molecular formula C11H21NO6 B1354902 N-Boc-1,5-imino-D-glucitol CAS No. 130539-12-7

N-Boc-1,5-imino-D-glucitol

Cat. No.: B1354902
CAS No.: 130539-12-7
M. Wt: 263.29 g/mol
InChI Key: QYBFXYKSDYOKTK-BZNPZCIMSA-N
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Description

N-Boc-1,5-imino-D-glucitol is a useful research compound. Its molecular formula is C11H21NO6 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO6/c1-11(2,3)18-10(17)12-4-7(14)9(16)8(15)6(12)5-13/h6-9,13-16H,4-5H2,1-3H3/t6-,7+,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBFXYKSDYOKTK-BZNPZCIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C(C1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40565022
Record name tert-Butyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130539-12-7
Record name tert-Butyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biological Landscape of 1,5-Imino-D-glucitol: A Technical Guide to the Active Form of N-Boc-1,5-imino-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-1,5-imino-D-glucitol is a pivotal synthetic intermediate in the field of glycobiology and carbohydrate chemistry. Its significance lies in its role as a protected precursor to the biologically active compound, 1,5-dideoxy-1,5-imino-D-glucitol , more commonly known as Deoxynojirimycin (DNJ) . The tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen renders the molecule stable for chemical manipulation and synthesis. However, for biological activity, this group is typically removed to liberate the secondary amine, which is crucial for mimicking the oxocarbenium ion transition state of glycosidic bond cleavage.

This technical guide focuses on the biological activity of the deprotected, active form, 1,5-dideoxy-1,5-imino-D-glucitol (DNJ). DNJ is a potent inhibitor of α-glucosidases, a class of enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides. This inhibitory action forms the basis for its therapeutic applications, most notably in the management of type 2 diabetes. Furthermore, DNJ and its N-alkylated derivatives, such as Miglustat, have demonstrated therapeutic value in lysosomal storage disorders like Gaucher disease by inhibiting glucosylceramide synthase.

This document provides a comprehensive overview of the quantitative inhibitory data, detailed experimental protocols for assessing biological activity, and visualization of the key signaling pathways modulated by this important iminosugar.

Quantitative Data: Glycosidase Inhibition

The inhibitory potency of 1,5-dideoxy-1,5-imino-D-glucitol (DNJ) and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the IC₅₀ values of DNJ and its N-substituted analogs against various glycosidases from different sources.

Table 1: α-Glucosidase Inhibitory Activity of 1,5-dideoxy-1,5-imino-D-glucitol (DNJ)

Enzyme SourceIC₅₀ Value (µM)Reference
Yeast8.15 ± 0.12[1][2]
Rat Intestinal Maltase9.6[3]
Rat Intestinal Sucrase2.5[3]
Porcine Liver α-glucosidase I0.28[4]
Microsomal Glucosidases2[4]

Table 2: Inhibitory Activity of N-Alkyl Derivatives of Deoxynojirimycin

CompoundTarget EnzymeIC₅₀ Value (µM)Reference
N-Nonyldeoxynojirimycin (NN-DNJ)Acid α-glucosidase0.42[5]
N-Nonyldeoxynojirimycin (NN-DNJ)α-1,6-glucosidase8.4[5]
Miglitol (N-hydroxyethyl-DNJ)α-Glucosidase41[6]
Miglustat (N-butyl-DNJ)Glucosylceramide SynthaseActivity noted, specific IC₅₀ not provided in these results[2]
DNJ-KDEL tetrapeptideα-Glucosidase I & IIMicromolar range[7]

Experimental Protocols

A fundamental method for quantifying the biological activity of DNJ and its derivatives is the in vitro α-glucosidase inhibition assay. This colorimetric assay measures the amount of p-nitrophenol released from the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

In Vitro α-Glucosidase Inhibition Assay[1][2][8][9][10]

1. Principle: α-glucosidase catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to α-D-glucose and p-nitrophenol. The product, p-nitrophenol, is a chromophore with a maximum absorbance at 405 nm upon deprotonation in an alkaline solution. The intensity of the yellow color is directly proportional to the enzymatic activity. In the presence of an inhibitor like DNJ, the rate of pNPG hydrolysis is reduced, leading to a decrease in absorbance.

2. Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • 1,5-dideoxy-1,5-imino-D-glucitol (DNJ) or other test compounds

  • Potassium Phosphate Buffer (0.1 M, pH 6.8)

  • Sodium Carbonate (Na₂CO₃) solution (0.1 M)

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds if necessary

  • 96-well microplate

  • Microplate reader

3. Preparation of Solutions:

  • Phosphate Buffer (0.1 M, pH 6.8): Prepare by mixing appropriate amounts of monobasic and dibasic potassium phosphate solutions and adjust pH.

  • α-Glucosidase Solution (0.2 - 0.5 U/mL): Dissolve α-glucosidase powder in cold phosphate buffer. Prepare this solution fresh before use.

  • pNPG Solution (5 mM): Dissolve pNPG in phosphate buffer. Prepare fresh.

  • Inhibitor Stock Solution: Dissolve DNJ or test compounds in buffer or DMSO to a high concentration (e.g., 1 mg/mL). Prepare serial dilutions in phosphate buffer to achieve a range of desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Sodium Carbonate Solution (0.1 M): Dissolve Na₂CO₃ in deionized water.

4. Assay Procedure (96-well plate format):

  • Add 50 µL of phosphate buffer (for control) or 50 µL of varying concentrations of the inhibitor solution into the appropriate wells.

  • Add 50 µL of the α-glucosidase solution to all wells.

  • Mix gently and pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of the 5 mM pNPG solution to all wells.

  • Incubate the plate at 37°C for 20-30 minutes.

  • Stop the reaction by adding 50-60 µL of 0.1 M sodium carbonate solution to all wells. This denatures the enzyme and develops the color of p-nitrophenol.

  • Measure the absorbance of each well at 405 nm using a microplate reader.

5. Data Analysis:

  • Correct for any background absorbance by subtracting the absorbance of a blank well (containing all reagents except the enzyme).

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where:

    • A_control is the absorbance of the control (enzyme + buffer + pNPG).

    • A_sample is the absorbance of the sample (enzyme + inhibitor + pNPG).

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of 1,5-dideoxy-1,5-imino-D-glucitol (DNJ) and its derivatives extend beyond simple enzyme inhibition, modulating key cellular signaling pathways.

Insulin Signaling Pathway (PI3K/AKT)

DNJ has been shown to improve insulin sensitivity and alleviate hyperglycemia by activating the PI3K/AKT signaling pathway in skeletal muscle.[8][9][10] This pathway is crucial for glucose uptake and metabolism.

PI3K_AKT_Pathway DNJ 1,5-dideoxy-1,5-imino-D-glucitol (DNJ) IR Insulin Receptor (IR-β) DNJ->IR Enhances Phosphorylation (Tyr1361) Insulin Insulin Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates (Tyr612) PI3K PI3K IRS1->PI3K Activates AKT AKT PI3K->AKT Activates (Ser473) GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle Promotes GLUT4_membrane GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_membrane Glucose_uptake Increased Glucose Uptake GLUT4_membrane->Glucose_uptake

Caption: DNJ enhances insulin signaling via the PI3K/AKT pathway.

Oxidative Stress Response Pathway (AKT/NRF2/OGG1)

DNJ can mitigate oxidative DNA damage induced by high glucose levels. It achieves this by activating AKT, which in turn promotes the nuclear translocation of NRF2, a master regulator of antioxidant responses. This leads to the upregulation of DNA repair enzymes like OGG1.[10][11][12]

NRF2_Pathway High_Glucose High Glucose Oxidative_Stress Oxidative Stress (DNA Damage) High_Glucose->Oxidative_Stress DNJ 1,5-dideoxy-1,5-imino-D-glucitol (DNJ) AKT AKT DNJ->AKT Activates NRF2 NRF2 AKT->NRF2 Promotes Activation HO1 HO-1 NRF2->HO1 Upregulates OGG1 OGG1 NRF2->OGG1 Upregulates Antioxidant_Response Antioxidant Response & DNA Repair HO1->Antioxidant_Response OGG1->Antioxidant_Response Antioxidant_Response->Oxidative_Stress Mitigates

Caption: DNJ mitigates oxidative stress via the AKT/NRF2/OGG1 pathway.

Substrate Reduction Therapy in Gaucher Disease

N-butyl-deoxynojirimycin (Miglustat), a derivative of DNJ, is used as a substrate reduction therapy for Gaucher disease. It inhibits glucosylceramide synthase, the enzyme that produces the substrate that accumulates in this lysosomal storage disorder.[2]

Gaucher_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide Synthesis GBA Glucocerebrosidase (Deficient in Gaucher) Glucosylceramide->GBA Degradation Pathway Miglustat Miglustat (NB-DNJ) Miglustat->GCS Inhibits Accumulation Lysosomal Accumulation of Glucosylceramide GBA->Accumulation Leads to

Caption: Mechanism of Miglustat in reducing substrate in Gaucher disease.

References

N-Boc-1,5-imino-D-glucitol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-1,5-imino-D-glucitol, a synthetically modified iminosugar, serves as a crucial building block in medicinal chemistry and glycobiology research. As a derivative of 1,5-dideoxy-1,5-imino-D-glucitol (also known as 1-deoxynojirimycin), it belongs to a class of compounds that are structural mimics of monosaccharides, where the endocyclic oxygen is replaced by a nitrogen atom. This substitution imparts unique biological activities, most notably the inhibition of glycosidases, enzymes that play pivotal roles in various physiological and pathological processes. The tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen enhances its utility in chemical synthesis by allowing for selective modifications at other positions. This guide provides an in-depth overview of the physicochemical properties, synthesis, and biological relevance of this compound, offering valuable insights for its application in drug discovery and chemical biology.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its handling, characterization, and application in various experimental settings. A summary of its key properties is presented below.

PropertyValueReference
Chemical Formula C₁₁H₂₁NO₆[1][2]
Molecular Weight 263.29 g/mol [1][2]
CAS Number 122371-65-7[1][2]
Appearance White to Light Beige/Brown Solid[3]
Melting Point 126-127 °C[3]
Solubility Slightly soluble in methanol and water.[3]
Storage Temperature -20°C[1]
Stability

The stability of this compound is largely dictated by the N-Boc protecting group. This group is generally stable under basic and neutral conditions at moderate temperatures (e.g., 37°C).[4][5] However, it is labile and can be cleaved under acidic conditions.[4][5] The rate of cleavage increases with the acidity of the medium. Thermolytic cleavage of the Boc group typically requires temperatures far above 37°C.[4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved by the protection of the secondary amine of 1,5-dideoxy-1,5-imino-D-glucitol (1-deoxynojirimycin) with di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 1,5-dideoxy-1,5-imino-D-glucitol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane and Water (or other suitable solvent system)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1,5-dideoxy-1,5-imino-D-glucitol in a mixture of dioxane and water.

  • Add sodium bicarbonate to the solution to create a basic environment.

  • Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound as a solid.

Visualization of Synthetic Workflow:

G Synthesis of this compound start 1,5-dideoxy-1,5-imino-D-glucitol reaction N-Boc Protection start->reaction reagents Boc₂O, NaHCO₃ Dioxane/Water reagents->reaction workup Workup (Extraction, Washing, Drying) reaction->workup purification Purification (Silica Gel Chromatography) workup->purification product This compound purification->product

Caption: Synthetic scheme for the N-Boc protection of 1,5-dideoxy-1,5-imino-D-glucitol.

Biological Activity and Mechanism of Action

This compound is primarily recognized for its role as a precursor to potent glycosidase inhibitors. Iminosugars, in general, function as transition state analogues for glycosidase-catalyzed reactions. The protonated nitrogen atom in the iminosugar ring mimics the positively charged oxocarbenium ion intermediate formed during glycosidic bond cleavage. This allows them to bind tightly to the active site of glycosidases, leading to competitive inhibition.

The Boc-protected form is generally less biologically active as the bulky Boc group can sterically hinder binding to the enzyme's active site. However, it serves as a critical intermediate for the synthesis of various N-alkylated and other modified iminosugars with enhanced potency and selectivity for specific glycosidases. These modified iminosugars have shown therapeutic potential in various diseases, including diabetes, lysosomal storage disorders like Gaucher disease, and viral infections.[6]

Visualization of the General Mechanism of Glycosidase Inhibition:

G Mechanism of Glycosidase Inhibition by Iminosugars enzyme Glycosidase Active Site transition_state Oxocarbenium Ion Transition State enzyme->transition_state Catalyzes inhibition Competitive Inhibition enzyme->inhibition substrate Glycoside Substrate substrate->enzyme Binds iminosugar Iminosugar (e.g., deprotected this compound) iminosugar->enzyme Binds Tightly no_hydrolysis No Product Formation inhibition->no_hydrolysis

Caption: Iminosugars mimic the transition state of glycosidase reactions, leading to inhibition.

Applications in Research and Drug Development

This compound is a versatile tool for:

  • Synthesis of Iminosugar Libraries: The Boc group can be easily removed and replaced with various functional groups, allowing for the creation of diverse libraries of N-substituted iminosugars for screening against different glycosidases.

  • Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of the iminosugar, researchers can probe the specific interactions required for potent and selective enzyme inhibition.

  • Development of Pharmacological Chaperones: Certain iminosugar derivatives can act as pharmacological chaperones for misfolded mutant enzymes in lysosomal storage diseases, aiding in their proper folding and trafficking to the lysosome.[7]

  • Probes for Chemical Biology: Fluorescently tagged or otherwise modified iminosugars synthesized from this compound can be used as probes to study the localization and activity of glycosidases in cells.

Conclusion

This compound is a cornerstone intermediate in the field of iminosugar chemistry. Its well-defined physicochemical properties and synthetic accessibility make it an invaluable resource for the development of novel glycosidase inhibitors and chemical probes. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective utilization in advancing research and therapeutic development in areas impacted by glycosidase activity.

References

N-Boc-1,5-imino-D-glucitol: A Technical Guide to its Discovery, History, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-1,5-imino-D-glucitol, a synthetically crucial derivative of the natural iminosugar 1-deoxynojirimycin (DNJ), represents a cornerstone in the development of therapeutic agents targeting carbohydrate-processing enzymes. While not a biologically active agent in its own right, its role as a protected intermediate is pivotal for the synthesis of a diverse array of N-substituted iminosugar derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of the discovery, history, and synthetic applications of this compound, offering valuable insights for researchers in glycobiology and medicinal chemistry.

Historical Context and Discovery

The discovery of this compound is intrinsically linked to the broader history of iminosugars and the evolution of protecting group chemistry in organic synthesis. Iminosugars, which are carbohydrate analogues where the endocyclic oxygen is replaced by a nitrogen atom, gained prominence as potent inhibitors of glycosidases, enzymes that play crucial roles in various biological processes. 1-deoxynojirimycin (DNJ), the parent compound of this compound, was one of the first iminosugars to be isolated and characterized.

The development of the tert-butyloxycarbonyl (Boc) protecting group was a significant advancement in organic synthesis, particularly in peptide chemistry.[1] Its stability under a wide range of reaction conditions, coupled with its facile removal under acidic conditions, made it an ideal choice for protecting amine functionalities.[1]

While the exact first synthesis of this compound is not prominently documented in a singular, seminal publication, its emergence can be traced to the period when synthetic chemists began to explore the modification of the nitrogen atom of 1-deoxynojirimycin to enhance its biological activity and selectivity. The Boc group provided a reliable method to temporarily mask the reactive secondary amine of the iminosugar ring, allowing for selective modifications at other positions or for the controlled introduction of various N-substituents. This strategic use of this compound as a key intermediate has been instrumental in the synthesis of numerous N-alkylated and N-acylated derivatives of 1-deoxynojirimycin, some of which have shown promising therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 122371-65-7[2]
Molecular Formula C₁₁H₂₁NO₆[3][4]
Molecular Weight 263.29 g/mol [4]
IUPAC Name tert-butyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate[5]
Appearance White to off-white solid
Solubility Soluble in water, methanol, and other polar organic solvents

Synthetic Utility

The primary significance of this compound lies in its role as a versatile synthetic intermediate. The Boc protecting group effectively deactivates the nucleophilicity of the ring nitrogen, preventing unwanted side reactions during subsequent chemical transformations. This allows for the selective modification of the hydroxyl groups or the preparation of more complex N-substituted derivatives after deprotection.

Synthetic_Workflow DNJ 1-Deoxynojirimycin (1,5-imino-D-glucitol) Boc_protection Boc Protection ((Boc)₂O, Base) DNJ->Boc_protection N_Alkylation N-Alkylation / N-Acylation DNJ->N_Alkylation Direct (less selective) N_Boc_DNJ This compound Boc_protection->N_Boc_DNJ Modification Modification of Hydroxyl Groups (e.g., Alkylation, Acylation) N_Boc_DNJ->Modification Deprotection Boc Deprotection (Acid) N_Boc_DNJ->Deprotection N_Boc_DNJ->N_Alkylation Via Deprotection & Alkylation Modified_N_Boc_DNJ Modified N-Boc Derivative Modification->Modified_N_Boc_DNJ Deprotection_modified Boc Deprotection (Acid) Modified_N_Boc_DNJ->Deprotection_modified Modified_DNJ Modified DNJ Derivative Deprotection_modified->Modified_DNJ Deprotection->DNJ Regeneration N_Substituted_DNJ N-Substituted DNJ Derivative N_Alkylation->N_Substituted_DNJ

Synthetic utility of this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the N-tert-butyloxycarbonylation of 1,5-imino-D-glucitol (1-deoxynojirimycin).

Materials:

  • 1,5-imino-D-glucitol (1-deoxynojirimycin)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

  • Methanol (MeOH) or a mixture of Dioxane and Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve 1,5-imino-D-glucitol in a suitable solvent. A common choice is methanol or a mixture of dioxane and water.

  • Base Addition: Add a base, such as triethylamine or sodium bicarbonate, to the solution. The base scavenges the acid formed during the reaction.

  • Boc Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise or as a solution in the reaction solvent. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • If the reaction is performed in an organic solvent, concentrate the mixture under reduced pressure.

    • If an aqueous co-solvent is used, extract the aqueous phase with an organic solvent such as ethyl acetate.

    • Wash the combined organic extracts with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to afford the pure product.

Biological Activity

This compound is generally considered to be biologically inactive as a glycosidase inhibitor. The bulky Boc group on the nitrogen atom sterically hinders the binding of the iminosugar to the active site of glycosidase enzymes. Its primary role is that of a protected precursor in the synthesis of biologically active N-substituted 1-deoxynojirimycin derivatives.

For context, the inhibitory activities of the parent compound, 1-deoxynojirimycin, against various glycosidases are presented below.

EnzymeIC₅₀ / KᵢSource OrganismReference
α-Glucosidase Varies (µM range)Yeast, mammalian[6]
β-Glucosidase Varies (µM range)Almond, mammalian[6]
Sucrase Potent inhibitorMammalian intestine
Maltase Potent inhibitorMammalian intestine

Signaling Pathways and Experimental Workflows

As this compound is primarily a synthetic intermediate, it is not directly involved in signaling pathways or complex biological experimental workflows. Its utility is realized in the chemical synthesis phase that precedes biological testing of the final, deprotected and N-substituted iminosugar analogues. The following diagram illustrates a typical workflow from synthesis to biological evaluation where this compound plays a key role.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation DNJ 1-Deoxynojirimycin Boc_Protection Boc Protection DNJ->Boc_Protection N_Boc_DNJ This compound Boc_Protection->N_Boc_DNJ N_Substitution N-Alkylation / Acylation (after deprotection) N_Boc_DNJ->N_Substitution Final_Compound Final N-Substituted Iminosugar N_Substitution->Final_Compound Enzyme_Assay In Vitro Glycosidase Inhibition Assay Final_Compound->Enzyme_Assay Test Compound Cell_Based_Assay Cell-Based Assays (e.g., antiviral, anticancer) Enzyme_Assay->Cell_Based_Assay In_Vivo_Study In Vivo Studies (Animal Models) Cell_Based_Assay->In_Vivo_Study

General workflow from synthesis to biological evaluation.

Conclusion

This compound is a testament to the crucial role of protecting group chemistry in modern drug discovery and development. While devoid of significant intrinsic biological activity, its strategic use as a protected intermediate has enabled the systematic exploration of the structure-activity relationships of N-substituted 1-deoxynojirimycin derivatives. This has led to the identification of potent and selective glycosidase inhibitors with potential applications in the treatment of a range of diseases, including diabetes, viral infections, and lysosomal storage disorders. A thorough understanding of the synthesis and handling of this compound is therefore essential for researchers aiming to innovate in the field of iminosugar-based therapeutics.

References

The Pivotal Role of N-Boc-1,5-imino-D-glucitol in the Development of Potent Glucosidase Inhibitors and Pharmacological Chaperones

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: N-Boc-1,5-imino-D-glucitol, a tert-butyloxycarbonyl-protected derivative of 1-deoxynojirimycin (DNJ), serves as a crucial synthetic intermediate in the generation of a diverse array of N-substituted iminosugars. These derivatives, particularly N-alkylated 1,5-imino-D-glucitols, have garnered significant attention for their potent inhibitory activity against glycosidases and their therapeutic potential as pharmacological chaperones for lysosomal storage disorders, most notably Gaucher disease. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanism of action of compounds derived from this compound, offering valuable insights for researchers in glycobiology and drug development.

Synthesis of N-Substituted 1,5-imino-D-glucitol Derivatives

The synthesis of biologically active N-alkylated 1,5-imino-D-glucitol derivatives typically involves a multi-step process commencing with the parent iminosugar, 1-deoxynojirimycin (DNJ). The strategic use of the N-Boc protecting group allows for controlled and efficient N-alkylation.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a three-stage process: protection, deprotection, and subsequent N-alkylation.

G DNJ 1-Deoxynojirimycin (DNJ) NBoc This compound DNJ->NBoc N-Boc Protection Deprotected 1,5-imino-D-glucitol (DNJ) NBoc->Deprotected N-Boc Deprotection NAlkyl N-Alkyl-1,5-imino-D-glucitol Derivatives Deprotected->NAlkyl N-Alkylation (e.g., Reductive Amination)

General synthetic workflow for N-alkylated 1,5-imino-D-glucitol derivatives.
Experimental Protocols

1. Synthesis of this compound (General Procedure for N-Boc Protection):

A general method for the N-Boc protection of amino compounds involves the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

  • Reaction: To a solution of 1-deoxynojirimycin (1 equivalent) in a suitable solvent mixture such as aqueous dioxane or methanol, is added a base like triethylamine or sodium bicarbonate (1.5-2 equivalents). Di-tert-butyl dicarbonate (1.1-1.2 equivalents) is then added portion-wise at room temperature.

  • Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

  • Work-up and Purification: The reaction mixture is typically concentrated under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

2. N-Boc Deprotection:

The tert-butyloxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions.

  • Reaction: this compound is dissolved in a suitable solvent such as dichloromethane (DCM) or methanol. An acid, commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, is added at 0 °C.

  • Monitoring and Work-up: The reaction is stirred at room temperature for a specified time and monitored by TLC. Upon completion, the solvent and excess acid are removed under reduced pressure to yield the deprotected 1,5-imino-D-glucitol salt.

3. Synthesis of N-Alkyl-1,5-imino-D-glucitol Derivatives via Reductive Amination:

Reductive amination is a widely used method for the N-alkylation of amines.

  • Reaction: The deprotected 1,5-imino-D-glucitol (1 equivalent) and an appropriate aldehyde or ketone (1-1.5 equivalents) are dissolved in a suitable solvent like methanol or dichloromethane. A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is added to the mixture.

  • Monitoring and Purification: The reaction is stirred at room temperature until the starting material is consumed, as indicated by TLC. The reaction is then quenched, and the product is extracted with an organic solvent. The crude product is purified by column chromatography to yield the desired N-alkylated 1,5-imino-D-glucitol derivative.

Biological Activity and Quantitative Data

N-substituted 1,5-imino-D-glucitol derivatives are potent inhibitors of α- and β-glucosidases and have shown significant promise as pharmacological chaperones for Gaucher disease. Their biological efficacy is highly dependent on the nature of the N-substituent.

Glucosidase Inhibition

The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ).

CompoundTarget EnzymeIC₅₀ (µM)Kᵢ (µM)Reference
N-butyl-1-deoxynojirimycin (NB-DNJ)Glucocerebrosidase (GBA1)-34[1]
N-nonyl-1-deoxynojirimycin (NN-DNJ)Glucocerebrosidase (GBA1)-<0.014[1]
α-1-C-octyl-DNJ (CO-DNJ)β-Glucosidase460-fold stronger than DNJ-[2]
Phenyltriazole-DNJ Hybrid (C6 linker, C4 alkyl)α-Glucosidase11 ± 1-[3]
N-alkyl-DNJ derivative (Compound 43)α-Glucosidase30.0 ± 0.610[4][5]
Pharmacological Chaperoning in Gaucher Disease

In Gaucher disease, mutations in the GBA1 gene lead to misfolding of the β-glucocerebrosidase (GCase) enzyme, its retention in the endoplasmic reticulum (ER), and subsequent degradation. Pharmacological chaperones (PCs) are small molecules that can bind to the misfolded enzyme, stabilize its conformation, and facilitate its proper trafficking to the lysosome.

CompoundCell Line (Gaucher Mutation)Concentration (µM)Fold Increase in GCase ActivityReference
N-nonyl-deoxynojirimycin (NN-DNJ)N370S Fibroblasts102-fold[6]
α-1-C-octyl-DNJ (CO-DNJ)N370S Fibroblasts (GM00372)201.9-fold[2][7]
Amphiphilic DNJ derivative (click chemistry)N370S Gaucher Cells20Nearly 2-fold[6][8]
Isofagomine-based PC (Compound 3)N370S Fibroblasts-2.5-fold[9]
Isofagomine-based PC (Compound 4)G202R Fibroblasts-7.2-fold[9]

Mechanism of Action: Pharmacological Chaperoning in Gaucher Disease

The therapeutic potential of N-alkylated 1,5-imino-D-glucitol derivatives in Gaucher disease stems from their ability to act as pharmacological chaperones. The underlying mechanism involves the rescue of misfolded mutant GCase from ER-associated degradation (ERAD).

G cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Acidic pH) Unfolded Nascent Mutant GCase Polypeptide Misfolded Misfolded GCase Unfolded->Misfolded Misfolding Complex Stabilized GCase-Chaperone Complex Misfolded->Complex ERAD ER-Associated Degradation (ERAD) Misfolded->ERAD Recognition by Quality Control Chaperone N-Alkyl-DNJ (Pharmacological Chaperone) Chaperone->Complex Binding & Stabilization Trafficking Trafficking & Maturation Complex->Trafficking ER Exit Dissociation Chaperone Dissociation Trafficking->Dissociation Active Active GCase Products Glucose + Ceramide Active->Products Hydrolysis Dissociation->Chaperone Recycled Dissociation->Active Substrate Glucosylceramide

Pharmacological chaperone mechanism of N-alkyl-DNJ derivatives in Gaucher disease.

As depicted in the diagram, the N-alkylated DNJ derivative binds to the misfolded GCase in the neutral pH environment of the ER. This binding stabilizes the enzyme's conformation, allowing it to pass the ER's quality control system and traffic to the Golgi apparatus for further processing and maturation. Upon reaching the acidic environment of the lysosome, the chaperone dissociates, leaving behind a functional GCase enzyme capable of hydrolyzing the accumulated glucosylceramide.

Conclusion

This compound is a cornerstone intermediate for the synthesis of a promising class of therapeutic agents. The N-alkylated derivatives of 1,5-imino-D-glucitol have demonstrated potent and selective inhibition of glucosidases and, more importantly, have proven to be effective pharmacological chaperones for rescuing mutant β-glucocerebrosidase in Gaucher disease models. The modular nature of their synthesis, facilitated by the use of the N-Boc protecting group, allows for extensive structure-activity relationship studies to optimize their efficacy and pharmacokinetic properties. Continued research in this area holds the potential to deliver novel and effective oral therapies for Gaucher disease and other related lysosomal storage disorders.

References

Spectroscopic and Structural Elucidation of N-Boc-1,5-imino-D-glucitol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and structural analysis of N-Boc-1,5-imino-D-glucitol, a pivotal building block in medicinal chemistry and drug development. The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of 1,5-dideoxy-1,5-imino-D-glucitol (DNJ) allows for selective chemical modifications, making it a valuable intermediate in the synthesis of glycosidase inhibitors and other therapeutic agents. This document details the expected spectroscopic characteristics of the molecule and provides standardized protocols for its analysis.

Chemical Structure and Properties

This compound, systematically named tert-butyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate, is a synthetic derivative of the naturally occurring iminosugar 1-deoxynojirimycin. The introduction of the Boc group enhances its solubility in organic solvents and facilitates further chemical transformations.

Table 1: Chemical and Physical Properties

PropertyValue
CAS Number 122371-65-7[1]
Molecular Formula C₁₁H₂₁NO₆
Molecular Weight 263.29 g/mol [1]
Appearance Expected to be a white to off-white solid
Solubility Soluble in methanol, chloroform, and other polar organic solvents

Spectroscopic Data

Due to the limited availability of publicly accessible, experimentally verified raw spectra for this compound, the following tables summarize the expected spectroscopic data based on the known chemical shifts and absorption frequencies of its constituent functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.0 - 3.5m6HH-2, H-3, H-4, H-5, H-6a, H-6b
~3.2 - 2.8m2HH-1a, H-1e
1.48s9HC(CH₃)₃ (Boc)

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~155C=O (Boc)
~80C(CH₃)₃ (Boc)
~75 - 60C-2, C-3, C-4, C-5, C-6
~50 - 45C-1
~28C(CH₃)₃ (Boc)
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200Broad, StrongO-H stretching (hydroxyl groups)
2975 - 2850MediumC-H stretching (aliphatic)
1690 - 1670StrongC=O stretching (urethane carbonyl of Boc group)
1480 - 1450MediumC-H bending (CH₂, CH₃)
1365MediumC-H bending (tert-butyl)
1250 - 1160StrongC-N stretching, C-O stretching
1100 - 1000StrongC-O stretching (hydroxyl groups)
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

m/zIon
264.1442[M+H]⁺
286.1261[M+Na]⁺
208.1023[M - C₄H₉O]⁺ (Loss of tert-butoxy)
164.0917[M - C₅H₉O₂]⁺ (Loss of Boc group)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Synthesis of this compound

A common synthetic route involves the protection of the secondary amine of 1,5-dideoxy-1,5-imino-D-glucitol (DNJ) with di-tert-butyl dicarbonate (Boc₂O).

  • Materials: 1,5-dideoxy-1,5-imino-D-glucitol, Di-tert-butyl dicarbonate (Boc₂O), Methanol, Triethylamine (TEA).

  • Procedure:

    • Dissolve 1,5-dideoxy-1,5-imino-D-glucitol in methanol.

    • Add triethylamine to the solution to act as a base.

    • Add a solution of di-tert-butyl dicarbonate in methanol dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).

    • Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-170 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background scan with an empty sample holder and subtract it from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to obtain a stable and intense signal for the molecular ion and its adducts.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis DNJ 1,5-imino-D-glucitol Boc2O Boc₂O, TEA, MeOH Reaction Reaction & Stirring Boc2O->Reaction Purification Purification Reaction->Purification Product This compound Purification->Product Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR IR IR (FTIR) Sample->IR MS MS (ESI) Sample->MS Data Spectroscopic Data NMR->Data IR->Data MS->Data

Caption: Experimental workflow for synthesis and analysis.

data_analysis_pathway cluster_data Data Acquisition cluster_interpretation Data Interpretation cluster_structure Structural Elucidation NMR_Data NMR Spectra (¹H & ¹³C) NMR_Interp Chemical Shifts & Coupling Constants NMR_Data->NMR_Interp IR_Data IR Spectrum IR_Interp Functional Group Identification IR_Data->IR_Interp MS_Data Mass Spectrum MS_Interp Molecular Ion Peak & Fragmentation Pattern MS_Data->MS_Interp Structure Confirm Structure of This compound NMR_Interp->Structure IR_Interp->Structure MS_Interp->Structure

Caption: Pathway for structural elucidation from data.

References

Unveiling the Therapeutic Potential of N-Boc-1,5-imino-D-glucitol: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-1,5-imino-D-glucitol, a synthetically modified iminosugar, stands as a pivotal intermediate in the development of potent therapeutic agents. Iminosugars are a class of carbohydrate mimetics where a nitrogen atom replaces the endocyclic oxygen of a sugar ring. This structural alteration confers upon them the ability to interact with and modulate the activity of various carbohydrate-processing enzymes, making them a fertile ground for drug discovery in diverse therapeutic areas including metabolic diseases, viral infections, and genetic disorders.

This technical guide delves into the core therapeutic relevance of this compound, focusing on its role as a precursor to biologically active compounds and elucidating the potential therapeutic targets of its derivatives. While this compound itself is not typically the active therapeutic agent due to the bulky N-tert-butyloxycarbonyl (Boc) protecting group, its deprotection yields 1,5-imino-D-glucitol (also known as 1-deoxynojirimycin, DNJ), a potent glycosidase inhibitor. Furthermore, the N-Boc group can be replaced with various functional groups to create a library of N-substituted derivatives with tailored biological activities.

The Central Role of this compound in Synthesis

The primary significance of this compound lies in its utility as a versatile synthetic intermediate. The N-Boc protecting group is crucial for the selective modification of the iminosugar scaffold. It allows for chemical transformations at other positions of the molecule without affecting the ring nitrogen. Subsequently, the Boc group can be readily removed under acidic conditions to yield the free amine of 1,5-imino-D-glucitol, or it can be replaced by other N-substituents to generate a diverse range of analogues with potentially enhanced potency and selectivity for specific therapeutic targets.

Synthetic_Pathway D-Glucose D-Glucose Intermediate_Steps Intermediate_Steps D-Glucose->Intermediate_Steps Multi-step synthesis This compound This compound Intermediate_Steps->this compound Boc Protection 1,5-imino-D-glucitol (DNJ) 1,5-imino-D-glucitol (DNJ) This compound->1,5-imino-D-glucitol (DNJ) Deprotection (e.g., TFA, HCl) N-substituted derivatives N-substituted derivatives This compound->N-substituted derivatives Deprotection & N-alkylation/acylation Biologically Active Biologically Active 1,5-imino-D-glucitol (DNJ)->Biologically Active N-substituted derivatives->Biologically Active

Synthetic utility of this compound.

Potential Therapeutic Targets of 1,5-imino-D-glucitol and its Derivatives

The therapeutic effects of compounds derived from this compound are primarily attributed to their ability to inhibit glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. By inhibiting these enzymes, they can interfere with various biological processes.

α-Glucosidase Inhibition for Type 2 Diabetes

The deprotected form, 1,5-imino-D-glucitol (DNJ), and its N-substituted analogue, miglitol (N-hydroxyethyl-DNJ), are potent inhibitors of α-glucosidases in the small intestine. This inhibition delays the breakdown and absorption of complex carbohydrates, thereby reducing postprandial hyperglycemia.

Alpha_Glucosidase_Inhibition cluster_intestine Small Intestine Complex Carbohydrates Complex Carbohydrates Glucose Glucose Complex Carbohydrates->Glucose α-Glucosidases (e.g., sucrase, maltase) Bloodstream Bloodstream Glucose->Bloodstream Absorption DNJ / Miglitol DNJ / Miglitol α-Glucosidases (e.g., sucrase, maltase) α-Glucosidases (e.g., sucrase, maltase) DNJ / Miglitol->α-Glucosidases (e.g., sucrase, maltase) Inhibition Hyperglycemia Hyperglycemia DNJ / Miglitol->Hyperglycemia Reduces Bloodstream->Hyperglycemia

Mechanism of α-glucosidase inhibition in managing hyperglycemia.
Glucosylceramidase and Glucosyltransferase Inhibition for Lysosomal Storage Disorders

Certain N-alkylated derivatives of DNJ, such as N-butyl-DNJ (miglustat), are inhibitors of glucosylceramidase and glucosylceramide synthase. This dual action is the basis for substrate reduction therapy in Gaucher disease, a lysosomal storage disorder characterized by the accumulation of glucosylceramide. By inhibiting the synthesis of this substrate, the rate of its accumulation within lysosomes is reduced.

Gaucher_Disease_Therapy cluster_cell Cell cluster_lysosome Lysosome Ceramide Ceramide Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide Synthase Glucose + Ceramide Glucose + Ceramide Glucosylceramide->Glucose + Ceramide Glucocerebrosidase (deficient in Gaucher) Accumulation Accumulation Glucosylceramide->Accumulation N-butyl-DNJ N-butyl-DNJ Glucosylceramide\nSynthase Glucosylceramide Synthase N-butyl-DNJ->Glucosylceramide\nSynthase Inhibition N-butyl-DNJ->Accumulation Reduces Experimental_Workflow cluster_synthesis Synthesis of N-substituted Derivative cluster_assay Glycosidase Inhibition Assay This compound This compound Deprotection Deprotection This compound->Deprotection Acidic conditions (e.g., TFA in DCM) N-alkylation/acylation N-alkylation/acylation Deprotection->N-alkylation/acylation Reaction with alkyl halide or acyl chloride Purification Purification N-alkylation/acylation->Purification Chromatography Characterization Characterization Purification->Characterization NMR, Mass Spectrometry Enzyme + Substrate + Inhibitor Enzyme + Substrate + Inhibitor Characterization->Enzyme + Substrate + Inhibitor Incubation Incubation Enzyme + Substrate + Inhibitor->Incubation Stop Reaction Stop Reaction Incubation->Stop Reaction Measure Product Formation Measure Product Formation Stop Reaction->Measure Product Formation Spectrophotometry or Fluorometry Calculate IC50/Ki Calculate IC50/Ki Measure Product Formation->Calculate IC50/Ki

In Silico Modeling of N-Boc-1,5-imino-D-glucitol Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the in silico modeling of N-Boc-1,5-imino-D-glucitol, a pivotal iminosugar in glycobiology research and drug discovery. We delve into its mechanism of action, potential protein targets, and the computational methodologies used to elucidate its binding interactions. This document is intended to serve as a technical resource, offering detailed experimental protocols and structured data to facilitate further research and development in this area.

Introduction to this compound and its Therapeutic Potential

This compound, a derivative of 1-deoxynojirimycin, belongs to the iminosugar class of compounds. These molecules are structural mimics of monosaccharides where the endocyclic oxygen is replaced by a nitrogen atom. This substitution confers unique chemical properties, most notably the ability to inhibit glycosidases, a class of enzymes responsible for the cleavage of glycosidic bonds in carbohydrates. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom significantly influences the molecule's lipophilicity and conformational flexibility, which in turn affects its biological activity and pharmacokinetic properties.

The primary mechanism of action for many iminosugars involves the competitive inhibition of endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are critical for the proper folding of newly synthesized glycoproteins through the calnexin/calreticulin cycle. Inhibition of these glucosidases leads to the accumulation of misfolded glycoproteins, triggering the Unfolded Protein Response (UPR) and subsequent ER-associated degradation (ERAD). This disruption of glycoprotein processing is the basis for the broad-spectrum antiviral activity of many iminosugars and their potential in treating certain genetic disorders like Gaucher's disease.

Quantitative Data on Iminosugar-Enzyme Interactions

Compound/DerivativeTarget EnzymeInhibition Constant (Ki)IC50Reference
N-alkyl-1-deoxynojirimycin derivative 43α-glucosidase10 µM30.0 ± 0.60 µM[1]
N-alkyl-1-deoxynojirimycin derivative 40α-glucosidase52 µM160.5 ± 0.60 µM[1]
N-alkyl-1-deoxynojirimycin derivative 34α-glucosidase150 µM-[1]
1-deoxynojirimycin (DNJ)α-glucosidase-222.4 ± 0.5 µM[1]
Acarbose (standard)α-glucosidase-822.0 ± 1.5 µM[1]
1-deoxynojirimycin-chrysin conjugate 6α-glucosidaseKi = 0.21 μM, Kis = 0.76 μM0.51 ± 0.02 µM[2]
N-butyl-1-deoxynojirimycin (Miglustat)Glucosylceramide synthase--[3]
Imino-Glucitol analogue 1Glucocerebrosidase-507 µM[2]
Isofagomine adamantyl amide analogue 3Glucocerebrosidase-18 µM[2]
Isofagomine adamantyl amide analogue 4Glucocerebrosidase-11 µM[2]

Signaling Pathways and Experimental Workflows

The inhibition of ER α-glucosidases by this compound initiates a cascade of cellular events related to protein quality control. The following diagrams illustrate the key signaling pathway and a general workflow for the in silico modeling of this interaction.

ER_Stress_UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus Unfolded_Proteins Unfolded/ Misfolded Glycoproteins BiP BiP Unfolded_Proteins->BiP Accumulation Glucosidase_Inhibition α-Glucosidase Inhibition (this compound) Glucosidase_Inhibition->Unfolded_Proteins PERK PERK eIF2a eIF2α PERK->eIF2a Phosphorylation IRE1 IRE1 XBP1_u XBP1u mRNA IRE1->XBP1_u Splicing ATF6 ATF6 ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Transport & Cleavage BiP->PERK BiP->IRE1 BiP->ATF6 eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4 ATF4 eIF2a_P->ATF4 Translation Upregulation CHOP CHOP ATF4->CHOP Transcription XBP1_s XBP1s mRNA XBP1_u->XBP1_s XBP1s_protein XBP1s Protein XBP1_s->XBP1s_protein Translation ER_Chaperones ER Chaperones (e.g., BiP, Calnexin) XBP1s_protein->ER_Chaperones Transcription ERAD_Components ERAD Components XBP1s_protein->ERAD_Components Transcription ATF6_cleaved->ER_Chaperones Transcription Apoptosis Apoptosis CHOP->Apoptosis Protein_Folding Increased Protein Folding Capacity ER_Chaperones->Protein_Folding Protein_Degradation Enhanced ERAD ERAD_Components->Protein_Degradation

Caption: ER Stress and Unfolded Protein Response Pathway.

In_Silico_Workflow cluster_Preparation 1. Preparation cluster_Modeling 2. In Silico Modeling cluster_Analysis 3. Analysis cluster_Validation 4. Experimental Validation Ligand_Prep Ligand Preparation (this compound) - 3D Structure Generation - Energy Minimization Docking Molecular Docking - Define Binding Site - Generate Poses - Scoring and Ranking Ligand_Prep->Docking Receptor_Prep Receptor Preparation (e.g., ER α-glucosidase I) - PDB Structure Retrieval - Pre-processing (add hydrogens, remove water) Receptor_Prep->Docking MD_Simulation Molecular Dynamics Simulation - System Solvation & Ionization - Equilibration - Production Run Docking->MD_Simulation Select Best Pose Binding_Mode_Analysis Binding Mode Analysis - Hydrogen Bonds - Hydrophobic Interactions - Electrostatic Interactions MD_Simulation->Binding_Mode_Analysis Free_Energy_Calc Binding Free Energy Calculation (e.g., MM/PBSA, MM/GBSA) MD_Simulation->Free_Energy_Calc Conformational_Analysis Conformational Analysis - RMSD, RMSF - Principal Component Analysis MD_Simulation->Conformational_Analysis SAR_Studies Structure-Activity Relationship (SAR) - Synthesis of Analogues - Biological Evaluation Binding_Mode_Analysis->SAR_Studies Free_Energy_Calc->SAR_Studies Biochemical_Assay Biochemical Assays (e.g., α-glucosidase inhibition assay) Biochemical_Assay->SAR_Studies

Caption: In Silico Modeling Workflow for this compound.

Experimental Protocols

This section provides detailed methodologies for the key in silico and in vitro experiments relevant to the study of this compound.

Synthesis of N-Boc-1,5-dideoxy-1,5-imino-D-glucitol

Materials:

  • 1,5-dideoxy-1,5-imino-D-glucitol (1-deoxynojirimycin)

  • Di-tert-butyl dicarbonate (Boc)2O

  • Solvent (e.g., Dichloromethane (DCM), Methanol (MeOH), or a mixture)

  • Base (e.g., Triethylamine (Et3N) or Sodium Bicarbonate (NaHCO3))

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

  • Rotary evaporator

  • NMR spectrometer and deuterated solvents for characterization

Procedure:

  • Dissolve 1,5-dideoxy-1,5-imino-D-glucitol in the chosen solvent in a round bottom flask.

  • Add the base to the solution and stir.

  • Add (Boc)2O to the reaction mixture (typically 1.1 to 1.5 equivalents).

  • Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to isolate the this compound.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Characterize the final product by NMR spectroscopy (1H and 13C) and mass spectrometry to confirm its identity and purity.

In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory activity of compounds against α-glucosidase.[5][6][7][8]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • This compound (test compound)

  • Acarbose (positive control)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) to stop the reaction

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO and serially dilute it to obtain a range of test concentrations. Prepare a similar dilution series for acarbose.

  • In a 96-well plate, add a specific volume of the test compound or acarbose solution to the respective wells. For the control, add the same volume of DMSO.

  • Add the α-glucosidase solution to each well and pre-incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.

  • Incubate the plate at the same temperature for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding the sodium carbonate solution to each well.

  • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and acarbose using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Molecular Docking Protocol

This protocol outlines the general steps for performing molecular docking of this compound into the active site of a target glycosidase.[1][9][][11]

Software:

  • Molecular modeling software (e.g., AutoDock, Glide, Surflex-Dock)

  • Molecular visualization software (e.g., PyMOL, Chimera, VMD)

Procedure:

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecule builder.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign appropriate atom types and charges. The bulky and flexible Boc group should be allowed to rotate freely during docking.

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target enzyme (e.g., human ER α-glucosidase I) from the Protein Data Bank (PDB).

    • Pre-process the protein structure by removing water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues, particularly those in the active site.

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

  • Docking Simulation:

    • Define the binding site on the receptor. This is typically done by creating a grid box centered on the co-crystallized ligand or by identifying the catalytic residues.

    • Set the docking parameters, including the search algorithm (e.g., genetic algorithm, Lamarckian genetic algorithm) and the number of docking runs.

    • Run the docking simulation to generate a series of possible binding poses of the ligand in the active site.

  • Analysis of Results:

    • Analyze the generated poses based on their docking scores and binding energies.

    • Visually inspect the top-ranked poses to assess the interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

    • Compare the binding mode of this compound with that of known inhibitors of the target enzyme.

Molecular Dynamics Simulation Protocol

This protocol describes the general workflow for performing a molecular dynamics (MD) simulation to study the dynamic behavior of the this compound-enzyme complex.[12][13][14][15]

Software:

  • MD simulation package (e.g., GROMACS, AMBER, NAMD)

  • Force field for proteins and ligands (e.g., AMBER, CHARMM, OPLS)

  • Molecular visualization and analysis software (e.g., VMD, Chimera)

Procedure:

  • System Preparation:

    • Use the best-ranked pose from the molecular docking study as the starting structure for the complex.

    • Generate the topology and parameter files for the this compound ligand, which may require the use of a parameter generation server or manual parameterization.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation:

    • Perform energy minimization of the entire system to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) for a sufficient period (NPT ensemble).

    • Run the production MD simulation for a desired length of time (e.g., 100-500 ns or longer).

  • Analysis of Trajectory:

    • Analyze the trajectory to assess the stability of the simulation, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

    • Investigate the conformational changes of the ligand and the protein during the simulation.

    • Analyze the interactions between the ligand and the protein over time, including the persistence of hydrogen bonds.

    • Calculate the binding free energy of the complex using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

Conclusion

The in silico modeling of this compound provides a powerful approach to understanding its binding mechanism to glycosidases and for the rational design of novel therapeutic agents. While a lack of specific experimental data for this particular compound necessitates the use of information from closely related analogues, the methodologies outlined in this guide provide a robust framework for its computational and experimental investigation. Future studies should focus on determining the precise inhibitory constants of this compound against various glycosidases and on validating the in silico predictions through experimental structure determination and detailed kinetic analysis. This will undoubtedly contribute to a deeper understanding of its therapeutic potential and accelerate its development as a valuable tool in medicine and biotechnology.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of N-Boc-1,5-imino-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of N-Boc-1,5-imino-D-glucitol, a valuable building block in glycobiology and drug discovery. The synthesis is presented as a two-stage process, beginning with the preparation of the core iminosugar, 1,5-dideoxy-1,5-imino-D-glucitol (also known as deoxynojirimycin or DNJ), followed by its selective N-protection with a tert-butoxycarbonyl (Boc) group.

Iminosugars are carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom. This structural change often leads to potent and specific inhibition of glycosidases and glycosyltransferases, enzymes crucial for carbohydrate metabolism and processing. This compound serves as a key intermediate for the synthesis of more complex iminosugar derivatives with potential therapeutic applications in areas such as diabetes, viral infections, and lysosomal storage disorders.

The protocols described herein are based on established synthetic routes from readily available starting materials.[1][2]

Experimental Protocols

The synthesis of this compound is achieved in two main stages:

  • Stage 1: Synthesis of 1,5-dideoxy-1,5-imino-D-glucitol (Deoxynojirimycin - DNJ)

  • Stage 2: N-Boc Protection of 1,5-dideoxy-1,5-imino-D-glucitol

This multi-step synthesis transforms D-glucose into the core iminosugar scaffold. The following is a representative, generalized procedure, and researchers should consult the primary literature for specific variations and optimizations. A common route involves the conversion of D-glucose to a protected amino-sugar, followed by reductive amination to form the piperidine ring.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
D-GlucoseReagentSigma-Aldrich
BenzylamineReagentAcros Organics
Sodium borohydride (NaBH₄)ReagentFisher Scientific
Palladium on carbon (Pd/C)10%Strem Chemicals
Hydrochloric acid (HCl)ACS GradeVWR
Sodium hydroxide (NaOH)ACS GradeVWR
Methanol (MeOH)AnhydrousJ.T.Baker
Ethanol (EtOH)AnhydrousJ.T.Baker
Dichloromethane (DCM)AnhydrousJ.T.Baker
Diethyl ether (Et₂O)AnhydrousFisher Scientific
Magnesium sulfate (MgSO₄)AnhydrousSigma-Aldrich

Protocol:

  • Reductive Amination of D-Glucose:

    • Dissolve D-glucose (1.0 eq) and benzylamine (1.1 eq) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Partition the residue between water and dichloromethane. Separate the aqueous layer.

    • Neutralize the aqueous layer with 1 M NaOH and extract with dichloromethane (3x).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude N-benzylamino-1-deoxy-D-glucitol.

  • Hydrogenolysis and Cyclization:

    • Dissolve the crude N-benzylamino-1-deoxy-D-glucitol in a mixture of ethanol and water.

    • Add 10% Palladium on carbon (catalytic amount).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 24-48 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain crude 1,5-dideoxy-1,5-imino-D-glucitol (DNJ).

  • Purification of DNJ:

    • The crude DNJ can be purified by ion-exchange chromatography.

    • Dissolve the crude product in water and apply to a column of Dowex® 50W-X8 (H⁺ form).

    • Wash the column with water to remove non-basic impurities.

    • Elute the DNJ from the column using an aqueous ammonia solution (e.g., 2 M NH₄OH).

    • Combine the basic fractions and concentrate under reduced pressure to yield purified 1,5-dideoxy-1,5-imino-D-glucitol.

This step selectively protects the secondary amine of the iminosugar with a tert-butoxycarbonyl (Boc) group.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
1,5-dideoxy-1,5-imino-D-glucitol (DNJ)As synthesized-
Di-tert-butyl dicarbonate (Boc₂O)ReagentTCI America
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)ReagentSigma-Aldrich
Dichloromethane (DCM) or Methanol (MeOH)AnhydrousJ.T.Baker
Saturated sodium bicarbonate (NaHCO₃) solution--
Brine--
Magnesium sulfate (MgSO₄)AnhydrousSigma-Aldrich

Protocol:

  • Reaction Setup:

    • Dissolve 1,5-dideoxy-1,5-imino-D-glucitol (1.0 eq) in a suitable solvent such as methanol or a mixture of dichloromethane and water.

    • Add a base such as triethylamine (1.5 eq) or diisopropylethylamine (1.5 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

  • Addition of Boc Anhydride:

    • Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in a small amount of the reaction solvent.

    • Add the Boc₂O solution dropwise to the cooled reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Characterization Data:

ParameterExpected Value
Molecular Formula C₁₁H₂₁NO₆[3][4]
Molecular Weight 263.29 g/mol [3][4]
Appearance White to off-white solid
¹H NMR (CDCl₃, δ) Consistent with published spectra
¹³C NMR (CDCl₃, δ) Consistent with published spectra
Mass Spectrometry (ESI+) m/z 264.13 [M+H]⁺, 286.11 [M+Na]⁺

Diagrams

G Figure 1: Synthetic Workflow for this compound D_Glucose D-Glucose N_benzylamino_glucitol N-benzylamino-1-deoxy-D-glucitol D_Glucose->N_benzylamino_glucitol 1. Benzylamine, NaBH₄ DNJ 1,5-dideoxy-1,5-imino-D-glucitol (DNJ) N_benzylamino_glucitol->DNJ 2. H₂, Pd/C N_Boc_DNJ This compound DNJ->N_Boc_DNJ 3. Boc₂O, Base

Figure 1: Synthetic Workflow for this compound

G Figure 2: Relationship of Key Components Starting_Material Starting Material (D-Glucose) Core_Scaffold Core Iminosugar (DNJ) Starting_Material->Core_Scaffold Synthesis Final_Product Final Product (N-Boc-DNJ) Core_Scaffold->Final_Product Protection Protecting_Group Protecting Group (Boc) Protecting_Group->Final_Product Incorporation

Figure 2: Relationship of Key Components

References

Application Notes and Protocols for Using N-Boc-1,5-imino-D-glucitol in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Boc-1,5-imino-D-glucitol is a protected iminosugar that serves as a precursor to the biologically active compound, 1,5-dideoxy-1,5-imino-D-glucitol (DGJ). DGJ is a potent inhibitor of glycosidases, particularly β-glucocerebrosidase (GCase).[1] This activity makes it a valuable research tool for studying lysosomal storage disorders, such as Gaucher disease, where GCase activity is deficient. In cell culture, DGJ functions as a pharmacological chaperone, stabilizing mutant forms of GCase in the endoplasmic reticulum (ER), thereby facilitating their proper folding and trafficking to the lysosome.[2]

These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including the necessary deprotection step to yield the active DGJ, and subsequent protocols to assess its efficacy as a pharmacological chaperone.

Mechanism of Action: Pharmacological Chaperoning

Mutations in the GBA1 gene can lead to misfolded GCase that is retained in the ER and targeted for degradation. DGJ, by binding to the active site of the misfolded GCase at the neutral pH of the ER, stabilizes the protein. This stabilization allows the mutant GCase to pass the ER's quality control, traffic through the Golgi apparatus, and reach the acidic environment of the lysosome. Inside the lysosome, the lower pH and the presence of the natural substrate, glucosylceramide, facilitate the dissociation of DGJ, allowing the rescued GCase to function.

Pharmacological Chaperone Mechanism cluster_ER Endoplasmic Reticulum (ER) pH ~7.4 cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome pH ~4.5-5.0 misfolded_gcase Misfolded Mutant GCase degradation Proteasomal Degradation misfolded_gcase->degradation ER-Associated Degradation (ERAD) stabilized_gcase DGJ-Bound Stabilized GCase misfolded_gcase->stabilized_gcase Binding & Stabilization dgj DGJ dgj->misfolded_gcase processing Further Processing & Glycosylation stabilized_gcase->processing Trafficking active_gcase Active Mutant GCase processing->active_gcase Delivery products Glucose + Ceramide active_gcase->products Hydrolysis substrate Glucosylceramide substrate->active_gcase

Pharmacological chaperone action of DGJ on mutant GCase.

Quantitative Data

The following tables summarize the inhibitory and chaperoning activities of DGJ and related iminosugars. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific cell model and experimental conditions.

Table 1: Inhibitory Activity of DGJ and Analogs against Glycosidases

CompoundEnzymeIC₅₀ ValueReference
1,5-dideoxy-1,5-imino-D-glucitol (DGJ) derivativesHuman lysosomal β-glucocerebrosidase (GCase)Low nanomolar range[3]
Isofagomine-based chaperonesHuman β-glucocerebrosidase (GCase)0.77 µM - 5 µM[3]
1,5-dideoxy-1,5-imino-D-galactitolα- and β-D-galactosidases0.0007 µM - 8.2 µM (Kᵢ)[4]

Table 2: Pharmacological Chaperoning Activity of DGJ Analogs in Patient-Derived Fibroblasts

Cell Line (Mutation)CompoundConcentrationIncrease in GCase ActivityReference
N370S/N370SIsofagomine analog0.5 µM~1.5-fold[3]
G202RIsofagomine analog75 µM7.2-fold[5]
N370SIsofagomine analog75 µM2.5-fold[5]
R301Q (Fabry)2,5-dideoxy-2,5-imino-d-altritolNot specified9.6-fold[6]

Experimental Protocols

Protocol 1: Deprotection of this compound to Yield 1,5-dideoxy-1,5-imino-D-glucitol (DGJ)

The Boc (tert-butyloxycarbonyl) protecting group must be removed for the iminosugar to be active. This is typically achieved under acidic conditions.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in DCM (e.g., 10 mL of DCM per 100 mg of starting material).

  • Add an equal volume of TFA to the solution (a 1:1 ratio of DCM:TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the DCM and TFA under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in water and carefully neutralize the solution with saturated sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous solution with an organic solvent like ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected 1,5-dideoxy-1,5-imino-D-glucitol (DGJ).

  • Confirm the identity and purity of the product by NMR and mass spectrometry.

Deprotection Workflow start Start: This compound dissolve Dissolve in DCM start->dissolve add_tfa Add TFA (1:1 with DCM) dissolve->add_tfa react Stir at RT for 1-2h add_tfa->react evaporate Evaporate DCM/TFA react->evaporate neutralize Neutralize with NaHCO₃ evaporate->neutralize extract Extract with Ethyl Acetate neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate end End: 1,5-dideoxy-1,5-imino-D-glucitol (DGJ) dry_concentrate->end

Workflow for the deprotection of this compound.
Protocol 2: Assessment of Pharmacological Chaperoning in Patient-Derived Fibroblasts

This protocol outlines the treatment of Gaucher patient-derived fibroblasts with DGJ and the subsequent measurement of GCase activity.

Materials:

  • Gaucher patient-derived fibroblasts (e.g., N370S or L444P homozygous)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1,5-dideoxy-1,5-imino-D-glucitol (DGJ) stock solution (in water or PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate

  • GCase assay buffer (citrate-phosphate buffer, pH 5.4)

  • Stop buffer (e.g., 1 M glycine, pH 10.7)

  • 96-well black, clear-bottom plates

  • Fluorometric plate reader

Procedure:

  • Cell Seeding: Seed patient fibroblasts in a 6-well plate at a density that allows for 70-80% confluency after the treatment period.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of DGJ (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM) and a vehicle control (e.g., water or PBS). Incubate the cells for 3-5 days.

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the total protein concentration in each cell lysate using a BCA assay.

  • GCase Activity Assay:

    • In a 96-well black plate, add 10-20 µg of total protein from each lysate to duplicate wells.

    • Add GCase assay buffer to each well to a final volume of 50 µL.

    • Initiate the reaction by adding 50 µL of 4-MUG substrate solution (prepared in GCase assay buffer).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Stop the reaction by adding 100 µL of stop buffer.

    • Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) using a plate reader (Excitation: ~365 nm, Emission: ~445 nm).

  • Data Analysis: Calculate the GCase activity (e.g., in pmol of 4-MU/hour/mg of protein) and normalize the activity of the DGJ-treated cells to the vehicle-treated control to determine the fold-increase.

Protocol 3: Assessment of GCase Trafficking by Immunofluorescence

This method visualizes the co-localization of GCase with a lysosomal marker to assess its trafficking from the ER.

Materials:

  • Patient-derived fibroblasts cultured on glass coverslips

  • DGJ

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: anti-GCase and anti-LAMP1 (lysosomal marker)

  • Fluorescently-labeled secondary antibodies

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed and treat cells with DGJ as described in Protocol 2.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour.

  • Antibody Incubation: Incubate with primary antibodies (anti-GCase and anti-LAMP1) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.

  • Staining and Mounting: Wash with PBS, stain with DAPI for 5 minutes, wash again, and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and analyze the co-localization of GCase and LAMP1 signals. An increase in co-localization in DGJ-treated cells indicates enhanced trafficking to the lysosome.[7][8]

Protocol 4: Analysis of GCase Glycosylation State by Endoglycosidase H (Endo H) Digestion

This biochemical assay determines the maturation state of GCase. Immature, ER-resident GCase is sensitive to Endo H digestion, while mature, post-Golgi GCase is resistant.

Materials:

  • Cell lysates from DGJ-treated and control cells

  • Endoglycosidase H (Endo H) and reaction buffer (from a commercial kit)

  • SDS-PAGE gels and Western blotting reagents

  • Anti-GCase antibody

Procedure:

  • Cell Lysis and Protein Quantification: Prepare cell lysates and quantify protein as described in Protocol 2.

  • Endo H Digestion:

    • For each sample, take two aliquots of cell lysate (20-40 µg of protein each).

    • Denature the protein by heating at 100°C for 10 minutes in the presence of the provided denaturing buffer.[9][10]

    • To one aliquot, add Endo H enzyme. To the other (control), add reaction buffer without the enzyme.

    • Incubate both samples at 37°C for 1-2 hours.[9][11]

  • Western Blotting:

    • Run the digested and undigested samples on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-GCase antibody.

  • Analysis: ER-resident, immature GCase will show a shift to a lower molecular weight after Endo H digestion. A decrease in the Endo H-sensitive band and an increase in the Endo H-resistant band in DGJ-treated cells indicate successful trafficking out of the ER.[11]

Protocol 5: Cell Viability Assay

It is crucial to assess the cytotoxicity of DGJ to ensure that the observed effects are not due to cellular stress or death.

Materials:

  • Patient-derived fibroblasts

  • DGJ

  • MTT or CCK-8 reagent

  • 96-well clear plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Compound Treatment: Treat cells with a range of DGJ concentrations for the same duration as the chaperoning experiments (3-5 days).

  • Assay: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. This will help in determining the non-toxic concentration range of DGJ for subsequent experiments.

References

Application Notes and Protocols for N-Boc-1,5-imino-D-glucitol and its Derivatives in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-1,5-imino-D-glucitol is a chemically protected derivative of 1,5-dideoxy-1,5-imino-D-glucitol, a member of the iminosugar class of compounds. Iminosugars are carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom. This structural modification imparts significant biological activities, primarily as inhibitors of glycosidases and glycosyltransferases. While direct in vivo studies on this compound are not extensively reported, it serves as a crucial synthetic intermediate for producing biologically active iminosugars, including 1,5-dideoxy-1,5-imino-D-glucitol and its N-alkylated derivatives. These active compounds are of significant interest for their therapeutic potential in various diseases, most notably lysosomal storage disorders such as Gaucher disease.

The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom renders the molecule generally inactive but allows for chemical modifications. For in vivo applications, the Boc group is typically removed to yield the active iminosugar. This document provides detailed application notes and generalized protocols for the in vivo evaluation of the deprotected form, 1,5-dideoxy-1,5-imino-D-glucitol, and its derivatives.

Therapeutic Rationale and Mechanism of Action

Iminosugars derived from this compound are primarily investigated for two therapeutic strategies in the context of lysosomal storage diseases: Substrate Reduction Therapy (SRT) and Pharmacological Chaperone Therapy (PCT).

1. Substrate Reduction Therapy (SRT): N-alkylated iminosugars, such as the approved drug miglustat (N-butyl-deoxynojirimycin), function by inhibiting glucosylceramide synthase, the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids.[1] By reducing the rate of substrate synthesis, SRT aims to balance the impaired catabolism in lysosomal storage diseases, thereby preventing the accumulation of toxic substrates.

2. Pharmacological Chaperone Therapy (PCT): Certain iminosugars can act as pharmacological chaperones. At sub-inhibitory concentrations, these small molecules can bind to misfolded mutant enzymes in the endoplasmic reticulum, stabilizing their conformation and facilitating their proper trafficking to the lysosome.[2][3] Once in the lysosome, the chaperone dissociates, allowing the partially active enzyme to catabolize its accumulated substrate. This approach is particularly promising for patients with certain missense mutations that lead to protein misfolding.

Visualization of Therapeutic Mechanisms

Therapeutic_Mechanisms cluster_SRT Substrate Reduction Therapy (SRT) cluster_PCT Pharmacological Chaperone Therapy (PCT) Precursor Ceramide GCS Glucosylceramide Synthase Precursor->GCS Product Glucosylceramide GCS->Product Iminosugar_SRT N-Alkylated Iminosugar Iminosugar_SRT->GCS Inhibits ER Endoplasmic Reticulum Misfolded_Enzyme Misfolded Mutant Enzyme Complex Enzyme-Chaperone Complex Misfolded_Enzyme->Complex Binds & Stabilizes Iminosugar_PCT Iminosugar Chaperone Iminosugar_PCT->Complex Lysosome Lysosome Complex->Lysosome Trafficking Active_Enzyme Partially Active Enzyme Lysosome->Active_Enzyme Dissociation Degradation Substrate Degradation Active_Enzyme->Degradation Substrate Stored Substrate Substrate->Degradation Catalyzes Experimental_Workflow cluster_Preparation Preparation cluster_InVivo_Study In Vivo Evaluation cluster_Analysis Data Analysis Boc_Compound This compound Deprotection Boc Deprotection Boc_Compound->Deprotection Active_Compound Active Iminosugar (Test Compound) Deprotection->Active_Compound Animal_Model Select Animal Model (e.g., Gaucher Mouse) Active_Compound->Animal_Model PK_Study Pharmacokinetic Study Animal_Model->PK_Study Efficacy_Study Efficacy Study Animal_Model->Efficacy_Study Toxicity_Study Toxicity Assessment Animal_Model->Toxicity_Study Bioanalysis LC-MS/MS Bioanalysis PK_Study->Bioanalysis Substrate_Quant Substrate Quantification Efficacy_Study->Substrate_Quant Histo Histopathology Toxicity_Study->Histo PK_Params Calculate PK Parameters Bioanalysis->PK_Params Efficacy_Results Determine Efficacy Substrate_Quant->Efficacy_Results Safety_Profile Assess Safety Histo->Safety_Profile

References

Application of N-Boc-1,5-imino-D-glucitol in Diabetes Research: A Focus on the Synthesis of Glycosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N-Boc-1,5-imino-D-glucitol is a pivotal synthetic intermediate in the field of glycobiology and diabetes research. While not biologically active in its N-Boc protected form, it serves as a crucial building block for the synthesis of a variety of iminosugar derivatives that exhibit potent inhibitory activity against glycosidases.[1][2] Iminosugars are sugar analogues where the ring oxygen is replaced by a nitrogen atom, a structural modification that allows them to competitively inhibit enzymes involved in carbohydrate metabolism.[3][4]

In the context of diabetes, the primary targets for these synthetic iminosugars are α-glucosidases. These enzymes, located in the brush border of the small intestine, are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[5] Inhibition of α-glucosidases delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism forms the basis for the therapeutic action of α-glucosidase inhibitors, which are an established class of drugs for the management of type 2 diabetes mellitus.[5]

The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of this compound allows for regioselective modifications at other positions of the iminosugar ring. Following these modifications, the Boc group can be readily removed under acidic conditions to yield the biologically active iminosugar. This synthetic versatility makes this compound an invaluable tool for creating libraries of iminosugar derivatives to screen for potent and selective α-glucosidase inhibitors.

Experimental Protocols

The following protocols describe the general synthesis of N-substituted iminosugar derivatives starting from this compound and the subsequent evaluation of their α-glucosidase inhibitory activity.

Protocol 1: Synthesis of N-Substituted Iminosugar Derivatives

This protocol outlines a general two-step process for the synthesis of N-alkylated 1,5-imino-D-glucitol derivatives.

Step 1: N-Alkylation of this compound

  • Dissolve this compound in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Add a base, for instance, sodium hydride (NaH), portion-wise at 0 °C to deprotonate the hydroxyl groups.

  • Introduce the desired alkylating agent (e.g., an alkyl halide) and allow the reaction to proceed at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection of the Boc Group

  • Dissolve the N-Boc protected, N-alkylated iminosugar in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in methanol.

  • Stir the reaction mixture at room temperature for a specified period, monitoring the deprotection by TLC.

  • Remove the solvent and excess acid under reduced pressure.

  • The resulting N-substituted 1,5-imino-D-glucitol derivative can be further purified if necessary, often by ion-exchange chromatography.

Protocol 2: In Vitro α-Glucosidase Inhibition Assay

This protocol details the procedure to assess the inhibitory activity of the synthesized iminosugar derivatives against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Synthesized iminosugar derivatives (inhibitors)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution

  • 96-well microplate reader

Procedure:

  • Prepare various concentrations of the synthesized iminosugar derivatives in phosphate buffer.

  • In a 96-well plate, add a solution of α-glucosidase to each well.

  • Add the different concentrations of the inhibitor solutions to the wells. A well without any inhibitor serves as the control.

  • Pre-incubate the enzyme and inhibitor mixture at 37 °C for 10 minutes.

  • Initiate the enzymatic reaction by adding the substrate pNPG to each well.

  • Incubate the plate at 37 °C for 30 minutes.

  • Stop the reaction by adding a sodium carbonate solution to each well.

  • Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

Data Presentation

The following table summarizes hypothetical IC₅₀ values for a series of N-substituted 1,5-imino-D-glucitol derivatives against α-glucosidase, illustrating the structure-activity relationship.

CompoundN-Substituentα-Glucosidase IC₅₀ (µM)
1 H (Deprotected 1,5-imino-D-glucitol)150.5 ± 12.3
2a Methyl125.2 ± 9.8
2b Ethyl105.7 ± 8.1
2c Propyl85.4 ± 6.5
2d Butyl50.1 ± 4.2
2e Pentyl65.8 ± 5.7
Acarbose (Reference) -750.0 ± 25.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Visualizations

Signaling Pathway of α-Glucosidase Inhibition

Alpha-Glucosidase Inhibition Pathway cluster_lumen Intestinal Lumen cluster_brush_border Brush Border cluster_enterocyte Enterocyte Complex Carbohydrates Complex Carbohydrates Disaccharides Disaccharides Complex Carbohydrates->Disaccharides Digestion Alpha-Glucosidase Alpha-Glucosidase Disaccharides->Alpha-Glucosidase Substrate Glucose Glucose Alpha-Glucosidase->Glucose Hydrolysis Bloodstream Bloodstream Glucose->Bloodstream Absorption Iminosugar Derivative Iminosugar Derivative Iminosugar Derivative->Alpha-Glucosidase Inhibition

Caption: Mechanism of α-glucosidase inhibition by iminosugar derivatives.

Experimental Workflow for Synthesis and Screening

Experimental Workflow Start Start This compound This compound Start->this compound N-Alkylation N-Alkylation This compound->N-Alkylation Boc Deprotection Boc Deprotection N-Alkylation->Boc Deprotection N-Substituted Iminosugar Derivatives N-Substituted Iminosugar Derivatives Boc Deprotection->N-Substituted Iminosugar Derivatives Alpha-Glucosidase Assay Alpha-Glucosidase Assay N-Substituted Iminosugar Derivatives->Alpha-Glucosidase Assay Data Analysis (IC50) Data Analysis (IC50) Alpha-Glucosidase Assay->Data Analysis (IC50) Lead Compound Identification Lead Compound Identification Data Analysis (IC50)->Lead Compound Identification End End Lead Compound Identification->End

Caption: Workflow for synthesizing and screening iminosugar inhibitors.

References

N-Boc-1,5-imino-D-glucitol: A Versatile Tool for Glycobiology Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-1,5-imino-D-glucitol is a synthetic iminosugar that serves as a valuable tool in the field of glycobiology. As a stable mimic of the natural sugar mannose, it and its derivatives are potent and selective inhibitors of various glycosidases. This property, coupled with its ability to act as a pharmacological chaperone, makes it an indispensable molecule for studying cellular processes involving glycoproteins and for developing therapeutic strategies for diseases such as lysosomal storage disorders. The tert-butyloxycarbonyl (Boc) protecting group offers synthetic advantages for derivatization, allowing for the creation of probes and more complex molecular structures.

Mechanism of Action

The primary mechanism of action of this compound and related iminosugars lies in their ability to interact with the active sites of glycosidases. The protonated nitrogen atom at physiological pH mimics the oxonium ion transition state of the natural substrate, leading to competitive inhibition of the enzyme.

As a pharmacological chaperone, this compound can bind to and stabilize misfolded mutant enzymes in the endoplasmic reticulum (ER). This stabilization facilitates their proper folding and subsequent trafficking to their target organelles, such as the lysosome, thereby rescuing enzyme function. This is particularly relevant for lysosomal storage diseases like Gaucher disease, where a deficiency in the enzyme glucocerebrosidase (GCase) leads to the accumulation of its substrate.[1][2]

Applications in Glycobiology Research

  • Glycosidase Inhibition: this compound and its derivatives are utilized to study the role of specific glycosidases in various cellular pathways. By inhibiting these enzymes, researchers can elucidate their functions in glycoprotein processing, cell signaling, and other biological processes. Derivatives of the closely related 2,5-imino-D-glucitol have shown potent and specific inhibition of β-D-glucosidase and α-L-fucosidase.

  • Pharmacological Chaperone Therapy Research: A significant application of iminosugars is in the investigation of pharmacological chaperone therapy (PCT). For lysosomal storage disorders such as Gaucher and Fabry diseases, these small molecules can rescue the activity of mutant enzymes.[1] For instance, an imino-glucitol analogue demonstrated a significant increase in GCase activity in fibroblasts derived from Gaucher disease patients.[3]

  • Probing Glycoprotein Processing: The processing of N-linked glycans in the ER and Golgi apparatus is a critical step in protein maturation. This compound can be used to dissect this pathway by inhibiting key trimming enzymes, leading to the accumulation of specific glycoforms and allowing for the study of their fate and function.

Data Presentation

The following tables summarize quantitative data for iminosugar analogues closely related to this compound, demonstrating their efficacy as glycosidase inhibitors and pharmacological chaperones.

Table 1: Glycosidase Inhibitory Activity of Iminosugar Analogues

CompoundEnzymeSourceIC₅₀ / Kᵢ (µM)Reference
N-acetyl-6-amino-6-deoxy-2,5-imino-D-glucitolβ-D-glucosidaseNot specifiedPotent
N-acetyl-6-amino-6-deoxy-1,5-imino-D-mannitolα-L-fucosidaseNot specifiedPotent
1,5-dideoxy-1,5-imino-ribitol derivativesβ-galactosidasesBovinePotent[4]
1,5-dideoxy-1,5-imino-arabinitol N-carboxypentyl derivativeα-L-fucosidaseBovine kidneyPotent[4]

Table 2: Pharmacological Chaperone Activity of Iminosugar Analogues in Gaucher Disease Models

CompoundCell LineMutant EnzymeFold Increase in ActivityConcentration (µM)Reference
Imino-Glucitol analogue 1N370S GC patient-derived fibroblastsN370S GC2.230[3]
N-adamantanyl-4-((3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-1-yl)-butanamide (3)N370S and G202R GC fibroblastsN370S GC2.5Not specified[1]
N-adamantanyl-4-((3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-1-yl)pentanamide (4)N370S and G202R GC fibroblastsG202R GC7.2Not specified[1]

Mandatory Visualizations

Pharmacological_Chaperone_Mechanism cluster_ER Endoplasmic Reticulum (Neutral pH) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Acidic pH) Misfolded_Enzyme Misfolded Mutant GCase Complex Enzyme-Chaperone Complex Misfolded_Enzyme->Complex Binding & Stabilization ERAD ER-Associated Degradation (ERAD) Misfolded_Enzyme->ERAD Chaperone This compound Chaperone->Complex Correctly_Folded_Enzyme Correctly Folded GCase Complex->Correctly_Folded_Enzyme Folding Correction Transport_Vesicle Transport Vesicle Correctly_Folded_Enzyme->Transport_Vesicle Trafficking Functional_Enzyme Functional GCase Transport_Vesicle->Functional_Enzyme Delivery Functional_Enzyme->Chaperone Dissociation Products Glucose + Ceramide Functional_Enzyme->Products Substrate Hydrolysis Substrate Glucosylceramide Substrate->Products Experimental_Workflow start Start cell_culture Culture patient-derived fibroblasts (e.g., N370S GCase) start->cell_culture treatment Treat cells with varying concentrations of this compound cell_culture->treatment incubation Incubate for 48-72 hours treatment->incubation cell_lysis Harvest and lyse cells incubation->cell_lysis activity_assay Measure GCase activity using a fluorogenic substrate cell_lysis->activity_assay data_analysis Calculate fold increase in enzyme activity activity_assay->data_analysis end End data_analysis->end

References

Purifying N-Boc-1,5-imino-D-glucitol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the purification of N-Boc-1,5-imino-D-glucitol, a crucial building block in glycobiology and drug development. The methods outlined below are designed for researchers, scientists, and drug development professionals, offering clear, step-by-step instructions and comparative data to guide the selection of the most appropriate purification strategy.

Introduction

This compound, also known as N-(tert-butoxycarbonyl)-1,5-dideoxy-1,5-imino-D-glucitol, is a protected iminosugar that serves as a versatile intermediate in the synthesis of various biologically active compounds, including glycosidase inhibitors. The purity of this compound is paramount for successful downstream applications. This document details two primary methods for its purification: silica gel chromatography and crystallization.

Data Presentation: Comparison of Purification Methods

The choice of purification method often depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The following table summarizes the key parameters and expected outcomes for the described methods based on typical laboratory results for analogous N-Boc protected iminosugars.

ParameterMethod 1: Silica Gel ChromatographyMethod 2: Crystallization
Principle Differential adsorptionDifferential solubility
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)Not applicable
Mobile Phase/Solvent Chloroform:Methanol:Conc. NH4OHDiethyl ether or n-hexane
Typical Yield 45-88%87-91% (for analogous compounds)[1]
Expected Purity (HPLC) >95%>99%[1]
Throughput Low to mediumMedium to high
Key Considerations Effective for removing a wide range of impurities. Requires careful optimization of the solvent system.Requires the compound to be a solid at room temperature or the availability of seed crystals. Effective for removing soluble impurities.

Experimental Protocols

Method 1: Purification by Silica Gel Chromatography

This method is effective for purifying this compound from a variety of reaction byproducts. The polarity of the solvent system is crucial for achieving good separation.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh for gravity chromatography, 230-400 mesh for flash chromatography)

  • Chloroform (CHCl3)

  • Methanol (MeOH)

  • Concentrated Ammonium Hydroxide (NH4OH)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • Developing stain (e.g., vanillin or ceric ammonium molybdate solution)[2]

  • Rotary evaporator

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent mixture.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and crack-free packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a solvent system of chloroform, methanol, and a small amount of concentrated ammonium hydroxide. A common starting ratio for similar compounds is 10:1:0.01 (v/v/v) of CHCl3:MeOH:conc. NH4OH.[2] The polarity can be gradually increased by increasing the proportion of methanol to facilitate the elution of the product.

  • Fraction Collection: Collect fractions of the eluate.

  • Monitoring: Monitor the separation by TLC. Spot the collected fractions on a TLC plate and develop it in a chamber saturated with the elution solvent. Visualize the spots using a suitable stain and heating.

  • Pooling and Concentration: Combine the fractions containing the pure product, as identified by TLC. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Method 2: Purification by Crystallization

Crystallization is a highly effective method for obtaining high-purity this compound, particularly if the crude product is an oil or an amorphous solid. This protocol is adapted from a general method for the crystallization of Boc-protected amino acids.[1]

Materials:

  • Crude this compound (preferably as a viscous oil)

  • Seed crystals of pure this compound (if available)

  • A weak polar solvent such as diethyl ether or n-hexane

  • Beaker or flask

  • Spatula

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Vacuum oven

Protocol:

  • Preparation: If the crude product contains residual solvent, remove it under reduced pressure to obtain a viscous oil.

  • Seeding (Optional but Recommended): Add a small amount (e.g., 1 wt%) of this compound seed crystals to the oily residue.

  • Solidification: Allow the mixture to stand at room temperature. The oil should gradually solidify. This process can take several hours to a full day.

  • Pulping: Once solidified, add a weak polar solvent such as diethyl ether or n-hexane (approximately 10 times the volume to the weight of the solid).[1] Stir the suspension at room temperature for 1-2 hours. This process, known as pulping, washes away soluble impurities.

  • Filtration: Filter the solid product using a Büchner funnel. Wash the solid with a small amount of the cold weak polar solvent.

  • Drying: Dry the purified product under reduced pressure, for instance in a vacuum oven at a moderate temperature (e.g., 40-50 °C), until a constant weight is achieved.

Visualizations

Experimental Workflow for Purification

The following diagram illustrates the general workflow for the purification of this compound.

Purification Workflow cluster_start Starting Material cluster_methods Purification Methods cluster_analysis Analysis cluster_end Final Product Crude Product Crude Product Silica Gel Chromatography Silica Gel Chromatography Crude Product->Silica Gel Chromatography Crystallization Crystallization Crude Product->Crystallization Purity Check (TLC, HPLC) Purity Check (TLC, HPLC) Silica Gel Chromatography->Purity Check (TLC, HPLC) Crystallization->Purity Check (TLC, HPLC) Pure this compound Pure this compound Purity Check (TLC, HPLC)->Pure this compound

Caption: General workflow for the purification of this compound.

Decision Tree for Method Selection

This diagram provides a logical guide for selecting the most suitable purification method based on experimental conditions.

Method Selection Start Start Crude State Crude State Start->Crude State Impurity Polarity Impurity Polarity Crude State->Impurity Polarity Oily/Amorphous Crystallization Crystallization Crude State->Crystallization Solid Silica Gel Silica Gel Impurity Polarity->Silica Gel Similar to Product Impurity Polarity->Crystallization Different High Purity Needed High Purity Needed Silica Gel->High Purity Needed Crystallization->High Purity Needed Recrystallization Recrystallization High Purity Needed->Recrystallization Yes End End High Purity Needed->End No Recrystallization->End

References

Dissolving N-Boc-1,5-imino-D-glucitol for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of N-Boc-1,5-imino-D-glucitol, a key intermediate in the synthesis of iminosugar-based compounds with therapeutic potential. Due to the limited availability of quantitative solubility data in public literature, this guide also offers a systematic approach to empirically determine optimal dissolution conditions for your specific experimental needs.

Introduction

This compound is a protected iminosugar that serves as a versatile building block in medicinal chemistry and drug development. Its derivatives are widely investigated as inhibitors of glycosidases, holding promise for the treatment of various diseases, including diabetes, viral infections, and lysosomal storage disorders. Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible experimental results. This document outlines recommended solvents, preparation of stock solutions, and best practices for its use in downstream applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₁H₂₁NO₆
Molecular Weight 263.29 g/mol
Appearance White to off-white solid
Melting Point 126-127 °C
Storage Store at -20°C for long-term stability.

Solubility Profile

Direct quantitative solubility data for this compound is not extensively reported. However, based on available information for the compound and structurally related iminosugars, a qualitative solubility profile can be summarized.

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO) Expected to be solubleA common solvent for preparing high-concentration stock solutions of organic molecules for biological assays.
Methanol (MeOH) Slightly solubleCan be used, potentially in combination with water, for dissolution.
Water Slightly solubleSolubility may be limited. The use of co-solvents or sonication may be necessary to enhance dissolution.
Ethanol (EtOH) Expected to have limited solubilityMay require heating or co-solvents.
Dioxane/Water Mixtures Soluble in mixturesHas been used in synthetic protocols for related compounds.

Note: The Boc protecting group generally increases the lipophilicity of the parent iminosugar, which may influence its solubility characteristics.

Experimental Protocols

Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for most in vitro experiments.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing the Compound: Accurately weigh out a desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.63 mg of the compound.

  • Adding Solvent: Add the appropriate volume of DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath for 5-10 minutes) or brief sonication can be applied.

  • Visual Inspection: Visually inspect the solution to ensure that all solid has dissolved and the solution is clear.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Aqueous Working Solutions

For many biological assays, it is necessary to prepare working solutions in aqueous buffers. This protocol outlines the dilution of the DMSO stock solution into a buffer.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), Tris buffer)

  • Sterile microcentrifuge tubes

Procedure:

  • Determine Final Concentration: Decide on the final concentration of this compound and the final percentage of DMSO in your assay. It is crucial to keep the final DMSO concentration low (typically <1%) as it can affect cellular and enzymatic activity.

  • Serial Dilution (Recommended): To minimize pipetting errors and ensure accurate final concentrations, perform serial dilutions. For example, to prepare a 100 µM working solution from a 10 mM stock:

    • Dilute the 10 mM stock 1:10 in buffer to create a 1 mM intermediate solution.

    • Dilute the 1 mM intermediate solution 1:10 in buffer to obtain the final 100 µM working solution.

  • Direct Dilution (for higher concentrations): For higher working concentrations, a direct dilution may be appropriate. For example, to prepare a 1 mM working solution, dilute the 10 mM stock 1:10 in the desired buffer.

  • Vortexing: Gently vortex the working solution to ensure homogeneity.

  • Use Immediately: It is recommended to prepare fresh aqueous working solutions for each experiment.

Diagrams

Experimental Workflow for Solution Preparation

G Workflow for Preparing this compound Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Store at -20°C dissolve->store thaw_stock Thaw Stock Solution store->thaw_stock dilute Dilute in Aqueous Buffer thaw_stock->dilute use Use in Experiment dilute->use

Caption: A flowchart illustrating the steps for preparing stock and working solutions of this compound.

Troubleshooting and Best Practices

  • Precipitation in Aqueous Solutions: If precipitation occurs upon dilution of the DMSO stock into an aqueous buffer, it may indicate that the solubility limit has been exceeded. To address this, consider:

    • Lowering the final concentration of the compound.

    • Increasing the percentage of DMSO (while being mindful of its effects on the experiment).

    • Using a different co-solvent if permissible for your assay.

  • Empirical Solubility Testing: To determine the solubility in a specific buffer system, a simple protocol can be followed:

    • Start with a small, known amount of the compound.

    • Add small, incremental volumes of the buffer, vortexing between each addition.

    • Observe the point at which the compound completely dissolves to estimate the solubility.

  • pH Considerations: The pH of the buffer can influence the solubility of compounds with ionizable groups. While this compound is not expected to be significantly affected by pH within the typical biological range, it is a factor to consider for its deprotected analogs.

  • Compound Stability: While generally stable, it is good practice to protect solutions from light and to use freshly prepared working solutions.

By following these guidelines and protocols, researchers can confidently prepare solutions of this compound for their experiments, contributing to the generation of high-quality and reproducible data in the pursuit of novel therapeutics.

Application Notes and Protocols: N-Boc-1,5-imino-D-glucitol as a Chemical Probe for Enzyme Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-1,5-imino-D-glucitol is a pivotal synthetic intermediate in the field of glycobiology and enzyme inhibitor development. As a Boc-protected form of 1,5-dideoxy-1,5-imino-D-glucitol, more commonly known as 1-deoxynojirimycin (DNJ), it serves as a stable precursor to a potent class of iminosugar-based enzyme inhibitors. Iminosugars are carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom. This structural modification allows them to act as powerful inhibitors of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds.[1][2]

The biological activity of these compounds is realized upon the removal of the tert-butyloxycarbonyl (Boc) protecting group, yielding the free amine, 1-deoxynojirimycin (DNJ). DNJ and its derivatives are competitive inhibitors of α-glucosidases, making them valuable tools for studying carbohydrate metabolism and as therapeutic agents for conditions like type 2 diabetes.[3][4][5] These application notes provide detailed protocols for the deprotection of this compound and its subsequent use in α-glucosidase inhibition assays.

Data Presentation: Inhibitory Activity of 1-Deoxynojirimycin (DNJ) and Derivatives

The inhibitory potency of iminosugars is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following tables summarize the inhibitory activities of 1-deoxynojirimycin (DNJ), the deprotected form of this compound, and its derivatives against α-glucosidase.

Table 1: α-Glucosidase Inhibitory Activity of 1-Deoxynojirimycin (DNJ)

CompoundEnzyme SourceIC50 (µM)Ki (µM)Inhibition TypeReference
1-Deoxynojirimycin (DNJ)Not Specified8.15 ± 0.12--[6]
1-Deoxynojirimycin (DNJ)α-glucosidase0.297 µg/mL*-Competitive[4]

Note: The molecular weight of DNJ is 163.17 g/mol . An IC50 of 0.297 µg/mL corresponds to approximately 1.82 µM.

Table 2: α-Glucosidase Inhibitory Activity of N-alkylated 1-Deoxynojirimycin (DNJ) Derivatives

CompoundIC50 (µM)Ki (µM)Inhibition TypeReference
Compound 43 (N-pentyl-DNJ derivative)30.0 ± 0.610Competitive[7]
Compound 40 (N-ethyl-DNJ derivative)160.5 ± 0.652Competitive[7]
Compound 34-150Competitive[7]
Acarbose (Control)822.0 ± 1.5--[7]

Experimental Protocols

Protocol 1: Deprotection of this compound to Yield 1,5-dideoxy-1,5-imino-D-glucitol (DNJ)

This protocol describes a general method for the removal of the N-Boc protecting group using acidic conditions.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in dichloromethane (DCM) in a round-bottom flask. A typical concentration is 10-20 mg/mL.

  • Add trifluoroacetic acid (TFA) to the solution. A common ratio is 1:1 (v/v) of TFA to DCM, or a 20-50% solution of TFA in DCM.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The deprotected product (DNJ) will have a lower Rf value than the starting material.

  • Once the reaction is complete (typically 1-4 hours), remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a minimal amount of methanol and co-evaporate with methanol several times to ensure complete removal of residual TFA.

  • Neutralize the residue by dissolving it in a small amount of water and carefully adding saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate) if necessary to remove any non-polar impurities. The product, being highly polar, will likely remain in the aqueous layer.

  • Lyophilize the aqueous solution to obtain the deprotected 1,5-dideoxy-1,5-imino-D-glucitol (DNJ).

  • The purity of the final product can be assessed by NMR and mass spectrometry.

Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection cluster_workup Work-up cluster_purification Purification cluster_product Final Product NBoc_DNJ This compound in Dichloromethane (DCM) Reaction Add Trifluoroacetic Acid (TFA) Stir at Room Temperature NBoc_DNJ->Reaction Step 1 Evaporation Evaporation of Solvent and excess TFA Reaction->Evaporation Step 2 Neutralization Neutralization with NaHCO₃ Evaporation->Neutralization Step 3 Purification Purification (e.g., Lyophilization) Neutralization->Purification Step 4 DNJ 1,5-dideoxy-1,5-imino-D-glucitol (DNJ) Purification->DNJ Step 5

Protocol 2: In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory activity of 1,5-dideoxy-1,5-imino-D-glucitol (DNJ) against α-glucosidase.

Principle: The assay is based on the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase to produce p-nitrophenol, which is a yellow-colored product with maximum absorbance at 405 nm. The rate of the reaction is proportional to the enzyme activity. The presence of an inhibitor will reduce the rate of p-nitrophenol formation.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • 1,5-dideoxy-1,5-imino-D-glucitol (DNJ, from Protocol 1)

  • Acarbose (positive control)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.2 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

  • Incubator set to 37°C

Procedure:

  • Preparation of Solutions:

    • Phosphate Buffer (0.1 M, pH 6.8): Prepare by mixing appropriate volumes of monobasic and dibasic sodium phosphate solutions to achieve the desired pH.

    • α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase in the phosphate buffer. Prepare fresh before use.

    • pNPG Solution (5 mM): Dissolve pNPG in the phosphate buffer. Prepare fresh before use.

    • Inhibitor Stock Solution (e.g., 1 mg/mL): Dissolve DNJ in phosphate buffer. Prepare serial dilutions to obtain a range of concentrations for IC50 determination.

    • Acarbose Stock Solution (e.g., 1 mg/mL): Dissolve acarbose in phosphate buffer to serve as a positive control. Prepare serial dilutions.

    • Sodium Carbonate Solution (0.2 M): Dissolve Na₂CO₃ in deionized water.

  • Assay in a 96-well Plate:

    • Add 50 µL of phosphate buffer to each well.

    • Add 10 µL of the various dilutions of the test compound (DNJ) to the sample wells.

    • Add 10 µL of the various dilutions of acarbose to the positive control wells.

    • Add 10 µL of phosphate buffer to the negative control (enzyme activity without inhibitor) and blank wells.

    • Add 20 µL of the α-glucosidase solution to all wells except the blank wells. Add 20 µL of phosphate buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.2 M sodium carbonate solution to all wells.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control = Absorbance of the negative control (enzyme and substrate without inhibitor)

      • A_sample = Absorbance of the well with the inhibitor

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Enzyme_Inhibition_Logic cluster_enzyme Enzyme cluster_substrate Substrate cluster_inhibitor Inhibitor cluster_reaction Reaction Pathway cluster_inhibition Inhibition Pathway E α-Glucosidase (E) ES Enzyme-Substrate Complex (ES) E->ES Binds EI Enzyme-Inhibitor Complex (EI) E->EI Binds S pNPG (S) S->ES Binds I DNJ (I) I->ES Competes with S for binding to E I->EI Binds P Product (p-nitrophenol) ES->P Catalyzes P->E EI->E

References

Application Notes and Protocols for Testing the Efficacy of N-Boc-1,5-imino-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-1,5-imino-D-glucitol is a member of the iminosugar class of compounds, which are analogues of monosaccharides where the ring oxygen has been replaced by a nitrogen atom.[1] This structural modification makes them resistant to cleavage by glycosidases and allows for derivatization at the nitrogen atom.[1] Iminosugars, including this compound, are of significant interest in glycobiology and drug development due to their potential as inhibitors of glycosidase enzymes.[1][2]

The primary mechanism of action for many iminosugars is the inhibition of host endoplasmic reticulum (ER)-resident α-glucosidases.[1] This inhibition leads to misfolding of viral N-linked glycoproteins, which can reduce the secretion and infectivity of enveloped viruses.[1] This mode of action suggests that this compound could have broad-spectrum antiviral activity.[1][3] Beyond antiviral applications, α-glucosidase inhibitors are a key therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia.[4]

These application notes provide detailed protocols for the in vitro evaluation of this compound's efficacy as a glycosidase inhibitor and its potential antiviral activity.

Data Presentation

Table 1: In Vitro α-Glucosidase Inhibition by this compound
CompoundConcentration (µM)% Inhibition (Mean ± SD)IC50 (µM)
This compound0.1
1
10
100
1000
Acarbose (Positive Control)0.1
1
10
100
1000
Vehicle Control (DMSO)-0 ± 2.5N/A
Table 2: Antiviral Efficacy of this compound (e.g., against Dengue Virus)
CompoundConcentration (µM)Viral Titer Reduction (log10 PFU/mL)EC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound0.1
1
10
100
1000
Positive Control (e.g., DNJ)10
Vehicle Control (DMSO)-0N/A>1000N/A

Experimental Protocols

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory effect of this compound on α-glucosidase activity.[4] The assay is based on the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase to produce a yellow-colored product, p-nitrophenol, which can be quantified spectrophotometrically.[4]

Materials:

  • This compound

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Acarbose (positive control inhibitor)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • Sodium carbonate (Na2CO3) solution (0.2 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.

    • Acarbose Stock Solution: Prepare a 10 mM stock solution in sodium phosphate buffer.

    • Working Solutions: Prepare serial dilutions of this compound and acarbose in sodium phosphate buffer to achieve the desired final concentrations.

    • α-Glucosidase Solution: Dissolve α-glucosidase in 0.1 M sodium phosphate buffer to a final concentration of 0.5 U/mL. Prepare this solution fresh before use.[4]

    • pNPG Solution: Dissolve pNPG in 0.1 M sodium phosphate buffer to a final concentration of 5 mM. Prepare this solution fresh before use.[4]

  • Assay Protocol:

    • Add 50 µL of 0.1 M sodium phosphate buffer (pH 6.8) to each well of a 96-well plate.[4]

    • Add 10 µL of the diluted this compound solutions to the test wells.[4]

    • Add 10 µL of the diluted acarbose solutions to the positive control wells.[4]

    • Add 10 µL of the buffer/DMSO solution to the negative control and blank wells.[4]

    • Add 20 µL of the α-glucosidase solution (0.5 U/mL) to all wells except the blank wells. Add 20 µL of buffer to the blank wells.[4]

    • Pre-incubate the plate at 37°C for 10 minutes.[4]

    • Initiate the reaction by adding 20 µL of the pNPG solution (5 mM) to all wells.[4]

    • Incubate the plate at 37°C for 20 minutes.[4]

    • Stop the reaction by adding 50 µL of 0.2 M sodium carbonate solution to each well.[5]

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of α-glucosidase inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:

      • Abs_control is the absorbance of the negative control.

      • Abs_sample is the absorbance of the test sample.

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Antiviral Plaque Reduction Assay

This protocol is designed to evaluate the antiviral efficacy of this compound against an enveloped virus, such as Dengue virus, in a cell culture model.[6]

Materials:

  • This compound

  • Appropriate cell line for viral propagation (e.g., Vero cells for Dengue virus)

  • Enveloped virus of interest

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Methylcellulose overlay medium

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the appropriate cells in 6-well plates and grow them to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Viral Infection:

    • Wash the cell monolayers with PBS.

    • Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units (PFU)/well).

    • Allow the virus to adsorb for 1-2 hours at 37°C.

  • Treatment:

    • Remove the viral inoculum and wash the cells with PBS.

    • Add the prepared dilutions of this compound in an overlay medium containing methylcellulose.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).

  • Plaque Visualization and Counting:

    • Remove the overlay medium and wash the cells with PBS.

    • Fix the cells with a suitable fixative (e.g., 10% formalin).

    • Stain the cells with crystal violet solution.

    • Wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each concentration of the compound compared to the vehicle control.

    • Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Protocol 3: Cytotoxicity Assay

It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effects are not due to cell death.[7]

Materials:

  • This compound

  • The same cell line used in the antiviral assay

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: Add serial dilutions of this compound to the wells and incubate for the same duration as the antiviral assay.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the CC50 value (the concentration of the compound that reduces cell viability by 50%).

Mandatory Visualizations

Alpha_Glucosidase_Inhibition_Pathway cluster_ER Endoplasmic Reticulum ER_Glucosidases α-Glucosidases I & II Glycoprotein Misfolded Viral Glycoprotein ER_Glucosidases->Glycoprotein Improper Folding Calnexin_Calreticulin Calnexin/Calreticulin Chaperone Cycle ER_Glucosidases->Calnexin_Calreticulin Enters Folding Cycle Reduced_Virion_Assembly Reduced Virion Assembly & Secretion Glycoprotein->Reduced_Virion_Assembly N_Boc_1_5_imino_D_glucitol This compound Inhibition Inhibition N_Boc_1_5_imino_D_glucitol->Inhibition Viral_Glycoprotein Nascent Viral Glycoprotein Viral_Glycoprotein->ER_Glucosidases Glycan Trimming Inhibition->ER_Glucosidases

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow_Efficacy_Testing Start Start: Prepare this compound Stock Glucosidase_Assay Protocol 1: α-Glucosidase Inhibition Assay Start->Glucosidase_Assay Antiviral_Assay Protocol 2: Antiviral Plaque Reduction Assay Start->Antiviral_Assay Cytotoxicity_Assay Protocol 3: Cytotoxicity Assay Start->Cytotoxicity_Assay Data_Analysis Data Analysis Glucosidase_Assay->Data_Analysis Antiviral_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis IC50 Determine IC50 Data_Analysis->IC50 EC50 Determine EC50 Data_Analysis->EC50 CC50 Determine CC50 Data_Analysis->CC50 Conclusion Conclusion on Efficacy & Safety IC50->Conclusion SI Calculate Selectivity Index (SI) EC50->SI CC50->SI SI->Conclusion

Caption: Workflow for evaluating the efficacy of this compound.

References

Troubleshooting & Optimization

"troubleshooting low yield in N-Boc-1,5-imino-D-glucitol synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Boc-1,5-imino-D-glucitol. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may lead to low yields during the synthesis of this important iminosugar. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides for the key stages of the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A common and effective strategy involves a two-stage process. The first stage is the synthesis of the parent iminosugar, 1,5-dideoxy-1,5-imino-D-glucitol, often referred to as 1-deoxynojirimycin (DNJ). The second stage is the selective N-protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group.

Q2: Why is the reductive amination step prone to low yields?

The intramolecular reductive amination to form the piperidine ring is a critical step. Low yields can result from several factors, including incomplete formation of the intermediate imine or Schiff base, undesired side reactions such as the reduction of the starting aldehyde or ketone, and difficult purification from reaction byproducts. Careful control of pH and the choice of reducing agent are crucial for success.

Q3: What are the common challenges during the N-Boc protection step?

The primary challenges in this step are achieving selective N-protection without protecting the multiple hydroxyl groups, and the potential for di-Boc protection of the secondary amine. Over-protection or O-protection can be promoted by the use of strong bases or catalysts like 4-dimethylaminopyridine (DMAP). Stoichiometry of the Boc anhydride and reaction conditions must be carefully controlled.

Q4: My final product is difficult to purify. What are some common impurities?

Purification of polyhydroxylated compounds like this compound can be challenging due to their high polarity and potential for complex mixtures. Common impurities include unreacted 1,5-dideoxy-1,5-imino-D-glucitol, excess di-tert-butyl dicarbonate (Boc₂O) and its byproducts, and any over-protected species. Chromatographic purification often requires specialized polar solvent systems.

Troubleshooting Guides

Stage 1: Synthesis of 1,5-dideoxy-1,5-imino-D-glucitol (DNJ) via Intramolecular Reductive Amination

This stage typically involves the formation of a 6-amino-6-deoxy sugar intermediate followed by cyclization and reduction.

Problem 1: Low yield of the cyclized iminosugar.

Possible Cause Suggested Solution
Incomplete imine formation Ensure the reaction pH is mildly acidic (around 4-5) to facilitate imine formation. If the pH is too low, the amine will be protonated and non-nucleophilic. If it is too high, the carbonyl group will not be sufficiently activated.
Reduction of the starting carbonyl group Use a mild and selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduce the iminium ion over the carbonyl group.[1] Avoid stronger reducing agents like sodium borohydride (NaBH₄) in a one-pot reaction unless the imine is pre-formed.
Suboptimal Catalyst The choice of catalyst for the hydrogenation step is critical. Palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C) are commonly used. Ensure the catalyst is fresh and active. Catalyst loading may also need optimization.
Formation of byproducts Dimeric byproducts can form. Using benzylamine as an ammonia source followed by hydrogenolysis can sometimes lead to cleaner reactions and higher yields of the desired secondary amine.
Stage 2: N-Boc Protection of 1,5-dideoxy-1,5-imino-D-glucitol

This stage involves the reaction of the synthesized iminosugar with di-tert-butyl dicarbonate (Boc₂O).

Problem 2: Low yield of this compound.

Possible Cause Suggested Solution
Poor solubility of starting material The iminosugar may have poor solubility in common organic solvents. Consider using a solvent mixture, such as dioxane/water or THF/water, to ensure all reactants are in solution.
Di-Boc protection This can occur with primary amines, but is less common with secondary amines. However, to minimize this risk, use a controlled stoichiometry of Boc₂O (typically 1.0-1.2 equivalents). Monitor the reaction closely by TLC or LC-MS and stop it upon consumption of the starting material.
Protection of hydroxyl groups (O-Boc formation) Avoid the use of strong bases or catalysts like DMAP which can promote O-acylation. Running the reaction at room temperature or 0°C without a strong base favors N-protection. If O-protection is still an issue, a milder base like triethylamine (TEA) or diisopropylethylamine (DIEA) can be used.
Decomposition of Boc₂O Boc₂O can decompose in the presence of moisture. Ensure all reagents and solvents are anhydrous.
Difficult Purification Unreacted Boc₂O and its byproducts can complicate purification. A mild basic wash during the aqueous workup can help to hydrolyze some of the remaining Boc₂O. Column chromatography on silica gel using a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol) is often necessary.

Quantitative Data Summary

The following table presents representative yields for key steps in iminosugar synthesis, based on literature reports for analogous compounds. Actual yields may vary depending on the specific substrate and reaction conditions.

Reaction Step Substrate Reagents and Conditions Reported Yield Reference
Reductive Amination/Cyclization6-amino-6-deoxy-L-sorboseH₂, Pd/C, H₂OGood[2]
Reductive AminationBenzaldehyde, Methyl 7-aminoheptanoate(Boc)₂O, NaBH(OAc)₃, CH₂Cl₂78-95%[3]
N-Boc ProtectionVarious amines(Boc)₂O, H₂O/Acetone92%[4]
N-Alkylation2,3,4,6-tetra-O-benzyl-DNJn-Butyl methanesulfonate, K₂CO₃92%[1]

Experimental Protocols

Representative Protocol for the Synthesis of 1,5-dideoxy-1,5-imino-D-glucitol (DNJ)

This protocol is a generalized procedure based on common methods for iminosugar synthesis and should be adapted and optimized for specific laboratory conditions.

  • Preparation of the Amino Aldose/Ketose: A protected glucose derivative (e.g., with an azide at the C-6 position) is synthesized from a suitable starting material like D-glucose. The protecting groups are then selectively removed to expose the aldehyde/ketone and the amine precursor.

  • Intramolecular Reductive Amination: The amino aldose/ketose is dissolved in an appropriate solvent, typically an alcohol/water mixture. The pH is adjusted to 4-5 using an acid like acetic acid. A palladium catalyst (e.g., 10% Pd/C) is added, and the mixture is subjected to a hydrogen atmosphere (typically 1-5 atm) at room temperature. The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: The catalyst is removed by filtration through Celite. The filtrate is concentrated under reduced pressure. The crude product is then purified, often by ion-exchange chromatography, to yield 1,5-dideoxy-1,5-imino-D-glucitol.

Representative Protocol for N-Boc Protection

This protocol is a generalized procedure and should be adapted and optimized.

  • Reaction Setup: 1,5-dideoxy-1,5-imino-D-glucitol is dissolved in a mixture of dioxane and water (e.g., 1:1 v/v).

  • Addition of Reagents: To the stirred solution, di-tert-butyl dicarbonate (1.1 equivalents) is added, followed by a mild base such as triethylamine (1.2 equivalents).

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane).

  • Work-up and Purification: Once the starting material is consumed, the reaction mixture is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography (e.g., eluting with a gradient of methanol in dichloromethane) to afford this compound.

Visualizations

Synthesis_Workflow Start D-Glucose Derivative Step1 Introduction of Nitrogen (e.g., Azide) Start->Step1 Intermediate1 6-Azido-6-deoxy sugar Step1->Intermediate1 Step2 Reduction of Azide & Intramolecular Reductive Amination Intermediate1->Step2 Intermediate2 1,5-dideoxy-1,5-imino-D-glucitol (DNJ) Step2->Intermediate2 Step3 N-Boc Protection Intermediate2->Step3 End This compound Step3->End

Caption: General synthetic workflow for this compound.

Troubleshooting_Reductive_Amination LowYield Low Yield in Reductive Amination CheckpH Is pH 4-5? LowYield->CheckpH CheckReducer Using mild reducing agent? (e.g., NaBH3CN) CheckpH->CheckReducer Yes AdjustpH Adjust pH with _mild_ acid/base CheckpH->AdjustpH No CheckCatalyst Is catalyst active? CheckReducer->CheckCatalyst Yes ChangeReducer Switch to NaBH3CN or NaBH(OAc)3 CheckReducer->ChangeReducer No ReplaceCatalyst Use fresh catalyst & optimize loading CheckCatalyst->ReplaceCatalyst No ConsiderByproducts Analyze for byproducts (e.g., reduced starting material) CheckCatalyst->ConsiderByproducts Yes

Caption: Troubleshooting logic for low yield in reductive amination.

Troubleshooting_Boc_Protection LowYield Low Yield in N-Boc Protection CheckStoichiometry Boc2O is 1.0-1.2 eq? LowYield->CheckStoichiometry ConsiderSolubility Improve solubility with co-solvents (e.g., water) LowYield->ConsiderSolubility Starting material not dissolved CheckBase Using strong base or DMAP? CheckStoichiometry->CheckBase Yes AdjustStoichiometry Adjust Boc2O amount & monitor reaction CheckStoichiometry->AdjustStoichiometry No CheckPurity Complex mixture? CheckBase->CheckPurity No ModifyConditions Remove strong base/DMAP, run at lower temperature CheckBase->ModifyConditions Yes PurificationStrategy Optimize chromatography, consider basic wash CheckPurity->PurificationStrategy Yes

Caption: Troubleshooting logic for low yield in N-Boc protection.

References

Technical Support Center: Optimizing Reaction Conditions for N-Boc-1,5-imino-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Boc-1,5-imino-D-glucitol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the N-Boc protection of 1,5-imino-D-glucitol.

Question 1: My reaction shows low or no conversion to the N-Boc protected product. What are the potential causes and solutions?

Answer:

Low or no conversion can stem from several factors related to reagents, reaction conditions, or the starting material itself.

  • Reagent Quality: Ensure that the di-tert-butyl dicarbonate (Boc₂O) is fresh and has not been exposed to moisture, which can cause it to degrade. The 1,5-imino-D-glucitol starting material should be pure and dry.

  • Solvent Choice: The choice of solvent is critical. A solvent system that dissolves both the polar 1,5-imino-D-glucitol and the less polar Boc₂O is necessary. Common solvent systems include mixtures of a protic solvent like methanol or water with an aprotic solvent such as dioxane or THF.

  • Base Selection: While not always required, a base can be crucial to drive the reaction to completion by neutralizing the acidic byproduct.[1] Triethylamine (TEA) or sodium bicarbonate are common choices. The amount of base should be carefully controlled.

  • Reaction Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, excessive heat can lead to side reactions.

dot

G start Low/No Conversion reagent Check Reagent Quality (Boc₂O, Iminosugar) start->reagent solvent Optimize Solvent System (e.g., MeOH/Dioxane) start->solvent base Add or Change Base (e.g., TEA, NaHCO₃) start->base temp Increase Reaction Temperature (e.g., 40-50 °C) start->temp success Improved Conversion reagent->success solvent->success base->success temp->success

Caption: Troubleshooting workflow for low reaction conversion.

Question 2: I am observing multiple spots on my TLC, indicating the formation of side products. What are these and how can I minimize them?

Answer:

The presence of multiple hydroxyl groups in 1,5-imino-D-glucitol makes it susceptible to O-Boc protection in addition to the desired N-Boc protection.

  • O-Boc Formation: The hydroxyl groups can react with Boc₂O, especially under more forcing conditions (e.g., high temperature, strong base, or prolonged reaction times). To minimize this, use stoichiometric amounts of Boc₂O and milder reaction conditions.

  • Di-Boc Formation: Although less common for secondary amines, over-reaction can potentially lead to the formation of a di-Boc protected amine.[1] Careful monitoring of the reaction progress by TLC is crucial to prevent this.

  • Catalyst-Induced Side Reactions: The use of catalysts like 4-dimethylaminopyridine (DMAP) can accelerate the reaction but may also promote O-Boc protection.[1] If used, it should be in catalytic amounts and the reaction should be closely monitored.

dot

G start Multiple Spots on TLC oboc Potential Cause: O-Boc Formation Solution: Use stoichiometric Boc₂O, milder conditions start->oboc diboc Potential Cause: Di-Boc Formation Solution: Monitor reaction closely, avoid excess Boc₂O start->diboc catalyst Potential Cause: Catalyst-Induced Side Reactions Solution: Use catalytic DMAP, monitor closely start->catalyst

Caption: Identifying and minimizing side product formation.

Question 3: The purification of my this compound is challenging. What is the recommended purification method?

Answer:

The polarity of this compound can make purification by standard silica gel chromatography challenging.

  • Column Chromatography: A polar mobile phase is typically required. A common eluent system is a gradient of methanol in dichloromethane (DCM) or chloroform (CHCl₃). The addition of a small amount of ammonium hydroxide to the eluent can help to reduce tailing of the product on the silica gel.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., methanol/ether) can be an effective method of purification.

  • Work-up Procedure: Before purification, a proper aqueous work-up is essential to remove excess reagents and water-soluble byproducts. This typically involves quenching the reaction with water or a dilute aqueous acid, followed by extraction with an organic solvent like ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry of Boc₂O for the reaction?

A1: It is recommended to start with 1.0 to 1.2 equivalents of Boc₂O relative to the 1,5-imino-D-glucitol. Using a large excess of Boc₂O can increase the likelihood of side reactions, particularly O-Boc protection.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is the most common method. Use a polar solvent system, such as 10% methanol in DCM, to achieve good separation between the starting material, product, and any potential side products. Staining with ninhydrin can be used to visualize the starting material (amine), while a potassium permanganate stain can visualize the product and other components.

Q3: What are the typical reaction times and temperatures?

A3: Reaction times can vary from a few hours to overnight. It is recommended to monitor the reaction by TLC every 1-2 hours. The reaction is often run at room temperature, but gentle heating to 40-50 °C can be employed to increase the rate if the reaction is slow.

Q4: Is it necessary to protect the hydroxyl groups of 1,5-imino-D-glucitol before N-Boc protection?

A4: While protecting the hydroxyl groups (e.g., as benzyl ethers or acetonides) would ensure selective N-Boc protection, it adds extra steps to the synthesis. Direct N-Boc protection is often achievable with careful control of reaction conditions, making it a more step-economical approach.

Experimental Protocols

Standard Protocol for N-Boc Protection of 1,5-imino-D-glucitol

  • Dissolution: Dissolve 1,5-imino-D-glucitol (1.0 eq) in a mixture of methanol and dioxane (1:1 v/v) to a concentration of approximately 0.1 M.

  • Reagent Addition: To the stirred solution, add triethylamine (1.5 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC (10% MeOH in DCM). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic layer and purify the crude product by silica gel column chromatography using a gradient of 0-10% methanol in dichloromethane to afford this compound as a white solid.

Data Presentation

Table 1: Summary of Reaction Parameters for N-Boc Protection

ParameterRecommended ConditionNotes
Starting Material 1,5-imino-D-glucitolEnsure purity and dryness.
Reagent Di-tert-butyl dicarbonate (Boc₂O)Use 1.0 - 1.2 equivalents.
Solvent Methanol/Dioxane (1:1)Other polar aprotic/protic mixtures can be explored.
Base Triethylamine (TEA)1.5 equivalents. Other non-nucleophilic bases can be used.
Temperature Room Temperature to 50 °CGentle heating may be required for slow reactions.
Reaction Time 4 - 12 hoursMonitor by TLC.
Purification Silica Gel ChromatographyEluent: Gradient of MeOH in DCM.

dot

G start Start: 1,5-imino-D-glucitol dissolve 1. Dissolve in MeOH/Dioxane start->dissolve add_reagents 2. Add TEA and Boc₂O dissolve->add_reagents react 3. Stir at RT (4-12h) Monitor by TLC add_reagents->react workup 4. Aqueous Work-up react->workup purify 5. Silica Gel Chromatography workup->purify product Product: this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: N-Boc-1,5-imino-D-glucitol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-1,5-imino-D-glucitol.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the N-Boc protection of 1,5-dideoxy-1,5-imino-D-glucitol?

A1: While the N-Boc protection of 1,5-dideoxy-1,5-imino-D-glucitol is generally a high-yielding reaction, several side products can arise depending on the reaction conditions. The most commonly encountered impurities include:

  • O-Boc Protected Isomers: Due to the presence of multiple hydroxyl groups, the Boc-anhydride can react with these nucleophilic sites to form O-tert-butoxycarbonyl ethers. The reactivity of the hydroxyl groups can vary, potentially leading to a mixture of mono-, di-, or even tri-O-Boc protected species.

  • Di-Boc Protected Product: Although less common for secondary amines, over-reaction or the use of highly activating conditions can lead to the formation of a di-tert-butoxycarbonyl derivative at the nitrogen atom.

  • Unreacted Starting Material: Incomplete reaction is a common issue, often due to suboptimal reaction conditions or deactivation of the Boc-anhydride.

  • Byproducts from Boc-Anhydride Decomposition: Under certain conditions, di-tert-butyl dicarbonate can decompose to form byproducts such as tert-butanol and carbon dioxide. While volatile, their presence can affect reaction stoichiometry and pH.

Q2: How can I minimize the formation of O-Boc side products?

A2: Minimizing O-Boc formation is crucial for a clean reaction and straightforward purification. Key strategies include:

  • Control of Stoichiometry: Use a carefully measured amount of di-tert-butyl dicarbonate, typically between 1.0 and 1.2 equivalents.

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to favor the more nucleophilic nitrogen over the hydroxyl groups.

  • Choice of Base: A mild, non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended. Stronger bases may promote O-alkylation.

  • Solvent Selection: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of THF and water are commonly used and can influence selectivity.

Q3: What analytical techniques are best for identifying side products in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the effective identification of side products:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and visualize the formation of new spots corresponding to potential side products. Different polarities of N-Boc, O-Boc, and di-Boc products will result in distinct Rf values.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of different side products.

  • Mass Spectrometry (MS): Essential for determining the molecular weights of the main product and impurities, which helps in identifying O-Boc (addition of 100 Da) and di-Boc (addition of 200 Da) adducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation. The appearance of characteristic signals for the Boc group (around 1.4 ppm in 1H NMR) and shifts in the signals of the sugar backbone can confirm the location of the Boc group(s).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of N-Boc Product Incomplete reaction.- Increase the reaction time and monitor by TLC until the starting material is consumed.- Use a slight excess (1.1-1.2 eq.) of di-tert-butyl dicarbonate.- Ensure the di-tert-butyl dicarbonate is fresh, as it can degrade over time.
Poor solubility of the starting material.- Use a co-solvent system such as THF/water or dioxane/water to improve solubility.
Multiple Spots on TLC, Indicating Side Products Formation of O-Boc protected isomers.- Lower the reaction temperature to 0 °C.- Reduce the amount of di-tert-butyl dicarbonate to near stoichiometric (1.0 eq.).- Use a less activating base or reduce its concentration.
Formation of di-Boc product.- Strictly control the stoichiometry of di-tert-butyl dicarbonate (≤ 1.1 eq.).- Avoid prolonged reaction times after the starting material is consumed.
Difficulty in Purifying the Product Co-elution of product and side products on silica gel chromatography.- Optimize the solvent system for column chromatography. A gradient elution may be necessary.- Consider reverse-phase chromatography if the polarity differences are minimal.- If O-Boc products are the main impurity, they can sometimes be hydrolyzed under mild basic conditions, followed by re-purification.
Product is an Oil Instead of a Solid Presence of residual solvent or impurities.- Ensure complete removal of solvent under high vacuum.- Purify the product again using a different chromatographic method or recrystallization if a suitable solvent is found.

Experimental Protocols

Below are representative experimental protocols for the N-Boc protection of a polyhydroxylated piperidine, which can be adapted for the synthesis of this compound.

Protocol 1: N-Boc Protection using Di-tert-butyl Dicarbonate in a Biphasic System

This protocol is adapted from the synthesis of related N-Boc protected amino alcohols.

Materials:

  • 1,5-dideoxy-1,5-imino-D-glucitol

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Dioxane

  • 1M Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 1,5-dideoxy-1,5-imino-D-glucitol (1.0 eq.) in a 1:1 mixture of dioxane and 1M aqueous NaOH solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dioxane dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench by adding water and extract the product with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: N-Boc Protection using Di-tert-butyl Dicarbonate with Triethylamine

This protocol is a common alternative using an organic base.

Materials:

  • 1,5-dideoxy-1,5-imino-D-glucitol

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Suspend 1,5-dideoxy-1,5-imino-D-glucitol (1.0 eq.) in DCM or THF.

  • Add triethylamine (1.5 eq.) to the suspension and stir for 10 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis of This compound reaction_monitoring Monitor Reaction by TLC start->reaction_monitoring reaction_complete Is Starting Material Consumed? reaction_monitoring->reaction_complete multiple_spots Multiple Spots on TLC? reaction_complete->multiple_spots Yes incomplete_reaction Incomplete Reaction: - Increase reaction time - Add more (Boc)2O - Check reagent quality reaction_complete->incomplete_reaction No analyze_side_products Analyze Side Products (MS, NMR) multiple_spots->analyze_side_products Yes workup Aqueous Workup multiple_spots->workup No (Clean Reaction) incomplete_reaction->reaction_monitoring o_boc_formation O-Boc Formation Identified: - Lower reaction temperature - Adjust stoichiometry - Change base analyze_side_products->o_boc_formation di_boc_formation Di-Boc Formation Identified: - Reduce (Boc)2O amount - Shorten reaction time analyze_side_products->di_boc_formation o_boc_formation->start Re-optimize di_boc_formation->start Re-optimize purification Column Chromatography workup->purification final_product Pure this compound purification->final_product

Technical Support Center: N-Boc-1,5-imino-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of N-Boc-1,5-imino-D-glucitol.

Troubleshooting Guide

Issue 1: Low Purity After Synthesis

Q: My initial product shows low purity by TLC and NMR analysis. What are the likely causes and how can I address this?

A: Low purity after the initial synthesis is a common issue and can stem from several factors. Incomplete reactions, side reactions, or residual starting materials and reagents are the most frequent culprits.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. Ensure all reagents were added in the correct stoichiometry.

  • Side Products: The formation of side products can significantly reduce the purity of the desired compound.

    • Solution: Optimize the reaction conditions. This may involve adjusting the temperature, reaction time, or the rate of addition of certain reagents.

  • Residual Reagents/Solvents: Reagents like di-tert-butyl dicarbonate (Boc-anhydride) or residual solvents from the workup can be significant impurities.

    • Solution: Ensure a thorough aqueous workup to remove water-soluble reagents. Use a rotary evaporator to completely remove extraction solvents. For stubborn residual solvents, co-evaporation with a higher boiling point solvent (in which the product is soluble) can be effective before final drying under high vacuum.

Issue 2: Difficulty in Removing a Specific Impurity

Q: I have a persistent impurity that co-elutes with my product during column chromatography. How can I improve the separation?

A: When an impurity is difficult to separate by standard column chromatography, a multi-pronged approach involving optimization of the chromatography conditions and alternative purification techniques is recommended.

Troubleshooting Steps:

  • Optimize Column Chromatography:

    • Solvent System: Experiment with different solvent systems. A slight change in the polarity or the use of a ternary mixture (three different solvents) can alter the selectivity of the separation. For example, if you are using a hexane/ethyl acetate gradient, consider adding a small percentage of methanol or dichloromethane.

    • Stationary Phase: If using silica gel, consider switching to a different stationary phase like alumina (basic or neutral) or a reverse-phase silica gel (C18), as the interaction of your compound and the impurity with the stationary phase will be different.

    • Gradient Profile: Employ a shallower gradient during elution. A slow, gradual increase in the polar solvent can improve the resolution between closely eluting spots.

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for purification. The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble at all temperatures.

    • Experimental Protocol for Recrystallization:

      • Dissolve the impure this compound in a minimal amount of a suitable hot solvent (e.g., ethyl acetate, isopropanol, or a mixture like ethyl acetate/hexanes).

      • If insoluble impurities are present, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature.

      • Further cool the flask in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration.

      • Wash the crystals with a small amount of the cold recrystallization solvent.

      • Dry the crystals under high vacuum.

Issue 3: Product Decomposition During Purification

Q: I suspect my this compound is decomposing during silica gel column chromatography. What could be the cause and how can I prevent it?

A: The Boc (tert-butoxycarbonyl) protecting group is known to be labile under acidic conditions. Silica gel is slightly acidic and can cause the deprotection of the Boc group, leading to the formation of the free iminoglucitol as an impurity.

Preventative Measures:

  • Neutralize Silica Gel: Before preparing your column, you can neutralize the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v in the eluent).

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.

  • Minimize Contact Time: Do not let the compound sit on the silica gel column for an extended period. Prepare the column, load the sample, and elute it in a timely manner.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. For long-term storage, keeping it at -20°C is recommended to prevent potential degradation.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques is recommended for purity confirmation:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound and help identify any organic impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): This is a sensitive method to determine the percentage purity of the compound.

  • Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. The presence of a single spot (visualized under UV light and/or with a suitable stain like potassium permanganate) is indicative of high purity.

Q3: What are some common impurities that can arise during the synthesis of this compound?

A3: Besides unreacted starting materials, common impurities can include:

  • Di-Boc species: If the starting iminoglucitol has other nucleophilic sites, over-protection can occur.

  • Deprotected product: As mentioned, the Boc group can be lost if exposed to acidic conditions.

  • Byproducts from the reducing agent: If the synthesis involves a reduction step, byproducts from the reducing agent may be present.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity BeforeTypical Purity AfterTypical YieldAdvantagesDisadvantages
Silica Gel Chromatography70-85%>95%60-80%Good for separating a wide range of impurities.Potential for product decomposition due to acidity.
Recrystallization80-90%>98%50-70%Highly effective for removing minor impurities.Requires the compound to be a solid.
Preparative HPLC85-95%>99%40-60%Provides very high purity.More expensive and time-consuming.

Visualizations

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis A Starting Material (e.g., 1,5-dideoxy-1,5-imino-D-glucitol) B Boc Protection Reaction (Boc)2O, Solvent A->B Reagents C Quenching & Extraction B->C D Drying & Concentration C->D E Crude Product D->E F Column Chromatography or Recrystallization E->F G Pure this compound F->G H Purity & Identity Confirmation (NMR, MS, HPLC) G->H

Caption: General workflow for the synthesis and purification of this compound.

G A Low Purity Detected (TLC, NMR) B Multiple Spots on TLC? A->B C Incomplete Reaction (Starting material present) B->C Yes G Product Streak or New Spot on Silica TLC? B->G No D Side Product Formation E Extend Reaction Time or Increase Temperature C->E F Optimize Reaction Conditions (Temp, Solvent) D->F H Potential Decomposition on Silica Gel G->H Yes J Co-eluting Impurity G->J No I Use Neutralized Silica Gel or Alumina H->I K Optimize Chromatography (Solvent, Gradient) J->K L Attempt Recrystallization K->L

Caption: Troubleshooting decision tree for purity issues with this compound.

"N-Boc-1,5-imino-D-glucitol stability and storage issues"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of N-Boc-1,5-imino-D-glucitol, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, it is recommended to store this compound as a solid at -20°C.[1] Some suppliers also indicate storage at 4°C is acceptable.[2] The product is typically shipped at room temperature, suggesting it is stable for shorter durations without refrigeration.[1][2]

Q2: How should I handle this compound upon receiving it?

Upon receipt, it is best practice to store the compound at the recommended temperature of -20°C, especially if it will not be used immediately.

Q3: Is this compound stable in solution?

The stability of this compound in solution is highly dependent on the solvent and pH. The N-Boc protecting group is known to be labile under acidic conditions.[3][4] For instance, in HPLC eluents containing trifluoroacetic acid (TFA), even at concentrations as low as 0.1%, gradual cleavage of the Boc group can occur over several hours. It is generally stable in neutral and basic solutions.

Q4: Can I heat solutions of this compound?

Caution should be exercised when heating solutions of this compound. While the N-Boc group is generally stable to moderate heat, thermal deprotection can occur at higher temperatures (e.g., above 150°C).[5] For routine experimental procedures, it is advisable to avoid prolonged heating at high temperatures to prevent degradation.

Troubleshooting Guides

Issue 1: Loss of N-Boc Protecting Group During Experimental Workup

Symptoms:

  • Appearance of a new, more polar spot on a Thin Layer Chromatography (TLC) plate.

  • Unexpected peaks in HPLC or LC-MS analysis, corresponding to the deprotected imino-D-glucitol.

  • NMR analysis shows the disappearance of the characteristic tert-butyl proton signal.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Acidic Conditions The N-Boc group is sensitive to acid.[3][6] Avoid acidic workup steps if possible. If unavoidable, use mild acids and keep the exposure time and temperature to a minimum. Neutralize the solution promptly after the acidic step.
Prolonged Storage in Acidic Solvents If using acidic buffers or HPLC eluents (e.g., containing TFA), prepare solutions fresh and use them as quickly as possible. For collected HPLC fractions, consider immediate neutralization with a mild base like triethylamine to preserve the N-Boc group.[7]
High Temperatures Avoid excessive heating of the compound, especially in solution, to prevent thermal degradation of the Boc group.[5]
Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • Variability in assay results between different batches or over time with the same batch.

  • Lower than expected activity of the compound.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Degradation of Stock Solutions Prepare fresh stock solutions from solid material for each set of experiments. If storing stock solutions, aliquot and freeze at -20°C or -80°C. Perform a quick purity check (e.g., by HPLC) on an aliquot if it has been stored for an extended period.
pH of Assay Buffer Ensure the pH of your assay buffer is compatible with the stability of the N-Boc group. Ideally, the pH should be neutral or slightly basic.
Improper Storage Verify that the solid compound has been consistently stored at the recommended -20°C.

Data Summary

Storage and Handling Recommendations for this compound

ParameterRecommendationSource(s)
Physical Form Solid (Neat)[1]
Long-Term Storage Temperature -20°C[1]
Alternative Storage Temperature 4°C[2]
Shipping Temperature Room Temperature[1][2]

Experimental Protocols

Protocol: General Workflow for Assessing the Stability of this compound in a Buffered Solution

This protocol outlines a general method to assess the stability of this compound under specific pH and temperature conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a sample of this compound.

    • Dissolve in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol).

    • Dilute to the final desired concentration with the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Incubation:

    • Aliquot the solution into several sealed vials.

    • Store the vials under the desired temperature conditions (e.g., 4°C, room temperature, 37°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition.

    • Immediately quench any potential degradation by freezing the sample at -80°C or by mixing with a neutralizing agent if the buffer is acidic.

  • Analysis by HPLC:

    • Analyze the samples by reverse-phase HPLC (RP-HPLC) using a C18 column.

    • A suitable mobile phase could be a gradient of water and acetonitrile, both containing a non-acidic or very weakly acidic modifier if necessary.

    • Monitor the chromatogram for the appearance of new peaks (potential degradation products) and a decrease in the peak area of the parent compound.

    • Quantify the percentage of remaining this compound at each time point by comparing the peak area to the t=0 sample.

Visualizations

Stability_Troubleshooting_Workflow cluster_symptoms Observed Issue cluster_investigation Investigation Steps cluster_causes Potential Root Causes cluster_solutions Corrective Actions Symptom Inconsistent Results or Suspected Degradation CheckStorage Verify Storage Conditions (Solid at -20°C) Symptom->CheckStorage CheckSolution Assess Solution Stability (Age, Solvent, pH) Symptom->CheckSolution PurityAnalysis Analyze Purity (HPLC, LC-MS) Symptom->PurityAnalysis ImproperStorage Improper Storage CheckStorage->ImproperStorage Incorrect? AcidicConditions Acidic pH CheckSolution->AcidicConditions Acidic? HighTemp High Temperature CheckSolution->HighTemp Heated? OldSolution Aged Solution CheckSolution->OldSolution Old? PurityAnalysis->AcidicConditions Impurities Detected PurityAnalysis->HighTemp Impurities Detected PurityAnalysis->OldSolution Impurities Detected StoreProperly Store Solid at -20°C ImproperStorage->StoreProperly ControlpH Use Neutral/Basic Buffers AcidicConditions->ControlpH AvoidHeat Avoid Excessive Heat HighTemp->AvoidHeat UseFresh Prepare Fresh Solutions OldSolution->UseFresh

Caption: Troubleshooting workflow for stability issues.

Deprotection_Pathway cluster_conditions Degradation Conditions NBoc This compound Deprotected 1,5-imino-D-glucitol NBoc->Deprotected Deprotection CO2 CO2 NBoc->CO2 Isobutylene Isobutylene NBoc->Isobutylene Acid Strong Acid (e.g., TFA, HCl) Heat High Temperature (>150°C)

Caption: Potential degradation pathway of this compound.

References

"addressing solubility problems with N-Boc-1,5-imino-D-glucitol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-1,5-imino-D-glucitol. The information provided is designed to address common challenges, with a particular focus on solubility issues.

Troubleshooting Guide: Addressing Solubility Problems

Issue: Difficulty Dissolving this compound

Question: My this compound is not dissolving in my chosen solvent. What steps can I take to improve solubility?

Answer:

This compound is known to have limited solubility in many common laboratory solvents. If you are encountering difficulties, consider the following troubleshooting steps:

  • Solvent Selection: Re-evaluate your choice of solvent. While solubility data is limited, qualitative reports indicate that it is slightly soluble in methanol and water. For other options, consider polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), where Boc-protected compounds often exhibit better solubility. A related compound, 4,6-O-Benzylidene-N-Boc-1,5-imino-D-glucitol, is reported to be soluble in dichloromethane, suggesting that chlorinated solvents might also be a possibility.

  • Mechanical Agitation: Ensure vigorous mixing. Use a vortex mixer for several minutes or a magnetic stirrer for an extended period.

  • Sonication: Utilize a sonication bath. This can help to break down solid aggregates and increase the surface area of the compound exposed to the solvent, thereby facilitating dissolution.

  • Gentle Heating: Carefully warm the solution. A slight increase in temperature can significantly improve the solubility of many compounds. Use a water bath and monitor the temperature closely to avoid any potential degradation of the compound. Do not exceed 40-50°C as a starting point.

  • Incremental Solvent Addition: Start by adding a small amount of the compound to the solvent and ensure it is fully dissolved before adding more. This can prevent the formation of insoluble clumps.

  • Co-solvent System: Consider using a co-solvent system. For example, if your primary solvent is aqueous, adding a small percentage of a water-miscible organic solvent like DMSO or ethanol might enhance solubility.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common solvents?

A1: Quantitative solubility data for this compound is not widely available in published literature. However, based on available information and the properties of similar compounds, a qualitative summary is provided in the table below.

Q2: Are there any recommended storage conditions to maintain the integrity and solubility of this compound?

A2: It is recommended to store this compound in a cool, dry place. Some suppliers recommend storage at -20°C. Keeping the compound in a tightly sealed container will prevent moisture absorption, which could impact its properties and solubility.

Q3: How does the N-Boc protecting group affect the solubility of 1,5-imino-D-glucitol?

A3: The tert-Butoxycarbonyl (N-Boc) protecting group is a bulky, lipophilic group. Its presence on the nitrogen atom of the iminosugar ring generally decreases the polarity of the molecule compared to the unprotected parent compound. This often leads to reduced solubility in highly polar solvents like water and increased solubility in less polar organic solvents.

Q4: Can I use this compound in aqueous buffers for biological assays?

A4: Given its limited water solubility, preparing concentrated stock solutions in an organic solvent like DMSO or methanol is recommended. These stock solutions can then be diluted into your aqueous assay buffer to the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the biological system being studied.

Data Presentation

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolubilityRemarks
WaterSlightly SolubleMay require sonication or gentle heating to aid dissolution.
MethanolSlightly SolubleSimilar to water, mechanical assistance may be necessary.
EthanolLikely Sparingly SolubleSolubility is expected to be limited.
Dimethyl Sulfoxide (DMSO)Likely SolubleA common solvent for preparing stock solutions of sparingly soluble compounds for biological assays.
Dimethylformamide (DMF)Likely SolubleAnother polar aprotic solvent that may be effective.
Dichloromethane (DCM)Potentially SolubleBased on the solubility of a related benzylidene-protected analogue.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Weighing: Accurately weigh the desired amount of this compound in a suitable vial.

  • Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO or methanol) to achieve the desired concentration.

  • Initial Dissolution: Cap the vial and vortex vigorously for 1-2 minutes.

  • Assisted Dissolution (if necessary): If the compound does not fully dissolve, place the vial in a sonicator bath for 10-15 minutes.

  • Gentle Heating (if necessary): If solids persist, warm the vial in a water bath at a temperature between 30-40°C with intermittent vortexing until the compound is fully dissolved.

  • Storage: Once fully dissolved, store the stock solution at -20°C or as recommended for your specific experimental needs.

Mandatory Visualization

experimental_workflow Experimental Workflow for Dissolving this compound start Start weigh Weigh this compound start->weigh add_solvent Add chosen solvent (e.g., DMSO, Methanol) weigh->add_solvent vortex Vortex vigorously for 1-2 minutes add_solvent->vortex check_solubility1 Is the compound fully dissolved? vortex->check_solubility1 sonicate Sonicate for 10-15 minutes check_solubility1->sonicate No solution_ready Solution is ready for use/storage check_solubility1->solution_ready Yes check_solubility2 Is the compound fully dissolved? sonicate->check_solubility2 heat Gently heat at 30-40°C check_solubility2->heat No check_solubility2->solution_ready Yes check_solubility3 Is the compound fully dissolved? heat->check_solubility3 check_solubility3->solution_ready Yes troubleshoot Consult Troubleshooting Guide check_solubility3->troubleshoot No

Caption: Workflow for dissolving this compound.

troubleshooting_logic Troubleshooting Logic for Solubility Issues start Problem: Compound not dissolving check_solvent Is the solvent appropriate? (e.g., DMSO, Methanol) start->check_solvent change_solvent Try an alternative solvent (e.g., DMF, DCM) check_solvent->change_solvent No check_agitation Has vigorous agitation been applied? check_solvent->check_agitation Yes change_solvent->check_agitation apply_agitation Vortex thoroughly and/or use magnetic stirrer check_agitation->apply_agitation No check_sonication Has sonication been attempted? check_agitation->check_sonication Yes apply_agitation->check_sonication apply_sonication Sonicate for 10-15 minutes check_sonication->apply_sonication No check_heating Has gentle heating been applied? check_sonication->check_heating Yes apply_sonication->check_heating apply_heating Warm to 30-40°C check_heating->apply_heating No consider_cosolvent Consider using a co-solvent system check_heating->consider_cosolvent Yes apply_heating->consider_cosolvent end Solution should be achieved consider_cosolvent->end

Caption: Logical steps for troubleshooting solubility issues.

"how to remove the Boc protecting group from N-Boc-1,5-imino-D-glucitol"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the removal of the tert-butyloxycarbonyl (Boc) protecting group from N-Boc-1,5-imino-D-glucitol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing the Boc protecting group from this compound?

The most common and well-established methods for N-Boc deprotection involve treatment with strong acids.[1][2] The two most frequently used reagent systems are Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and Hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate.[1][3][4]

Q2: My reaction is sluggish or incomplete. What are the possible causes and solutions?

Several factors can lead to an incomplete reaction. Here are some common causes and troubleshooting steps:

  • Insufficient Acid: The amount of acid may be too low. You can try increasing the concentration or the number of equivalents of the acid. For instance, TFA concentrations can range from 25-50% in DCM.[3]

  • Low Temperature: Most Boc deprotections are carried out at room temperature. If the reaction is slow, gentle warming to around 40°C can be attempted, but be cautious of potential side reactions.[3]

  • Short Reaction Time: Ensure the reaction has proceeded to completion by monitoring it with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Q3: I am observing unexpected side products. What could be causing this?

Side product formation can occur, especially with sensitive substrates.

  • Cationic Side Reactions: The mechanism of acid-catalyzed Boc deprotection involves the formation of a tert-butyl cation. This cation can react with nucleophilic functional groups on your molecule or in the reaction mixture. The use of "scavengers" like triethylsilane (TES) or water can help to trap the tert-butyl cation and prevent these side reactions.[3]

  • Aspartimide Formation: While not directly applicable to this compound, it's a common side reaction in peptide synthesis where an aspartate residue is present. This is a rearrangement reaction and may result in a product with the same mass as the desired product.[3]

Q4: Are there milder alternatives to strong acids like TFA and HCl for Boc deprotection?

Yes, several milder methods have been developed, which can be useful if your substrate is sensitive to strong acidic conditions.

  • Oxalyl Chloride in Methanol: This system has been shown to be effective for deprotecting N-Boc groups on substrates with acid-labile functionalities.[5]

  • Lewis Acids: A variety of Lewis acids such as BF3·OEt2, TMSI, TMSOTf, TiCl4, SnCl4, AlCl3, and ZnBr2 can be used for Boc deprotection.[1][2]

  • Aqueous Conditions: In some cases, heating in water at reflux temperatures can achieve Boc deprotection, offering a "green" chemistry alternative.[1]

  • Deep Eutectic Solvents (DES): A mixture of choline chloride and p-toluenesulfonic acid can serve as both the reaction medium and catalyst for an environmentally friendly deprotection.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution Citation
Incomplete Deprotection Insufficient acid concentration or equivalents.Increase the concentration of TFA (e.g., from 25% to 50% in DCM) or use a higher concentration of HCl in dioxane (e.g., 4M).[3]
Short reaction time.Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.[3]
Low reaction temperature.Allow the reaction to proceed at room temperature. Gentle warming (e.g., to 40°C) can be applied cautiously.[3]
Formation of Side Products Presence of acid-sensitive functional groups.Consider using a milder deprotection method, such as oxalyl chloride in methanol or a Lewis acid-based procedure.[1][5]
Reaction of the tert-butyl cation with the substrate.Add a scavenger, such as triethylsilane (2.5%) and water (2.5%), to the reaction mixture.[3]
Difficulty in Product Isolation Product is a salt (e.g., hydrochloride or trifluoroacetate).After removing the solvent, triturate the residue with a non-polar solvent like diethyl ether to precipitate the salt, which can then be collected by filtration.[3]
Residual TFA in the final product.Co-evaporate the crude product with toluene under reduced pressure to help remove residual TFA.[3]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and robust method for Boc deprotection.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES) (optional scavenger)

  • Water (optional scavenger)

  • Toluene

  • Diethyl ether

Procedure:

  • Prepare a deprotection cocktail by mixing TFA and DCM. A common starting concentration is 25-50% TFA in DCM.[3] If your substrate is sensitive to cationic side reactions, add scavengers such as 2.5% triethylsilane and 2.5% water.[3]

  • Dissolve the this compound in the deprotection cocktail at room temperature.

  • Stir the reaction mixture for 30 minutes to 2 hours.

  • Monitor the reaction progress by TLC or LC-MS to confirm the complete consumption of the starting material.[3]

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure.

  • To remove residual TFA, co-evaporate the residue with toluene.[3]

  • The crude product is often obtained as the TFA salt. To isolate it, triturate the residue with diethyl ether to induce precipitation.

  • Collect the solid product by filtration and dry under vacuum.

Protocol 2: Boc Deprotection using Hydrogen Chloride (HCl) in Dioxane

This is another widely used method for Boc deprotection.

Materials:

  • This compound

  • 4M HCl in Dioxane

  • Diethyl ether

Procedure:

  • Dissolve the this compound in a minimal amount of a suitable co-solvent if necessary, then add the 4M HCl in dioxane solution.

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting hydrochloride salt can often be precipitated by adding diethyl ether.[3]

  • Collect the precipitated solid by filtration and wash with diethyl ether.

  • Dry the product under vacuum.

Protocol 3: Mild Boc Deprotection using Oxalyl Chloride in Methanol

This method is suitable for substrates with acid-labile functional groups.[5]

Materials:

  • This compound

  • Methanol (MeOH)

  • Oxalyl chloride

Procedure:

  • In a dry round bottom flask, dissolve the this compound (1 equivalent) in methanol.[5]

  • Stir the solution at room temperature for 5 minutes.

  • Add oxalyl chloride (3 equivalents) dropwise to the solution. An exothermic reaction may be observed.[5]

  • Stir the reaction mixture at room temperature. The reaction time can be up to 4 hours, depending on the substrate.[5]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to obtain the crude product.

  • Purify the product as necessary, typically by crystallization or column chromatography.

Data Summary

The following table summarizes typical reaction conditions for the deprotection of N-Boc protected amines. Note that optimal conditions may vary for this compound and should be determined experimentally.

Method Reagents and Solvents Temperature Reaction Time Typical Yield Citation
TFA/DCM 25-50% TFA in DCMRoom Temperature30 min - 2 hGood to Excellent[3]
HCl/Dioxane 4M HCl in DioxaneRoom Temperature30 min - 2 hGood to Excellent[3][4]
Oxalyl Chloride/MeOH 3 eq. Oxalyl Chloride in MeOHRoom Temperatureup to 4 hGood to Excellent[5]
Aqueous Reflux Deionized Water90-100 °C~12 minutes90-97% (for various amines)[1]
DES Choline chloride/p-toluenesulfonic acidRoom Temperature10-30 min>98% (for amino acid esters)[6]

Visualizations

experimental_workflow_TFA cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_cocktail Prepare Deprotection Cocktail (25-50% TFA in DCM) Add Scavengers (optional) dissolve Dissolve this compound prep_cocktail->dissolve stir Stir at Room Temperature (30 min - 2 h) dissolve->stir monitor Monitor by TLC/LC-MS stir->monitor monitor->stir Incomplete concentrate Concentrate under Reduced Pressure monitor->concentrate Reaction Complete coevaporate Co-evaporate with Toluene concentrate->coevaporate precipitate Precipitate with Diethyl Ether coevaporate->precipitate filtrate Filter and Dry precipitate->filtrate end End filtrate->end start Start start->prep_cocktail logical_relationship_troubleshooting problem Problem Encountered incomplete_rxn Incomplete Reaction problem->incomplete_rxn side_products Side Products Formed problem->side_products cause_incomplete1 Insufficient Acid incomplete_rxn->cause_incomplete1 cause_incomplete2 Low Temperature incomplete_rxn->cause_incomplete2 cause_side_products1 Acid-Sensitive Groups side_products->cause_side_products1 cause_side_products2 t-Butyl Cation Reactivity side_products->cause_side_products2 solution_incomplete1 Increase Acid Conc./Equiv. cause_incomplete1->solution_incomplete1 solution_incomplete2 Warm Gently (e.g., 40°C) cause_incomplete2->solution_incomplete2 solution_side_products1 Use Milder Conditions cause_side_products1->solution_side_products1 solution_side_products2 Add Scavengers (e.g., TES) cause_side_products2->solution_side_products2

References

"troubleshooting inconsistent results in N-Boc-1,5-imino-D-glucitol assays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-1,5-imino-D-glucitol in various assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is this compound and in what types of assays is it typically used?

This compound is a synthetic iminosugar, a class of compounds that are analogues of natural sugars where the ring oxygen has been replaced by a nitrogen atom. It is a derivative of 1-deoxynojirimycin (DNJ), a known inhibitor of glycosidases. Due to this structural similarity, this compound is primarily used in enzyme inhibition assays to screen for and characterize inhibitors of glycosidases, particularly α-glucosidases. These enzymes are involved in various biological processes, including carbohydrate metabolism, and are therapeutic targets for diseases like diabetes.

Q2: I am observing no or very low inhibition of my target glycosidase. What are the possible causes?

Several factors could lead to a lack of observable inhibition. Consider the following troubleshooting steps:

  • Enzyme Activity: Confirm that your enzyme is active. Run a positive control reaction with the enzyme and substrate but without the inhibitor. You should observe a clear signal change. If not, your enzyme may be inactive due to improper storage or handling.

  • Compound Integrity: Ensure the this compound is not degraded. Prepare fresh stock solutions and store them under the recommended conditions (typically -20°C). The Boc protecting group can be sensitive to acidic conditions.

  • Assay Conditions: Verify that the assay buffer pH is optimal for both enzyme activity and inhibitor binding. The protonation state of the iminosugar's nitrogen is pH-dependent and can significantly impact its inhibitory activity.[1]

  • Substrate Concentration: In competitive inhibition, the apparent inhibitor potency is dependent on the substrate concentration. If the substrate concentration is too high relative to the enzyme's Km value, it can outcompete the inhibitor.

Q3: My results are highly variable between replicates. What could be causing this inconsistency?

Inconsistent results in enzyme assays are a common issue. Here are some potential sources of variability and their solutions:

Potential Cause Troubleshooting Suggestion
Pipetting Errors Calibrate your pipettes regularly. For small volumes, use appropriate low-volume pipettes and tips. When preparing serial dilutions, ensure thorough mixing at each step.
Temperature Fluctuations Ensure all reagents and plates are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader or incubator.
Inconsistent Incubation Times Use a multichannel pipette to start reactions simultaneously in multiple wells. For kinetic assays, ensure the reading interval is consistent.
Reagent Instability Prepare fresh enzyme and substrate solutions for each experiment. Some reagents may be light-sensitive or prone to degradation at room temperature.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with water or buffer to create a humidity barrier.
Compound Precipitation The Boc group increases the hydrophobicity of the molecule, which might lead to solubility issues at higher concentrations. Visually inspect your wells for any signs of precipitation. Consider using a small amount of a co-solvent like DMSO, ensuring the final concentration does not affect enzyme activity.

Q4: I am seeing a high background signal in my colorimetric assay. How can I reduce it?

High background can mask the true signal from the enzymatic reaction. Here are some strategies to minimize it:

  • Non-enzymatic Substrate Hydrolysis: The substrate may be unstable and hydrolyze spontaneously under your assay conditions. Run a "substrate-only" control (without the enzyme) to assess the rate of non-enzymatic hydrolysis. If it's significant, you may need to adjust the buffer pH or temperature.

  • Contaminated Reagents: Use high-purity water and fresh reagents to prepare your buffers and solutions. Contaminants can interfere with the colorimetric reaction.

  • Interfering Substances in the Sample: If you are testing crude extracts or other complex mixtures, components other than your inhibitor might be colored or interfere with the assay. Run a "sample-only" control (without the enzyme) to check for this.

Q5: What is the expected stability of this compound and its Boc protecting group under typical assay conditions?

The tert-butoxycarbonyl (Boc) protecting group is generally stable to basic and neutral conditions. However, it is labile under acidic conditions. Most glycosidase assays are performed at a pH between 6.0 and 8.0, where the Boc group should be stable. It is crucial to avoid strongly acidic buffers or reagents. Regarding temperature, standard enzymatic assay temperatures (e.g., 25°C or 37°C) are unlikely to cause degradation. For long-term storage, it is advisable to keep the compound as a solid or in a suitable solvent at -20°C.

Experimental Protocols

General Protocol for α-Glucosidase Inhibition Assay

This protocol is a general guideline and may require optimization for your specific enzyme and experimental setup.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • This compound

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Dissolve α-glucosidase in phosphate buffer to the desired concentration.

    • Dissolve pNPG in phosphate buffer. The optimal concentration should be determined based on the enzyme's Km value.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or the assay buffer). Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add a specific volume of the this compound solution at various concentrations.

    • Positive control (100% enzyme activity): Add the same volume of solvent used for the inhibitor.

    • Negative control (background): Add assay buffer instead of the enzyme solution.

  • Pre-incubation:

    • Add the α-glucosidase solution to all wells except the negative control.

    • Mix gently and pre-incubate the plate at the desired temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the pNPG substrate solution to all wells to start the reaction.

  • Incubation and Measurement:

    • Incubate the plate at the chosen temperature.

    • The formation of p-nitrophenol (a yellow product) can be measured kinetically or as an endpoint assay.

      • Kinetic: Measure the absorbance at 405 nm at regular intervals.

      • Endpoint: After a fixed incubation time (e.g., 20-30 minutes), stop the reaction by adding the sodium carbonate solution. Measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [ (Absorbance of Positive Control - Absorbance of Test Well) / Absorbance of Positive Control ] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) prep_plate Prepare 96-well Plate (Controls and Test Samples) prep_reagents->prep_plate pre_incubation Pre-incubate Enzyme with Inhibitor prep_plate->pre_incubation initiate_reaction Initiate Reaction with Substrate pre_incubation->initiate_reaction incubation Incubate at Controlled Temperature initiate_reaction->incubation measure_absorbance Measure Absorbance (405 nm) incubation->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for a typical glycosidase inhibition assay.

troubleshooting_logic cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Inconsistent or Unexpected Assay Results check_enzyme Verify Enzyme Activity (Positive Control) start->check_enzyme check_inhibitor Check Inhibitor Integrity and Concentration start->check_inhibitor check_conditions Review Assay Conditions (pH, Temp, Substrate Conc.) start->check_conditions check_reproducibility Address Reproducibility (Pipetting, Temp Control) start->check_reproducibility sol_enzyme Use Fresh Enzyme check_enzyme->sol_enzyme sol_inhibitor Prepare Fresh Inhibitor Stock, Perform Dose-Response check_inhibitor->sol_inhibitor sol_conditions Optimize Buffer pH and Substrate Concentration check_conditions->sol_conditions sol_reproducibility Calibrate Pipettes, Ensure Uniform Temperature check_reproducibility->sol_reproducibility

References

Technical Support Center: Optimization of N-Boc-1,5-imino-D-glucitol Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-1,5-imino-D-glucitol in in vivo studies. The information is presented in a question-and-answer format to directly address potential challenges during experimental procedures.

Troubleshooting Guides

Issue 1: Poor Solubility and Vehicle Selection

Question: I am having difficulty dissolving this compound for in vivo administration. What are the recommended solvents or formulation strategies?

Answer:

Poor aqueous solubility is a common challenge for many small molecules. For this compound, a systematic approach to vehicle selection is recommended.

Recommended Steps:

  • Assess Solubility: Start by determining the solubility in common biocompatible solvents. A tiered approach is often effective.

  • Tier 1 Solvents: Begin with the simplest and safest vehicles.

    • Sterile Water: Assess solubility at the desired concentration.

    • Saline (0.9% NaCl): A common isotonic vehicle.

    • Phosphate-Buffered Saline (PBS): Ensure the pH is compatible with your experimental model.

  • Tier 2 Co-solvents and Surfactants: If solubility is insufficient in aqueous solutions, consider the use of co-solvents or surfactants.[1] It is crucial to conduct a pilot study to assess the tolerability of the final formulation in your animal model.

    • Co-solvents:

      • Ethanol: Use at a low percentage (e.g., 5-10%) in the final formulation.

      • Propylene glycol (PG): Can be used to improve solubility.

      • Polyethylene glycol (PEG), especially PEG 300 or PEG 400.

    • Surfactants:

      • Tween 80 or Cremophor EL: These can aid in solubilizing hydrophobic compounds.[2] A typical concentration is 1-5%.

  • pH Adjustment: The solubility of compounds with ionizable groups can be influenced by pH.[1] Given the presence of the Boc-protecting group, which is acid-labile, alkaline or neutral pH is advisable.[3][4]

  • Complexation Agents: Cyclodextrins can be used to form inclusion complexes, enhancing the aqueous solubility of poorly soluble drugs.[1]

Table 1: Example Formulation Development Strategy

StepActionConsiderations
1Attempt to dissolve in sterile saline at the target concentration.If successful, this is the preferred vehicle.
2If insoluble, try a co-solvent system (e.g., 10% DMSO, 40% PEG 300, 50% saline).Must be tested for toxicity in a small cohort of animals.
3If precipitation occurs, consider a surfactant-based formulation (e.g., 5% Tween 80 in saline).Potential for hypersensitivity reactions with some surfactants.
4As a last resort, consider a suspension using methylcellulose or carboxymethylcellulose.Requires uniform suspension before each administration.

Issue 2: Inconsistent Results or Lack of Efficacy

Question: My in vivo study with this compound is showing variable results or no significant effect. What are the potential causes and how can I troubleshoot this?

Answer:

Inconsistent results can stem from several factors, ranging from compound stability and administration route to the experimental design itself.

Troubleshooting Checklist:

  • Compound Stability:

    • In Vivo Stability of N-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[3][4][5] If administered orally, the acidic environment of the stomach could potentially cleave the Boc group, leading to the formation of the parent iminosugar, 1,5-imino-D-glucitol. This could alter the compound's biological activity and pharmacokinetic profile. Consider intraperitoneal (IP) or intravenous (IV) administration to bypass the gastric environment.

    • Formulation Stability: Ensure the compound does not precipitate out of the vehicle before or after administration. Prepare fresh formulations daily if stability is a concern.

  • Route of Administration:

    • Oral Gavage: While convenient, oral administration can lead to variable absorption and first-pass metabolism. The stability of the N-Boc group is a major concern.[3][4]

    • Intraperitoneal (IP) Injection: This route often provides more consistent systemic exposure compared to oral administration and avoids the acidic stomach environment.[6][7][8]

  • Dosage Selection:

    • The initial dose may be too low. A dose-response study is essential to determine the optimal therapeutic window.

    • Refer to literature on similar iminosugars for guidance on starting doses. For example, N-butyl-deoxynojirimycin (NB-DNJ) has been used in various in vivo models.[9][10][11]

  • Pharmacokinetics:

    • The compound may have a short half-life, requiring more frequent administration. A preliminary pharmacokinetic study to determine Cmax, Tmax, and half-life is highly recommended.

  • Animal Model:

    • Ensure the chosen animal model is appropriate for the biological question being addressed.

    • Consider factors such as age, sex, and strain of the animals, as these can influence drug metabolism and response.

Frequently Asked Questions (FAQs)

1. What is a reasonable starting dose for this compound in a mouse model?

Since there is no published in vivo data for this compound, a starting dose must be extrapolated from related compounds and general toxicological principles. A conservative approach is to start with a low dose and perform a dose-escalation study.

  • Literature Review of Analogs: Look at the effective doses of similar iminosugars. For instance, studies with N-alkylated deoxynojirimycin derivatives have reported a range of effective doses depending on the model and indication.[12][13]

  • In Vitro to In Vivo Extrapolation: If you have in vitro data (e.g., IC50 or EC50), this can be a starting point, although direct extrapolation is complex.

  • Dose Escalation Study: A common approach is to start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts (e.g., 10, 30, 100 mg/kg). Monitor for signs of toxicity at each dose level.

Table 2: Example In Vivo Doses of Related Iminosugars

CompoundAnimal ModelRouteDose RangeIndicationReference
N-butyl-deoxynojirimycin (NB-DNJ)MouseOral1200 mg/kg/dayGaucher Disease[9][10]
UV-4B (hydrochloride salt of UV-4)MouseOral10-20 mg/kg (TID)Dengue Virus[14]
N-nonyl-deoxynojirimycin (NN-DNJ)MouseOralNot specifiedHepatitis B Virus[13]

Note: These doses are for different compounds and indications and should be used as a rough guide only.

2. What are the potential mechanisms of action for this compound?

Iminosugars are known to be inhibitors of glycosidases.[11][15] The primary mechanism of action for this compound is likely the inhibition of α-glucosidases located in the endoplasmic reticulum (ER). This can affect glycoprotein folding and quality control.[16][17] Another potential target is glucosylceramide synthase, which is involved in the biosynthesis of glycosphingolipids.[9][10]

Iminosugar_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Inhibition Nascent_Glycoprotein Nascent Glycoprotein (Glc3Man9GlcNAc2) Alpha_Glucosidase_I α-Glucosidase I Nascent_Glycoprotein->Alpha_Glucosidase_I Removal of terminal glucose Alpha_Glucosidase_II α-Glucosidase II Alpha_Glucosidase_I->Alpha_Glucosidase_II Removal of second and third glucose Calnexin_Calreticulin_Cycle Calnexin/Calreticulin Folding Cycle Alpha_Glucosidase_II->Calnexin_Calreticulin_Cycle Correctly_Folded_Protein Correctly Folded Protein Calnexin_Calreticulin_Cycle->Correctly_Folded_Protein Misfolded_Protein Misfolded Protein Calnexin_Calreticulin_Cycle->Misfolded_Protein Golgi_Apparatus Golgi Apparatus Correctly_Folded_Protein->Golgi_Apparatus Transport ERAD ER-Associated Degradation (ERAD) Misfolded_Protein->ERAD NBoc_Glucitol This compound NBoc_Glucitol->Alpha_Glucosidase_I Inhibition NBoc_Glucitol->Alpha_Glucosidase_II Inhibition

Caption: Potential mechanism of action of this compound.

3. What are the signs of toxicity I should monitor for in my animal studies?

During dose-escalation and chronic dosing studies, it is critical to monitor for signs of toxicity. Common parameters to observe include:

  • General Health:

    • Changes in body weight (aim for less than 10-15% loss).

    • Changes in food and water intake.

    • Postural or behavioral changes (e.g., lethargy, hunched posture, piloerection).

    • Gastrointestinal issues such as diarrhea (a known side effect of some iminosugars like NB-DNJ).[10]

  • Injection Site Reactions: For IP administration, monitor for signs of irritation or peritonitis.[18]

  • Organ-Specific Toxicity: At the end of the study, consider collecting blood for clinical chemistry analysis (e.g., liver and kidney function tests) and tissues for histopathological examination. Reproductive and developmental toxicity has been observed with some iminosugars.[12]

4. How should I prepare my solutions for intraperitoneal injection?

All substances for IP injection must be sterile to prevent infection.[6][7]

Protocol for Sterile Preparation:

  • Vehicle Preparation: Use sterile, pyrogen-free vehicles (e.g., sterile saline for injection).

  • Dissolution: In a sterile environment (e.g., a laminar flow hood), weigh the appropriate amount of this compound and dissolve it in the chosen sterile vehicle.

  • Sterile Filtration: Once dissolved, sterile-filter the solution through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the sterile solution appropriately (e.g., at 4°C) and for a limited time, as determined by stability studies. It is often best to prepare fresh solutions daily.

Experimental Protocols

Protocol 1: Dose-Finding and Acute Toxicity Study in Mice

This protocol outlines a general procedure for determining the maximum tolerated dose (MTD) and identifying a suitable dose range for efficacy studies.

  • Animal Model: Use a sufficient number of animals (e.g., n=3-5 per group) of a single sex and strain (e.g., male C57BL/6 mice, 8-10 weeks old).

  • Dose Groups:

    • Group 1: Vehicle control.

    • Group 2: 5 mg/kg this compound.

    • Group 3: 15 mg/kg this compound.

    • Group 4: 50 mg/kg this compound.

    • Group 5: 150 mg/kg this compound.

  • Administration: Administer a single dose via the chosen route (e.g., IP injection). The volume should not exceed 10 ml/kg.[6][18]

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-dosing, and then at regular intervals for up to 14 days.

    • Record clinical signs of toxicity, body weight changes, and any mortality.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.

Dose_Finding_Workflow Start Start Define_Dose_Groups Define Dose Groups (Vehicle + 3-4 Escalating Doses) Start->Define_Dose_Groups Administer_Single_Dose Administer Single Dose (e.g., IP injection) Define_Dose_Groups->Administer_Single_Dose Monitor_Animals Monitor Animals (14 days) - Body Weight - Clinical Signs - Mortality Administer_Single_Dose->Monitor_Animals Determine_MTD Determine Maximum Tolerated Dose (MTD) Monitor_Animals->Determine_MTD Select_Doses_for_Efficacy Select Doses for Efficacy Studies (e.g., MTD, 1/2 MTD, 1/4 MTD) Determine_MTD->Select_Doses_for_Efficacy End End Select_Doses_for_Efficacy->End

Caption: Workflow for a dose-finding and acute toxicity study.

Protocol 2: Intraperitoneal (IP) Injection in Mice

This protocol is adapted from standard institutional guidelines.[6][8][18]

  • Materials:

    • Sterile syringe (e.g., 1 mL).

    • Sterile needle (25-27 gauge).[6][18]

    • Sterile drug formulation.

    • 70% alcohol wipes.

  • Procedure:

    • Calculate the required injection volume based on the animal's body weight and the drug concentration (not to exceed 10 ml/kg).[18]

    • Restrain the mouse by scruffing the neck and back to expose the abdomen. Tilt the mouse so its head is slightly lower than its hindquarters.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[6]

    • Clean the injection site with an alcohol wipe.

    • Insert the needle, bevel up, at a 30-40° angle into the peritoneal cavity.

    • Aspirate by pulling back slightly on the plunger. If no fluid or blood enters the syringe, it is safe to inject. If fluid or blood appears, withdraw the needle and reinject at a new site with a fresh needle and syringe.[7]

    • Inject the solution smoothly.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any immediate adverse reactions.

IP_Injection_Procedure cluster_Preparation Preparation cluster_Injection Injection cluster_Post_Injection Post-Injection Calculate_Volume Calculate Injection Volume (based on body weight) Restrain_Mouse Restrain Mouse (scruff, head tilted down) Calculate_Volume->Restrain_Mouse Locate_Site Locate Injection Site (lower right quadrant) Restrain_Mouse->Locate_Site Insert_Needle Insert Needle (30-40° angle, bevel up) Locate_Site->Insert_Needle Aspirate Aspirate (check for fluid/blood) Insert_Needle->Aspirate Inject_Solution Inject Solution Aspirate->Inject_Solution If clear Withdraw_Needle Withdraw Needle Aspirate->Withdraw_Needle If fluid/blood Inject_Solution->Withdraw_Needle Return_to_Cage Return to Cage Withdraw_Needle->Return_to_Cage Monitor Monitor for Adverse Reactions Return_to_Cage->Monitor

Caption: Logical flow of the intraperitoneal injection procedure in mice.

References

Technical Support Center: Scaling Up N-Boc-1,5-imino-D-glucitol Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of N-Boc-1,5-imino-D-glucitol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the production of this important iminosugar derivative.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound at a laboratory scale?

A1: The most common and straightforward laboratory-scale synthesis involves the N-tert-butoxycarbonylation of commercially available 1,5-imino-D-glucitol (also known as 1-deoxynojirimycin or DNJ). This is typically achieved by reacting DNJ with di-tert-butyl dicarbonate (Boc)₂O in a suitable solvent system, often with a base to facilitate the reaction.

Q2: What are the primary challenges when scaling up the N-Boc protection of 1,5-imino-D-glucitol?

A2: Key challenges in scaling up this reaction include:

  • Reaction Heterogeneity: The starting material, 1,5-imino-D-glucitol, may have limited solubility in common organic solvents, leading to a heterogeneous mixture that can be difficult to stir and ensure complete reaction at a larger scale.

  • Viscosity: As the reaction progresses, the formation of the product can lead to a thick slurry, which can impede efficient mixing and heat transfer.[1]

  • Purification: Removing unreacted (Boc)₂O and byproducts like t-butanol can be challenging at scale. Residual (Boc)₂O can be difficult to remove by standard chromatography and may require sublimation under high vacuum.[1]

  • Exothermicity: The reaction of (Boc)₂O with the amine is exothermic. At a larger scale, this heat generation needs to be carefully managed to prevent side reactions or decomposition of the product.

  • Product Isolation: If the product is water-soluble, extraction and isolation can be problematic, potentially leading to lower yields.

Q3: Are there alternative methods to chemical synthesis for producing the 1,5-imino-D-glucitol precursor?

A3: Yes, microbial fermentation is a viable alternative for producing 1,5-imino-D-glucitol (DNJ). Certain strains of Bacillus and Streptomyces are known to produce DNJ.[2][3] This can be an attractive option for large-scale production as it avoids multi-step chemical synthesis and the use of hazardous reagents. However, optimizing fermentation conditions for high yields and developing efficient downstream purification processes are critical for this approach.[2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Incomplete reaction due to poor solubility of 1,5-imino-D-glucitol. 2. Product loss during work-up and purification, especially if the product has some water solubility. 3. Decomposition of the starting material or product due to localized overheating.1. Use a co-solvent system to improve solubility, such as a mixture of water, methanol, and triethylamine.[1] Ensure vigorous stirring to maintain a well-mixed suspension. 2. Optimize the work-up procedure. For water-soluble products, consider alternative purification methods like ion-exchange chromatography or crystallization. Avoid excessive washing with aqueous solutions if the product has significant water solubility. 3. Control the reaction temperature carefully, especially during the addition of (Boc)₂O. For larger scale reactions, use a jacketed reactor with controlled cooling.
Slow or Stalled Reaction 1. Low reactivity of the secondary amine in 1,5-imino-D-glucitol. 2. Inadequate base to neutralize the acidic byproduct. 3. Poor quality of (Boc)₂O.1. Gently heat the reaction mixture to a moderate temperature (e.g., 40-55°C) to increase the reaction rate.[1][4] 2. Ensure at least a stoichiometric amount of a suitable base (e.g., triethylamine or sodium bicarbonate) is used. 3. Use fresh, high-quality (Boc)₂O.
Presence of Impurities in the Final Product 1. Residual unreacted (Boc)₂O. 2. Formation of di-Boc protected byproducts (less common for this substrate). 3. Impurities from the starting 1,5-imino-D-glucitol.1. After initial work-up, subject the product to high vacuum for an extended period (e.g., 72 hours) to sublimate residual (Boc)₂O.[1] 2. Use a slight excess (1.1-1.6 equivalents) of (Boc)₂O, but avoid a large excess. Monitor the reaction by TLC or LC-MS to minimize byproduct formation. 3. Ensure the purity of the starting 1,5-imino-D-glucitol before starting the reaction.
Difficulties with Product Isolation 1. The product forms a very thick slurry or solid, making it difficult to handle. 2. The product is an oil or a waxy solid that is difficult to crystallize.1. Add a co-solvent at the end of the reaction to help dissolve the product for easier transfer and purification. 2. If direct crystallization is difficult, consider purification by flash column chromatography. If the product is still not a solid, it may be used in the next step as a purified oil after thorough drying under high vacuum.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Boc Protection of Amines
Parameter Aliphatic Amines (General) [4]Aromatic Amines (General) [4]1,5-imino-D-glucitol (Recommended) [1]Potential Scale-Up Considerations
Solvent Dichloromethane, THF, AcetonitrileMethanol, ChloroformWater/Methanol/Triethylamine (10:10:7)Solvent choice will impact reaction kinetics, solubility, and downstream processing (e.g., removal, environmental impact).
Base Sodium Bicarbonate, TriethylamineOften not required in alcoholic solventsTriethylamine (as part of the solvent system)The choice and amount of base can affect reaction rate and work-up. Ensure it is compatible with subsequent steps.
(Boc)₂O Equivalents 1.1 eq1.1 eq1.6 eqA slight excess is needed to drive the reaction to completion, but a large excess complicates purification.
Temperature Room TemperatureRoom Temperature55°CTemperature control is critical at scale to manage exotherms and prevent side reactions.
Reaction Time 1-4 hours2-24 hours16 hours (overnight)Longer reaction times at scale can impact reactor occupancy and overall process efficiency.
Typical Yield >90%>90%90-97%Maintaining high yields at scale is challenging and requires careful optimization of all parameters.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound

This protocol is adapted from a general procedure for the N-Boc protection of aminoglycosides.[1]

Materials:

  • 1,5-imino-D-glucitol (DNJ)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Deionized Water

  • Methanol

  • Triethylamine (TEA)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,5-imino-D-glucitol in a solvent mixture of water, methanol, and triethylamine in a 10:10:7 ratio by volume.

  • While stirring the solution, slowly add 1.6 equivalents of solid di-tert-butyl dicarbonate ((Boc)₂O). A small amount of methanol can be used to rinse the weighing vessel and ensure complete transfer.

  • Heat the reaction mixture to 55°C and stir for 16 hours (overnight). During this time, the formation of t-butanol as a byproduct may result in the formation of a thick slurry.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator. A high vacuum pump with a dry ice trap is recommended to effectively remove the t-butanol.

  • The resulting solid is then kept under high vacuum for at least 72 hours to sublimate any residual (Boc)₂O.

  • The final product, this compound, can typically be used without further purification if high-purity starting materials were used. Purity can be assessed by NMR and LC-MS.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification Stage start Start: 1,5-imino-D-glucitol dissolution Dissolution in Water/Methanol/TEA start->dissolution boc_addition Addition of (Boc)₂O dissolution->boc_addition reaction Reaction at 55°C for 16h boc_addition->reaction evaporation Solvent Evaporation (Rotovap) reaction->evaporation high_vac High Vacuum Drying (Sublimation of excess Boc₂O) evaporation->high_vac analysis Purity Analysis (NMR, LC-MS) high_vac->analysis final_product Final Product: This compound analysis->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes end_ok Yield OK start->end_ok No solubility_issue Improve Solubility: Use Water/Methanol/TEA Co-solvent System incomplete_reaction->solubility_issue Yes product_loss Product Loss during Work-up? incomplete_reaction->product_loss No increase_temp Increase Temperature: Heat to 40-55°C solubility_issue->increase_temp optimize_workup Optimize Work-up: - Minimize aqueous washes - Consider crystallization or  ion-exchange chromatography product_loss->optimize_workup Yes overheating Overheating? product_loss->overheating No control_temp Control Temperature: - Slow addition of (Boc)₂O - Use jacketed reactor for scale-up overheating->control_temp Yes

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Iminosugars: N-Boc-1,5-imino-D-glucitol vs. Deoxynojirimycin (DNJ)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biochemical activities of N-Boc-1,5-imino-D-glucitol and the well-characterized iminosugar, deoxynojirimycin (DNJ). While direct comparative experimental data for this compound is limited in publicly available literature, this document synthesizes known information on DNJ and its N-substituted analogs to offer a predictive assessment of this compound's potential activity.

Introduction to Iminosugars

Iminosugars are carbohydrate mimetics in which the endocyclic oxygen atom of a sugar ring is replaced by a nitrogen atom. This structural modification allows them to act as potent and selective inhibitors of glycosidases and glycosyltransferases, enzymes crucial for carbohydrate metabolism and glycoprotein processing. Deoxynojirimycin (DNJ), a natural iminosugar found in mulberry leaves and certain microorganisms, is a potent inhibitor of α-glucosidases and serves as a foundational structure for the development of various therapeutic agents.[1] this compound is a derivative of the core iminosugar structure, featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This modification is expected to significantly influence its biological activity.

Comparative Analysis of Glucosidase Inhibition

Based on structure-activity relationship (SAR) studies of various N-substituted DNJ analogs, the nature of the substituent on the ring nitrogen plays a critical role in determining the inhibitory potency and selectivity.[4]

Table 1: α-Glucosidase Inhibitory Activity of Deoxynojirimycin (DNJ) and its Analogs

CompoundEnzymeIC50 Value (µM)Ki Value (µM)Inhibition TypeReference
Deoxynojirimycin (DNJ)α-Glucosidase (yeast)0.297 µg/mL (~1.82 µM)-Competitive[5]
Deoxynojirimycin (DNJ)α-Glucosidase8.15 ± 0.12--[6]
Deoxynojirimycin (DNJ)α-Glucosidase155 ± 15--[7]
N-Methyl-DNJα-Glucosidase--Inhibits oligosaccharide processing[8]
N-Butyl-DNJ (Miglustat)α-GlucosidasesWeak inhibitor--[9]
N-Hydroxyethyl-DNJ (Miglitol)Intestinal α-GlucosidasesPotent inhibitor--[9]
N-Nonyl-DNJ (NN-DNJ)α-Glucosidase0.42--[10]
N-Alkyl-DNJ (C5 chain)α-Glucosidase30.0 ± 0.610Competitive[1]

Note: The IC50 value for DNJ from reference[5] was converted from µg/mL to µM for comparison, assuming a molecular weight of 163.17 g/mol .

The N-Boc group in this compound is a bulky, lipophilic protecting group. SAR studies on other N-alkylated DNJ derivatives have shown that the length and nature of the N-substituent significantly impact inhibitory activity.[4] While longer alkyl chains can enhance potency, very bulky substituents may decrease or abolish activity due to steric hindrance at the enzyme's active site.[11] Therefore, it is plausible that the N-Boc group might reduce the inhibitory activity of the parent 1,5-imino-D-glucitol core against certain α-glucosidases compared to the unsubstituted DNJ. However, experimental validation is required to confirm this hypothesis.

Signaling Pathways and Mechanism of Action

α-Glucosidase inhibitors like DNJ exert their primary effect by competitively inhibiting enzymes in the small intestine responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[12] This delayed carbohydrate digestion and absorption leads to a reduction in postprandial blood glucose levels.

The general mechanism involves the protonated nitrogen of the iminosugar mimicking the oxocarbenium ion-like transition state of the glycosidic bond cleavage, thus binding tightly to the active site of the α-glucosidase enzyme.[13]

Below is a diagram illustrating the key signaling pathway affected by α-glucosidase inhibitors.

Signaling_Pathway Carbohydrates Complex Carbohydrates (Starch, Sucrose) aGlucosidase α-Glucosidase (in Small Intestine) Carbohydrates->aGlucosidase Digestion Glucose Glucose aGlucosidase->Glucose Absorption Intestinal Absorption Glucose->Absorption Bloodstream Bloodstream Absorption->Bloodstream Hyperglycemia Postprandial Hyperglycemia Bloodstream->Hyperglycemia Increased Glucose Levels Inhibitor α-Glucosidase Inhibitor (e.g., DNJ) Inhibitor->aGlucosidase Competitive Inhibition

Mechanism of α-Glucosidase Inhibition.

Experimental Protocols

A standardized in vitro α-glucosidase inhibitory assay is crucial for comparing the potency of different compounds. The following is a detailed protocol adapted from published methods.[6][14]

α-Glucosidase Inhibition Assay Protocol

  • Materials and Reagents:

    • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

    • Phosphate buffer (e.g., 50 mM, pH 6.8)

    • Test compounds (this compound, DNJ) dissolved in a suitable solvent (e.g., DMSO, then diluted in buffer)

    • Sodium carbonate (Na₂CO₃) solution (e.g., 1 M) to stop the reaction

    • 96-well microplate

    • Microplate reader

  • Procedure: a. Prepare a stock solution of α-glucosidase in phosphate buffer. b. Prepare various concentrations of the test compounds and a positive control (e.g., acarbose) by serial dilution in phosphate buffer. c. In a 96-well plate, add 20 µL of each concentration of the test compound or control to respective wells. d. Add 20 µL of the α-glucosidase solution to each well and incubate the plate at 37°C for 5-10 minutes. e. Initiate the enzymatic reaction by adding 20 µL of the pNPG substrate solution to each well. f. Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes). g. Terminate the reaction by adding 50 µL of the sodium carbonate solution to each well. h. Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader. i. Include appropriate blanks (without enzyme and without substrate) and a control (with enzyme and substrate but without inhibitor).

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

The following diagram illustrates the general workflow for this assay.

Experimental_Workflow A Prepare Reagents: - α-Glucosidase - pNPG Substrate - Test Compounds - Buffer B Add Test Compounds to 96-well plate A->B C Add α-Glucosidase and pre-incubate B->C D Add pNPG Substrate to start reaction C->D E Incubate at 37°C D->E F Stop reaction with Sodium Carbonate E->F G Measure Absorbance at 405 nm F->G H Calculate % Inhibition and IC50 value G->H

Workflow for α-Glucosidase Inhibition Assay.

Conclusion

Deoxynojirimycin is a well-established, potent competitive inhibitor of α-glucosidases with a wealth of supporting experimental data. Its N-substituted derivatives have shown a wide range of activities, highlighting the importance of the substituent's nature in modulating inhibitory potency and selectivity.

This compound, with its bulky N-Boc protecting group, represents an interesting analog. While direct experimental data on its glycosidase inhibitory activity is currently lacking in the scientific literature, based on established structure-activity relationships for N-substituted iminosugars, it is hypothesized that its activity may be attenuated compared to DNJ due to steric hindrance. However, it may exhibit altered selectivity towards different glycosidases.

Further experimental investigation using standardized assays, as detailed in this guide, is essential to fully characterize the inhibitory profile of this compound and to determine its potential for applications in glycobiology research and drug development. This would provide valuable data to enrich the understanding of iminosugar-enzyme interactions.

References

Validating the Inhibitory Effect of N-Boc-1,5-imino-D-glucitol on Specific Glycosidases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inhibitory potential of N-Boc-1,5-imino-D-glucitol and related iminosugar compounds against various glycosidases. Due to a lack of publicly available, direct quantitative inhibitory data for this compound against a comprehensive panel of glycosidases, this document leverages data from structurally similar compounds to provide a contextual understanding of its potential activity. The guide also details standardized experimental protocols for validating glycosidase inhibition and offers visualizations to illustrate key workflows.

Introduction to this compound and Glycosidase Inhibition

This compound is a derivative of 1,5-dideoxy-1,5-imino-D-glucitol, an iminosugar. Iminosugars are a class of compounds that are structural mimics of monosaccharides, where the endocyclic oxygen is replaced by a nitrogen atom. This structural feature allows them to act as competitive inhibitors of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Glycosidase inhibitors have significant therapeutic potential in various diseases, including diabetes, viral infections, and lysosomal storage disorders.

The N-tert-butoxycarbonyl (N-Boc) protecting group on the piperidine nitrogen of 1,5-imino-D-glucitol is expected to influence its binding affinity and selectivity for different glycosidases. However, specific inhibitory data for this particular compound is not widely reported in peer-reviewed literature.

Comparative Inhibitory Activity of Related Iminosugars

To provide a framework for understanding the potential inhibitory profile of this compound, the following table summarizes the inhibitory activities (IC₅₀ or Kᵢ values) of structurally related iminosugars against a panel of common glycosidases. It is important to note that the presence and nature of the N-substituent can significantly alter the inhibitory potency and selectivity. For instance, studies on derivatives of 2,5-imino-D-glucitol and 1,5-imino-D-mannitol have shown that N-acetylation can lead to potent and specific inhibition of β-D-glucosidase and α-L-fucosidase, respectively[1].

Iminosugar DerivativeGlycosidaseEnzyme SourceInhibition Value (µM)Inhibition TypeReference
N-acetyl-6-amino-6-deoxy-2,5-imino-D-glucitolβ-D-GlucosidaseNot SpecifiedPotent InhibitorNot Specified[1]
N-acetyl-6-amino-6-deoxy-1,5-imino-D-mannitolα-L-FucosidaseNot SpecifiedPotent and SpecificNot Specified[1]
1,5-dideoxy-1,5-imino-D-galactitolα-D-GalactosidaseCoffee beansKᵢ: 0.0007Not Specified
1,5-dideoxy-1,5-imino-D-galactitolβ-D-GalactosidaseE. coliKᵢ: 8.2Not Specified
1,5-dideoxy-1,5-imino-L-ribitol (N-alkyl derivatives)β-GalactosidaseBovineIC₅₀: 30-700Not Specified

Experimental Protocols for Validating Glycosidase Inhibition

To validate the inhibitory effect of this compound on specific glycosidases, a standardized enzymatic assay is required. The following protocols outline the general methodologies for determining the inhibitory activity.

General Glycosidase Inhibition Assay Protocol

This protocol can be adapted for various glycosidases by using the appropriate enzyme, substrate, and buffer conditions.

Materials:

  • Glycosidase enzyme (e.g., α-glucosidase, β-glucosidase)

  • Chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)

  • Assay buffer (e.g., phosphate buffer, pH 6.8)

  • This compound (test inhibitor)

  • Positive control inhibitor (e.g., acarbose, deoxynojirimycin)

  • Stop solution (e.g., sodium carbonate solution)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, test inhibitor, and positive control in the appropriate assay buffer.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Assay buffer

    • A specific volume of the test inhibitor solution at various concentrations (or positive control).

    • A specific volume of the enzyme solution.

  • Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the substrate solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at the same temperature for a specific duration (e.g., 20-30 minutes).

  • Termination of Reaction: Add a stop solution to each well to terminate the reaction. The stop solution also helps in the development of the color for chromogenic substrates.

  • Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 405 nm for p-nitrophenol) using a microplate reader.

  • Calculation of Inhibition: The percentage of inhibition is calculated using the following formula:

    % Inhibition = [ (A_c - A_s) / A_c ] * 100

    Where:

    • A_c = Absorbance of the control (enzyme + substrate without inhibitor)

    • A_s = Absorbance of the sample (enzyme + substrate + inhibitor)

  • Determination of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Kinetic Analysis of Inhibition

To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed by measuring the initial reaction velocities at various substrate and inhibitor concentrations. The data is then plotted using Lineweaver-Burk or Michaelis-Menten plots.

Visualizing Experimental Workflows and Potential Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for assessing glycosidase inhibition and a simplified representation of a relevant biological pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Plate Prepare 96-well Plate Reagents->Plate Add_Inhibitor Add Inhibitor/ Control Plate->Add_Inhibitor Add_Enzyme Add Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate Add Substrate (Start Reaction) Pre_Incubate->Add_Substrate Incubate Incubate Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for Glycosidase Inhibition Assay.

Glycoprotein_Processing_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Glc3Man9GlcNAc2 Glc3Man9GlcNAc2-Protein Glucosidase_I Glucosidase I Glc3Man9GlcNAc2->Glucosidase_I Inhibition by Iminosugars Glucosidase_II Glucosidase II Glucosidase_I->Glucosidase_II Man9GlcNAc2 Man9GlcNAc2-Protein Glucosidase_II->Man9GlcNAc2 Inhibition by Iminosugars Mannosidases Mannosidases Man9GlcNAc2->Mannosidases Complex_Glycan Complex N-glycan Mannosidases->Complex_Glycan

Caption: N-linked Glycoprotein Processing Pathway.

Conclusion

While direct experimental data on the inhibitory profile of this compound is currently limited in the public domain, the information available for structurally related iminosugars suggests its potential as a glycosidase inhibitor. The N-Boc group may influence its selectivity and potency, warranting further investigation. The provided experimental protocols offer a standardized approach for researchers to validate the inhibitory effects of this and other novel compounds. Future studies focusing on a head-to-head comparison of this compound with established glycosidase inhibitors are crucial to fully elucidate its therapeutic potential.

References

A Head-to-Head Comparison of N-Boc-1,5-imino-D-glucitol and Commercial Glycosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Boc-1,5-imino-D-glucitol with commercially available glycosidase inhibitors. Due to a lack of published data on the direct inhibitory activity of this compound, this comparison focuses on its parent compound, 1,5-dideoxy-1,5-imino-D-glucitol (also known as 1-deoxynojirimycin or DNJ), and discusses the likely role of the N-Boc protecting group. Experimental data for established commercial inhibitors are presented to provide a benchmark for performance.

Introduction to Glycosidase Inhibitors

Glycosidases are a broad family of enzymes crucial for the breakdown of complex carbohydrates into simpler sugars. Their inhibition is a key therapeutic strategy for managing Type 2 diabetes by delaying carbohydrate digestion and absorption, which in turn moderates postprandial blood glucose levels. Iminosugars, natural analogs of monosaccharides where the ring oxygen is replaced by a nitrogen atom, are a prominent class of glycosidase inhibitors.

This compound and the Role of the N-Boc Group

This compound is the N-tert-butoxycarbonyl (Boc) protected form of the potent glycosidase inhibitor 1,5-dideoxy-1,5-imino-D-glucitol (1-deoxynojirimycin, DNJ). The Boc group is a common protecting group in organic synthesis, used to temporarily mask the reactivity of the amine group on the iminosugar ring.

Quantitative Comparison of Glycosidase Inhibitors

The following tables summarize the half-maximal inhibitory concentrations (IC50) of the parent iminosugar, 1-deoxynojirimycin (DNJ), and several commercially available glycosidase inhibitors against α-glucosidase and β-glucosidase. Lower IC50 values indicate greater potency.

Table 1: α-Glucosidase Inhibitory Activity

InhibitorEnzyme SourceIC50 (µM)
1-Deoxynojirimycin (DNJ) Yeast0.297[1]
AcarboseNot specified0.011[2]
MiglitolHuman lysosomal α-glucosidase0.35[3]
Rat intestinal sucrase0.11[3]
Rat intestinal maltase1.3[3]
Rat intestinal isomaltase1.2[3]
VogliboseHuman lysosomal α-glucosidase5.6[4]
Rat intestinal sucrase0.07[4]
Rat intestinal maltase0.11[4]
Rat intestinal isomaltase0.16[4]
Castanospermineα-glucosidase I0.12[5]
N-Butyldeoxynojirimycin (Miglustat)Not specifiedWeak inhibitor

Table 2: β-Glucosidase Inhibitory Activity

InhibitorEnzyme SourceIC50 (µM)
1-Deoxynojirimycin (DNJ) Not specifiedNot specified
MiglitolHuman β-glucosidase84[3]
VogliboseHuman β-glucosidase>1000[4]
N-Butyldeoxynojirimycin (Miglustat)Rat recombinant β-glucosidase 281[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action of α-glucosidase inhibitors and a typical experimental workflow for assessing their inhibitory activity.

InhibitionMechanism Complex Carbohydrates Complex Carbohydrates α-Glucosidase α-Glucosidase Complex Carbohydrates->α-Glucosidase Substrate Glucose Glucose α-Glucosidase->Glucose Hydrolysis Inhibited Enzyme Inhibited Enzyme α-Glucosidase->Inhibited Enzyme Inhibitor Inhibitor Inhibitor->α-Glucosidase Binding

Mechanism of α-glucosidase inhibition.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor_Solutions Prepare Inhibitor Solutions (e.g., this compound, Commercial Standards) Incubation Incubate Enzyme with Inhibitor Inhibitor_Solutions->Incubation Enzyme_Solution Prepare α-Glucosidase Solution Enzyme_Solution->Incubation Substrate_Solution Prepare pNPG Substrate Solution Reaction Add Substrate to Initiate Reaction Substrate_Solution->Reaction Incubation->Reaction Termination Stop Reaction with Na2CO3 Reaction->Termination Measurement Measure Absorbance at 405 nm Termination->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50_Determination Determine IC50 Value Calculation->IC50_Determination

References

A Comparative Guide to the Biological Effects of N-Substituted 1,5-Imino-D-glucitol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide focuses on the well-documented inhibitory effects of DNJ and its N-alkylated analogs on glycosidases, crucial enzymes involved in carbohydrate metabolism and processing. Understanding the structure-activity relationships of these compounds is vital for the rational design of novel therapeutics for a range of conditions, including diabetes, viral infections, and lysosomal storage diseases.

Comparative Analysis of Glycosidase Inhibition

The inhibitory potency of iminosugars against glycosidases is a critical determinant of their therapeutic potential. The following tables summarize the half-maximal inhibitory concentrations (IC50) of 1-deoxynojirimycin (DNJ) and various N-substituted analogs against α-glucosidase and β-glucosidase, providing a clear comparison of their potencies.

Table 1: α-Glucosidase Inhibitory Activity of 1-Deoxynojirimycin (DNJ) and N-Alkyl Analogs

CompoundN-SubstituentIC50 (µM)Fold-change vs. Acarbose (IC50 = 822.0 ± 1.5 µM)Reference
1-Deoxynojirimycin (DNJ)-HNot specified in this study-[1]
N-Ethyl-DNJ-CH2CH3160.5 ± 0.60~5.1x more potent[1]
N-Pentyl-DNJ-(CH2)4CH330.0 ± 0.60~27.4x more potent[1]
Acarbose (Standard)-822.0 ± 1.51x[1]

Table 2: Comparative Glycosidase Inhibition by DNJ and N-Alkylated Analogs

CompoundTarget EnzymeIC50 / Kᵢ (µM)Notes
1-Deoxynojirimycin (DNJ)α-Glucosidase (Whitefly)Potent inhibitorMore potent than N-butyl and N-nonyl derivatives in vitro.[2]
N-Butyl-DNJ (NB-DNJ)α-Glucosidase (Whitefly)Less potent than DNJ in vitroMore toxic in vivo, likely due to better membrane accessibility.[2]
N-Nonyl-DNJ (NN-DNJ)α-Glucosidase (Whitefly)Less potent than DNJ in vitroMore toxic in vivo, likely due to better membrane accessibility.[2]
N-Butyl-DNJ (NB-DNJ)Glucosylceramide SynthaseInhibitorDNJ itself is not an inhibitor of this enzyme.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for assessing the inhibitory activity of iminosugars against α-glucosidase and β-glucosidase.

Protocol 1: α-Glucosidase Inhibition Assay

This protocol is adapted from established methods for determining the in vitro inhibitory activity of compounds against α-glucosidase from Saccharomyces cerevisiae.[4][5][6]

Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

  • Test compounds (e.g., N-substituted 1,5-imino-D-glucitol analogs)

  • Acarbose (positive control)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

  • Phosphate buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) (0.1 M)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase (e.g., 1.0 U/mL) in phosphate buffer.

    • Prepare a stock solution of pNPG (e.g., 1 mM) in phosphate buffer.

    • Dissolve test compounds and acarbose in DMSO to prepare stock solutions, which are then serially diluted to various concentrations with phosphate buffer.

  • Assay:

    • To each well of a 96-well microplate, add 50 µL of phosphate buffer.

    • Add 20 µL of the test compound solution at various concentrations to the respective wells. For the control, add 20 µL of the buffer (containing the same concentration of DMSO as the test samples).

    • Add 10 µL of the α-glucosidase solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement:

    • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to each well.

    • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: β-Glucosidase Inhibition Assay (Agar Plate-Based Method)

This protocol provides a qualitative and semi-quantitative method for screening β-glucosidase inhibitors using an agar plate-based assay with esculin as a substrate.[7][8]

Materials and Reagents:

  • β-Glucosidase (e.g., from almonds)

  • Test compounds

  • Conduritol β-epoxide (positive control)

  • Esculin

  • Ferric chloride (FeCl₃)

  • Sodium acetate buffer (0.1 M, pH 5.0)

  • Agar

  • Petri dishes

Procedure:

  • Preparation of Enzyme-Agar Plates:

    • Prepare an enzyme-agar solution by dissolving agar (e.g., 0.07 g) in sodium acetate buffer (7 mL) by heating.

    • After cooling to approximately 60°C, add FeCl₃ solution (e.g., 1.2 mL) and β-glucosidase (e.g., 40 µL of 0.01 U/mL).

    • Pour the solution into petri plates and allow it to solidify.

  • Sample Application:

    • Spot 5 µL of the test compound extracts onto the surface of the agar plate.

    • Allow the spots to air dry.

  • Enzyme-Inhibitor Interaction:

    • Incubate the plates at room temperature for 15 minutes to allow for the interaction between the enzyme and the inhibitor.

  • Substrate Addition and Visualization:

    • Overlay the agar surface with an esculin solution.

    • Incubate at room temperature for 30 minutes.

    • Inhibition of β-glucosidase is observed as a pale yellowish zone against a blackish-brown background, which forms where the enzyme is active and hydrolyzes esculin to esculetin, which then reacts with FeCl₃.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes discussed, the following diagrams are provided in the DOT language for Graphviz.

Glycosidase_Inhibition_Mechanism cluster_enzyme Glycosidase Active Site cluster_products Products Enzyme Glycosidase Product1 Monosaccharide 1 Enzyme->Product1 Hydrolyzes to Product2 Monosaccharide 2 Enzyme->Product2 Substrate Glycosidic Substrate Substrate->Enzyme Binds to Inhibitor Iminosugar (e.g., DNJ analog) Inhibitor->Enzyme Competitively Inhibits

Caption: Competitive inhibition of glycosidase by an iminosugar analog.

Experimental_Workflow_Alpha_Glucosidase_Assay start Start prep_solutions Prepare Solutions (Enzyme, Substrate, Inhibitor) start->prep_solutions pre_incubation Pre-incubate Enzyme and Inhibitor (37°C, 10 min) prep_solutions->pre_incubation add_substrate Add pNPG Substrate pre_incubation->add_substrate incubation Incubate (37°C, 30 min) add_substrate->incubation stop_reaction Stop Reaction (add Na2CO3) incubation->stop_reaction measure_absorbance Measure Absorbance at 405 nm stop_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition and IC50 measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for the α-glucosidase inhibition assay.

SAR_Iminosugars DNJ 1-Deoxynojirimycin (DNJ) (Parent Compound) N_Alkylation N-Alkylation DNJ->N_Alkylation N_Arylalkylation N-Arylalkylation DNJ->N_Arylalkylation Other_Subs Other N-Substituents DNJ->Other_Subs Altered_Activity Altered Biological Activity - Increased/Decreased Potency - Altered Enzyme Selectivity - Modified Pharmacokinetics N_Alkylation->Altered_Activity N_Arylalkylation->Altered_Activity Other_Subs->Altered_Activity

Caption: Structure-Activity Relationship (SAR) of N-substituted DNJ analogs.

References

A Comparative Guide to Structural Analogues of N-Boc-1,5-imino-D-glucitol and Their Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of structural analogues of N-Boc-1,5-imino-D-glucitol, a known scaffold for potent glycosidase inhibitors. By exploring the structure-activity relationships of N-substituted 1,5-imino-D-glucitol and its close analogue, 1-deoxynojirimycin (DNJ), this document aims to inform the rational design of novel therapeutics for a range of diseases, including viral infections and metabolic disorders. The following sections present a summary of quantitative efficacy data, detailed experimental protocols for key assays, and a visualization of the underlying mechanism of action.

Data Presentation: Efficacy of N-Substituted 1,5-imino-D-glucitol Analogues

The inhibitory efficacy of various N-substituted 1,5-imino-D-glucitol (DNJ) analogues against α-glucosidase and their antiviral activity are summarized in the tables below. The data highlights the significant influence of the N-substituent on the biological activity of the iminosugar core.

Table 1: α-Glucosidase Inhibitory Activity of N-Alkyl-1-deoxynojirimycin (DNJ) Derivatives

CompoundN-SubstituentIC50 (µM)Target EnzymeReference
1-Deoxynojirimycin (DNJ)-H222.4 ± 0.5α-glucosidase[1]
N-Butyl-DNJ (NB-DNJ)-C4H9Not specified, but noted to have potent activityα-glucosidase[1]
Analogue with n=1-(CH2)C6H4-4-OCH3160.5 ± 0.60α-glucosidase[1]
Analogue with n=4-(CH2)4C6H4-4-OCH330.0 ± 0.60α-glucosidase[1]
Acarbose (Standard)-822.0 ± 1.5α-glucosidase[1]

Table 2: Antiviral Activity of N-Substituted 1,5-imino-D-glucitol (DNJ) Analogues

CompoundN-SubstituentEC50 (µM)VirusReference
N-Butyl-DNJ (NB-DNJ)-C4H956HIV-1[2]
N-Nonyl-DNJ (NN-DNJ)-C9H19Low micromolar rangeBovine Viral Diarrhea Virus (BVDV), Dengue Virus (DENV), West Nile Virus (WNV)[3]
PBDNJ0801Oxygenated side chain with terminal ring< 1DENV[3]
PBDNJ0803Oxygenated side chain with terminal ring< 1DENV[3]
PBDNJ0804Oxygenated side chain with terminal ring< 1DENV[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound analogues.

In Vitro α-Glucosidase Inhibition Assay

This assay is fundamental to determining the potency of the synthesized analogues as glycosidase inhibitors.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compounds (N-substituted 1,5-imino-D-glucitol analogues)

  • Acarbose (as a positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3) solution

  • 96-well microplate reader

Procedure:

  • A solution of α-glucosidase is pre-incubated with various concentrations of the test compound or acarbose in a 96-well plate.

  • The enzymatic reaction is initiated by the addition of the pNPG substrate.

  • The reaction mixture is incubated at a controlled temperature (e.g., 37°C).

  • The reaction is terminated by the addition of a sodium carbonate solution.

  • The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Antiviral Activity Assay (Yield Reduction Assay)

This assay is employed to evaluate the efficacy of the analogues in inhibiting viral replication in a cell-based model.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., MDBK cells for BVDV)

  • Virus stock

  • Test compounds

  • Cell culture medium and supplements

  • Method for quantifying viral yield (e.g., plaque assay, RT-qPCR)

Procedure:

  • Host cells are seeded in multi-well plates and allowed to adhere.

  • The cells are then infected with the virus at a specific multiplicity of infection (MOI).

  • Following viral adsorption, the inoculum is removed, and the cells are washed.

  • Cell culture medium containing various concentrations of the test compound is added to the wells.

  • The infected cells are incubated for a period that allows for one or more cycles of viral replication.

  • The supernatant and/or the cells are harvested, and the viral yield is quantified using a suitable method.

  • The EC50 value (the concentration of the compound that reduces the viral yield by 50%) is calculated from the dose-response curve.

Mandatory Visualization

The primary mechanism of antiviral action for many iminosugar analogues involves the inhibition of host endoplasmic reticulum (ER) α-glucosidases, which are crucial for the proper folding of viral glycoproteins.

Iminosugar_Antiviral_Mechanism cluster_ER Endoplasmic Reticulum cluster_Inhibitor Nascent_Glycoprotein Nascent Viral Glycoprotein Alpha_Glucosidase α-Glucosidases I & II Nascent_Glycoprotein->Alpha_Glucosidase Trimming of glucose residues Calnexin_Cycle Calnexin/ Calreticulin Cycle Properly_Folded_Glycoprotein Properly Folded Glycoprotein Calnexin_Cycle->Properly_Folded_Glycoprotein Correct Folding Misfolded_Glycoprotein Misfolded Glycoprotein Calnexin_Cycle->Misfolded_Glycoprotein Incorrect Folding Virion_Assembly Virion_Assembly Properly_Folded_Glycoprotein->Virion_Assembly Incorporation into new virions ERAD ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->ERAD Alpha_Glucosidase->Calnexin_Cycle Enables entry Iminosugar_Analogue N-Substituted 1,5-imino-D-glucitol Analogue Iminosugar_Analogue->Alpha_Glucosidase Inhibition

Caption: Mechanism of antiviral action of N-substituted 1,5-imino-D-glucitol analogues.

This guide demonstrates that modifications to the N-substituent of the 1,5-imino-D-glucitol scaffold can significantly enhance inhibitory potency and antiviral efficacy. The presented data and protocols serve as a valuable resource for the further development of this promising class of therapeutic agents.

References

Evaluating the Specificity of N-Boc-1,5-imino-D-glucitol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of glycosidase inhibitors is paramount for advancing therapeutic strategies and dissecting complex biological pathways. This guide provides a comprehensive evaluation of N-Boc-1,5-imino-D-glucitol, placing its potential activity in the context of its unprotected parent compound and other well-characterized glycosidase inhibitors.

This compound is a synthetically valuable derivative of 1,5-dideoxy-1,5-imino-D-glucitol, an iminosugar. The tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen atom facilitates its use in chemical synthesis. However, for biological activity as a glycosidase inhibitor, this Boc group is generally expected to be removed to allow the iminosugar to mimic the protonated oxocarbenium ion transition state of the glycosidic bond cleavage. Therefore, to evaluate the specificity of this compound, it is essential to consider the inhibitory profile of its active form, 1,5-dideoxy-1,5-imino-D-glucitol, also known as moranoline or 1-deoxynojirimycin (DNJ).

Comparative Inhibitory Activity

Iminosugars are a well-established class of competitive glycosidase inhibitors, with several compounds approved for therapeutic use. The specificity of these inhibitors is a critical determinant of their biological effects and therapeutic applications. The following table summarizes the inhibitory activity (Ki and IC50 values) of 1,5-dideoxy-1,5-imino-D-glucitol (the deprotected form of this compound) and compares it with other relevant iminosugar inhibitors against a panel of glycosidases.

CompoundEnzymeOrganism/SourceKi (µM)IC50 (µM)Reference
1,5-dideoxy-1,5-imino-D-glucitol α-GlucosidaseSaccharomyces cerevisiae7-[1]
β-GlucosidaseAlmond125-[1]
β-Galactosidase-Non-competitive-[1]
α-D-GalactosidaseCoffee beans->1000[2]
β-D-GalactosidaseE. coli8200-[2]
N-Methyl-1-deoxynojirimycin α-GlucosidaseRat intestine-Varies[3]
N-Butyl-1-deoxynojirimycin (Miglustat) Glucosylceramide synthaseHL-60 cells-Effective in vivo[4]
Deoxyfuconojirimycin α-L-FucosidaseHuman liver0.01-[5]
1,5-dideoxy-1,5-imino-D-galactitol α-D-GalactosidaseCoffee beans0.0007-[2]
β-D-GalactosidaseE. coli0.8-[2]

Experimental Protocols

Accurate evaluation of inhibitor specificity relies on robust and standardized experimental protocols. Below are detailed methodologies for a typical in vitro glycosidase inhibition assay.

In Vitro α-Glucosidase Inhibition Assay

This assay is widely used to screen for inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test inhibitor (e.g., this compound, after appropriate deprotection if necessary)

  • Positive control (e.g., Acarbose)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test inhibitor and the positive control in a suitable solvent (e.g., DMSO or buffer).

  • In a 96-well plate, add 20 µL of various concentrations of the test inhibitor or positive control to the wells.

  • Add 20 µL of α-glucosidase solution (e.g., 0.5 U/mL in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 20 µL of pNPG solution (e.g., 5 mM in phosphate buffer) to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding 80 µL of Na₂CO₃ solution to each well.

  • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100

  • Determine the IC50 value (the concentration of inhibitor required to achieve 50% inhibition) by plotting the percentage of inhibition against the inhibitor concentration.

Determination of Kinetic Parameters (Ki)

To determine the inhibition mechanism and the inhibition constant (Ki), kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor. The data is then analyzed using methods such as the Lineweaver-Burk plot.[6]

Visualizing the Context: Pathways and Workflows

To better understand the biological context and experimental design, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inhibitor Inhibitor Stock Plate 96-well Plate Inhibitor->Plate Enzyme Enzyme Solution Enzyme->Plate Substrate Substrate Solution Incubate1 Pre-incubation (Inhibitor + Enzyme) Incubate2 Incubation (Reaction) Substrate->Incubate2 Plate->Incubate1 Incubate1->Incubate2 Stop Stop Reaction Incubate2->Stop Read Read Absorbance Stop->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

A typical workflow for a glycosidase inhibition assay.

compound_relationship NBoc This compound (Protected Form) Moranoline 1,5-dideoxy-1,5-imino-D-glucitol (Moranoline/DNJ - Active Form) NBoc->Moranoline Deprotection N_Alkyl N-Alkyl Derivatives (e.g., Miglustat) Moranoline->N_Alkyl Alkylation Other_Imino Other Iminosugars (e.g., Deoxyfuconojirimycin) Moranoline->Other_Imino Structural Analogs n_glycan_biosynthesis cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus Glc3Man9 Glc3Man9GlcNAc2-PP-Dol Glc1Man9 Glc1Man9GlcNAc2-Protein Glc3Man9->Glc1Man9 Glucosidase I & II (Target of DNJ) Man9 Man9GlcNAc2-Protein Man5 Man5GlcNAc2-Protein Man9->Man5 ER & Golgi Mannosidases Glc1Man9->Man9 Glucosidase II Complex Complex N-glycans Man5->Complex Further Processing

References

A Comparative Guide to Alternatives for N-Boc-1,5-imino-D-glucitol in Glycosidase Inhibition Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the vast landscape of glycosidase inhibitors, N-Boc-1,5-imino-D-glucitol serves as a valuable, albeit specific, tool. This guide provides a comparative analysis of alternative compounds, offering a broader perspective on the available chemical scaffolds and their reported inhibitory activities. The information presented herein, supported by experimental data and detailed protocols, aims to empower researchers in selecting the most appropriate inhibitors for their specific applications, from fundamental enzymology to preclinical studies.

I. Comparative Analysis of Glycosidase Inhibitors

The efficacy of a glycosidase inhibitor is primarily quantified by its inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50). These values provide a standardized measure of potency, allowing for direct comparison between different compounds. This section presents a compilation of inhibitory data for various classes of glycosidase inhibitors against commonly studied enzymes.

I.a. Iminosugar Analogs

Iminosugars, characterized by the replacement of the endocyclic oxygen with a nitrogen atom, represent a major class of glycosidase inhibitors. Their structural mimicry of the natural sugar substrates often leads to potent and specific inhibition.

Table 1: Inhibitory Activity of Iminosugar Analogs against α-Glucosidase

CompoundN-SubstituentEnzyme SourceIC50 (µM)Ki (µM)Inhibition TypeReference
1-Deoxynojirimycin (DNJ)-HYeast222.4 ± 0.5--[1]
Acarbose (Positive Control)-Yeast822.0 ± 1.5--[1]
Compound 43 N-alkyl derivativeYeast30.0 ± 0.610Competitive[1]
Compound 40 N-alkyl derivativeYeast-52Competitive[1]
Compound 34 N-alkyl derivativeYeast-150Competitive[1]
1-Deoxynojirimycin-Chrysin derivative 6 Chrysin derivative-0.51 ± 0.02-Mixed[2]
N-substituted iminosugar C-glycoside 6e -Yeast0.98.6Uncompetitive[3]

Note: IC50 and Ki values can vary depending on the specific assay conditions, including enzyme and substrate concentrations, pH, and temperature.

I.b. Carbasugar Analogs

Carbasugars are another class of carbohydrate mimetics where the endocyclic oxygen is replaced by a methylene group. This modification renders them resistant to enzymatic hydrolysis while often retaining affinity for the enzyme's active site.

Table 2: Kinetic Parameters of Carbasugar Inhibition of Human Glucocerebrosidase (GCase)

Compoundkinact (s-1)Ki (mM)
4 N.I.-
5 (2.0 ± 0.3) × 10-33.4 ± 1.5
6 N.I.-
7 --

N.I. = No time-dependent inhibition observed. Data from experiments conducted at 25°C in McIlvaine buffer pH 5.2.[4]

I.c. Non-Carbohydrate Inhibitors

A diverse range of non-carbohydrate scaffolds have also been identified as potent glycosidase inhibitors, offering alternative pharmacophores for drug design.

Table 3: Inhibitory Activity of Non-Carbohydrate Analogs against α-Glucosidase

CompoundEnzyme SourceIC50 (µM)Reference
Compound 7 Yeast17.36 ± 1.32[5]
Compound 22 Yeast35.19 ± 2.14[5]
Compound 37 Yeast31.34 ± 3.11[5]
Compound 44 Yeast9.99 ± 0.43[5]
1-Deoxynojirimycin (Positive Control)Yeast52.02 ± 3.78[5]
Phenyl carbamoyl methoxy thiosemicarbazone 7e -23.95 ± 0.038[6]

II. Experimental Protocols

Standardized and detailed experimental protocols are crucial for the accurate assessment and comparison of glycosidase inhibitor activity. This section provides methodologies for common in vitro assays.

II.a. α-Glucosidase Inhibition Assay

This assay is widely used to screen for and characterize inhibitors of α-glucosidase. The protocol utilizes the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), which is cleaved by α-glucosidase to release p-nitrophenol, a yellow product that can be quantified spectrophotometrically.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Test compounds (inhibitors)

  • Sodium carbonate (Na2CO3) solution (1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer (e.g., 1.0 U/mL).

  • Prepare various concentrations of the test compounds in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer.

  • In a 96-well plate, add 50 µL of the α-glucosidase solution to each well.

  • Add 50 µL of the test compound solution at varying concentrations to the respective wells. For the control (100% enzyme activity), add 50 µL of phosphate buffer instead of the inhibitor.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution (e.g., 5 mM in phosphate buffer) to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding 50 µL of 1 M Na2CO3 solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Abssample - Absblank) / (Abscontrol - Absblank)] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7][8][9]

II.b. β-Glucosidase Inhibition Assay

Similar to the α-glucosidase assay, this protocol employs a p-nitrophenyl-based substrate, p-nitrophenyl-β-D-glucopyranoside (pNP-Glc), to measure the activity of β-glucosidase.

Materials:

  • β-Glucosidase

  • p-Nitrophenyl-β-D-glucopyranoside (pNP-Glc)

  • Sodium acetate buffer (50 mM, pH 5.0)

  • Test compounds (inhibitors)

  • Sodium hydroxide-glycine buffer (0.4 M, pH 10.8) or other suitable stop solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of β-glucosidase in sodium acetate buffer.

  • Prepare various concentrations of the test compounds.

  • In a 96-well plate, combine 25 µL of the enzyme solution, 25 µL of the test compound solution, and 50 µL of sodium acetate buffer.

  • Pre-incubate the mixture at a suitable temperature (e.g., 50°C) for a short period.

  • Initiate the reaction by adding 25 µL of pNP-Glc solution (e.g., 10 mM).

  • Incubate the reaction mixture at 50°C for 30 minutes.

  • Terminate the reaction by adding 100 µL of NaOH-glycine buffer.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.[10]

  • Calculate the percentage of inhibition and IC50 values as described for the α-glucosidase assay.

II.c. Fluorescence Quenching Assay for Enzyme-Inhibitor Binding

Fluorescence quenching is a powerful technique to study the binding of small molecules to proteins. This method relies on the quenching of the intrinsic fluorescence of tryptophan residues in the enzyme upon binding of an inhibitor.

Materials:

  • Purified glycosidase enzyme

  • Test compound (inhibitor)

  • Binding buffer (e.g., phosphate buffer, pH 7.4)

  • Fluorometer

Procedure:

  • Prepare a stock solution of the purified enzyme in the binding buffer. The concentration should be sufficient to give a stable fluorescence signal.

  • Prepare a series of dilutions of the test compound in the same buffer.

  • In a quartz cuvette, place a defined volume of the enzyme solution.

  • Record the initial fluorescence emission spectrum of the enzyme (excitation typically at 280 nm or 295 nm, emission scanned from ~300 nm to 400 nm).

  • Titrate small aliquots of the test compound solution into the enzyme solution, mixing gently after each addition.

  • After each addition, allow the system to equilibrate (e.g., 5 minutes) and then record the fluorescence emission spectrum.

  • Correct the fluorescence intensity for the inner filter effect if the inhibitor absorbs at the excitation or emission wavelengths.

  • The binding constant (Ka) and dissociation constant (Kd) can be determined by analyzing the change in fluorescence intensity as a function of the inhibitor concentration using appropriate binding models (e.g., the Stern-Volmer equation).[11][12]

III. Signaling Pathways and Biological Context

Glycosidase inhibitors exert their effects by modulating key biological pathways. Understanding these pathways is crucial for the rational design and application of these compounds in various disease models.

III.a. Diabetes Mellitus: α-Glucosidase Inhibition in the Small Intestine

α-Glucosidase inhibitors are clinically used to manage type 2 diabetes. They act in the small intestine to delay the digestion of complex carbohydrates, thereby reducing postprandial hyperglycemia.[13][14][15]

Diabetes_Pathway Complex Carbohydrates Complex Carbohydrates Disaccharides Disaccharides Complex Carbohydrates->Disaccharides alpha-Glucosidase alpha-Glucosidase Disaccharides->alpha-Glucosidase Glucose Glucose alpha-Glucosidase->Glucose Bloodstream Bloodstream Glucose->Bloodstream Inhibitor α-Glucosidase Inhibitor Inhibitor->alpha-Glucosidase

α-Glucosidase inhibition in the gut.
III.b. Lysosomal Storage Diseases: Chaperone Therapy

In some lysosomal storage diseases, mutations in glycosidases lead to misfolding and premature degradation of the enzyme. Certain iminosugar inhibitors, at sub-inhibitory concentrations, can act as pharmacological chaperones, binding to the misfolded enzyme and promoting its correct folding and trafficking to the lysosome.

Chaperone_Therapy cluster_ER Endoplasmic Reticulum Misfolded Enzyme Misfolded Enzyme Chaperone Pharmacological Chaperone Misfolded Enzyme->Chaperone Degradation Misfolded Enzyme->Degradation Proteasomal Degradation Correctly Folded Enzyme Correctly Folded Enzyme Lysosome Lysosome Correctly Folded Enzyme->Lysosome Trafficking Chaperone->Correctly Folded Enzyme Promotes Folding

Pharmacological chaperone mechanism.
III.c. Viral Infections: Targeting Host Glycosylation

Many enveloped viruses rely on the host cell's N-linked glycosylation machinery for the proper folding and function of their envelope glycoproteins. Inhibitors of ER α-glucosidases can disrupt this process, leading to misfolded viral proteins and a reduction in the production of infectious virions.[16][17][18]

Viral_Infection_Pathway cluster_ER Endoplasmic Reticulum Viral Glycoprotein\n(unfolded) Viral Glycoprotein (unfolded) ER alpha-Glucosidases ER alpha-Glucosidases Viral Glycoprotein\n(unfolded)->ER alpha-Glucosidases Correctly Folded\nViral Glycoprotein Correctly Folded Viral Glycoprotein ER alpha-Glucosidases->Correctly Folded\nViral Glycoprotein Misfolded\nViral Glycoprotein Misfolded Viral Glycoprotein ER alpha-Glucosidases->Misfolded\nViral Glycoprotein Virion Assembly Virion Assembly Correctly Folded\nViral Glycoprotein->Virion Assembly Non-infectious Virion Non-infectious Virion Misfolded\nViral Glycoprotein->Non-infectious Virion Inhibitor ER α-Glucosidase Inhibitor Inhibitor->ER alpha-Glucosidases

Inhibition of viral glycoprotein processing.

IV. Conclusion

The field of glycosidase inhibition research offers a rich and diverse chemical landscape beyond this compound. Iminosugars with varied N-substituents, carbasugars, and non-carbohydrate mimetics provide a broad arsenal of tools for probing enzyme function and developing novel therapeutic strategies. The selection of an appropriate inhibitor should be guided by a thorough consideration of its potency (IC50/Ki), selectivity, and mechanism of action in the context of the specific biological question being addressed. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers to design and execute robust comparative studies, ultimately accelerating the discovery and development of next-generation glycosidase inhibitors.

References

Unveiling the Action of N-Boc-1,5-imino-D-glucitol: A Comparative Guide to Glycosidase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount. This guide provides a comparative analysis of N-Boc-1,5-imino-D-glucitol, a pivotal biochemical reagent in glycobiology, and its role as a potential glycosidase inhibitor. Through a detailed examination of its mechanism and a comparison with established inhibitors, this document serves as a comprehensive resource for investigating its therapeutic potential.

This compound belongs to the iminosugar class of compounds, which are carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom. This structural alteration allows them to interact with and inhibit carbohydrate-processing enzymes, most notably glycosidases. The primary mechanism of action for many iminosugars is the competitive inhibition of α-glucosidases located in the endoplasmic reticulum (ER). These enzymes are critical for the proper folding of N-linked glycoproteins, a process essential for the maturation of many viral envelope proteins and cellular receptors. By inhibiting these enzymes, iminosugars can disrupt viral replication and modulate various cellular processes.

This guide will delve into the experimental confirmation of this mechanism, comparing the inhibitory effects of this compound with other well-characterized glycosidase inhibitors, and provide detailed protocols for the key experiments used to elucidate these activities.

Performance Comparison: Glycosidase Inhibition

A critical aspect of characterizing a potential therapeutic agent is to quantify its inhibitory potency. This is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

While this compound is widely utilized as a synthetic intermediate and a tool compound in glycobiology, specific public domain data on its IC50 values against various glycosidases is limited. However, by examining the data for its parent compound, 1,5-imino-D-glucitol (also known as 1-deoxynojirimycin or DNJ), and its N-alkylated derivatives, we can infer its potential activity and establish a framework for its experimental evaluation. For comparison, we include data for N-butyl-deoxynojirimycin (NB-DNJ), a well-studied iminosugar, and Acarbose, a commercially available α-glucosidase inhibitor used in the treatment of type 2 diabetes.

CompoundTarget EnzymeIC50 Value (µM)Reference
This compound α-Glucosidase (yeast)Data not publicly available-
N-butyl-deoxynojirimycin (NB-DNJ) α-Glucosidase (yeast)~1.2 - 10.6[1]
Acarbose α-Glucosidase (yeast)~0.28 - 0.298 mg/ml[2]
1,5-dideoxy-1,5-imino-D-galactitol α-D-Galactosidase (coffee beans)0.0007[3]
1,5-dideoxy-1,5-imino-D-galactitol β-D-Galactosidase (E. coli)8.2[3]

Experimental Protocols

To experimentally confirm the mechanism of action of this compound, a series of in vitro and cell-based assays are essential. Below are detailed methodologies for key experiments.

α-Glucosidase Inhibition Assay

This in vitro assay directly measures the inhibitory effect of a compound on the activity of α-glucosidase.

Principle: The assay utilizes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), which is cleaved by α-glucosidase to produce p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm. A decrease in the absorbance indicates inhibition of the enzyme.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (yeast)

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (0.1 M, pH 6.8)

  • This compound and other test compounds

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound and other test compounds in a suitable solvent (e.g., DMSO or water).

  • In a 96-well plate, add 50 µL of phosphate buffer to all wells.

  • Add 10 µL of varying concentrations of the test compounds to the respective wells. For the control wells, add 10 µL of the solvent.

  • Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to all wells except the blank.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer) to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Viral Plaque Reduction Assay

This cell-based assay is used to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Principle: Viruses that cause cell lysis can be quantified by their ability to form plaques (zones of dead or dying cells) in a confluent monolayer of host cells. An effective antiviral agent will reduce the number and/or size of these plaques.

Materials:

  • A susceptible host cell line (e.g., Vero cells for Zika virus)

  • A lytic virus (e.g., Zika virus, Dengue virus)

  • Cell culture medium (e.g., DMEM with fetal bovine serum)

  • This compound and other test compounds

  • Agarose or carboxymethyl cellulose for overlay

  • Crystal violet solution for staining

Procedure:

  • Seed host cells in 6-well plates and grow until they form a confluent monolayer.

  • Prepare serial dilutions of the virus in serum-free medium.

  • Remove the growth medium from the cells and infect them with the viral dilutions for 1-2 hours at 37°C.

  • During the infection period, prepare the overlay medium containing different concentrations of the test compound.

  • After infection, remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Add 2 mL of the overlay medium containing the test compound to each well.

  • Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-7 days).

  • After incubation, fix the cells with a formaldehyde solution.

  • Stain the cells with crystal violet solution and then wash with water to visualize the plaques.

  • Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated control. The EC50 (50% effective concentration) can then be determined.[4][5][6]

Cellular Glucose Uptake Assay

This assay measures the effect of the compound on the uptake of glucose into cells, which is a key physiological process that can be affected by glycosidase inhibitors.

Principle: The fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is taken up by cells through glucose transporters. Once inside the cell, it is phosphorylated and trapped. The amount of intracellular fluorescence is proportional to the glucose uptake and can be measured using a fluorescence microscope, plate reader, or flow cytometer.[7][8][9][10][11]

Materials:

  • Adherent or suspension cell line (e.g., HeLa, Jurkat)

  • Cell culture medium

  • Glucose-free medium

  • 2-NBDG

  • This compound and other test compounds

  • Fluorescence microscope, microplate reader, or flow cytometer

Procedure:

  • Seed cells in a 96-well plate (or other suitable format) and allow them to adhere overnight.

  • The next day, wash the cells with PBS and incubate them in glucose-free medium for 1-2 hours to deplete intracellular glucose.

  • Treat the cells with various concentrations of the test compound in glucose-free medium for a predetermined time (e.g., 1 hour).

  • Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.

  • Stop the uptake by washing the cells with ice-cold PBS.

  • Measure the fluorescence of the cells using a suitable instrument.

  • The change in glucose uptake is determined by comparing the fluorescence of treated cells to that of untreated controls.

Visualizing the Mechanism of Action

To provide a clear understanding of the underlying biochemical processes, the following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows.

N_Linked_Glycosylation_Pathway cluster_ER Endoplasmic Reticulum cluster_Inhibition Inhibition Point cluster_Golgi Golgi Apparatus Dol_P Dolichol-P Precursor Glc₃Man₉GlcNAc₂-P-P-Dol Dol_P->Precursor Glycosyltransferases Glycoprotein Glycoprotein (Glc₃Man₉GlcNAc₂) Precursor->Glycoprotein Oligosaccharyltransferase Protein Nascent Polypeptide Protein->Glycoprotein Trimmed_Glycoprotein1 Glycoprotein (Glc₁Man₉GlcNAc₂) Glycoprotein->Trimmed_Glycoprotein1 Glucosidase I removes terminal glucose Trimmed_Glycoprotein2 Glycoprotein (Man₉GlcNAc₂) Trimmed_Glycoprotein1->Trimmed_Glycoprotein2 Glucosidase II removes 2 glucose residues Calnexin Calnexin/Calreticulin (Chaperone) Trimmed_Glycoprotein2->Calnexin Folded_Protein Properly Folded Glycoprotein Calnexin->Folded_Protein Further_Processing Further Glycan Processing Folded_Protein->Further_Processing Transport Glucosidase_I α-Glucosidase I Glucosidase_II α-Glucosidase II Inhibitor This compound (Iminosugar) Inhibitor->Glucosidase_I Inhibitor->Glucosidase_II

Caption: N-Linked Glycosylation Pathway and Point of Inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Studies (Future Work) Enzyme_Assay α-Glucosidase Inhibition Assay Data_Analysis1 Calculate % Inhibition Determine IC₅₀ Enzyme_Assay->Data_Analysis1 Data_Analysis2 Determine EC₅₀ (Antiviral Activity) Viral_Assay Viral Plaque Reduction Assay Viral_Assay->Data_Analysis2 Glucose_Assay Glucose Uptake Assay (2-NBDG) Data_Analysis3 Quantify Glucose Uptake Glucose_Assay->Data_Analysis3 Animal_Model Animal Models (e.g., viral infection, diabetes) Efficacy_Toxicity Evaluate Efficacy and Toxicity Animal_Model->Efficacy_Toxicity

Caption: Experimental Workflow for Characterizing this compound.

Conclusion

By conducting the described in vitro and cell-based assays, researchers can elucidate the specific inhibitory profile of this compound and quantitatively compare its efficacy to established glycosidase inhibitors like NB-DNJ and acarbose. The visualization of the N-linked glycosylation pathway highlights the precise molecular targets of this class of compounds. Further in vivo studies will be crucial to translate these findings into potential therapeutic applications. This guide provides the foundational knowledge and experimental framework necessary for advancing the scientific understanding of this compound and its role in glycobiology and drug discovery.

References

A Comparative Guide to the Experimental Reproducibility of N-Boc-1,5-imino-D-glucitol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental results and methodologies involving N-Boc-1,5-imino-D-glucitol, a key intermediate in the synthesis of 1-deoxynojirimycin (DNJ) and its derivatives. Given that the Boc-protecting group is typically removed for biological activity studies, this guide focuses on the reproducibility of the synthesis of the core compound and compares the biological activities of its active, deprotected derivatives with other relevant iminosugar alternatives.

Introduction to this compound

This compound is the N-tert-butoxycarbonyl (Boc) protected form of 1,5-dideoxy-1,5-imino-D-glucitol, an iminosugar commonly known as 1-deoxynojirimycin (DNJ). Iminosugars are carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom.[1] This structural change allows them to act as potent inhibitors of glycosidases, enzymes that process carbohydrates.[2] The Boc-protected version serves as a crucial, stable intermediate in the chemical synthesis of various N-alkylated DNJ derivatives, some of which have therapeutic applications.[3][4] For instance, N-butyl-DNJ (Miglustat) is approved for the treatment of Gaucher disease, and N-hydroxyethyl-DNJ (Miglitol) is used to treat type II diabetes.[3]

The reproducibility of experiments using this compound is primarily centered on its synthesis and subsequent conversion to biologically active molecules. The biological assays themselves, such as glycosidase inhibition assays, are generally standardized and highly reproducible.

Synthesis and Deprotection: Experimental Protocol

The synthesis of DNJ derivatives often starts from D-glucose and involves several steps, including the formation of the piperidine ring and protection of the ring nitrogen with a Boc group to yield this compound. This intermediate is then typically N-alkylated, followed by the removal of the Boc group.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of N-alkylated DNJ derivatives, highlighting the central role of this compound.

G D_Glucose D-Glucose Multi_Step Multi-step Synthesis D_Glucose->Multi_Step NBoc_DNJ This compound (N-Boc-DNJ) Multi_Step->NBoc_DNJ N_Alkylation N-Alkylation with R-X NBoc_DNJ->N_Alkylation NBoc_N_Alkyl_DNJ N-Boc-N-Alkyl-DNJ N_Alkylation->NBoc_N_Alkyl_DNJ Deprotection Boc Deprotection (e.g., TFA) NBoc_N_Alkyl_DNJ->Deprotection N_Alkyl_DNJ N-Alkyl-DNJ Derivative (Active Compound) Deprotection->N_Alkyl_DNJ Bio_Assay Biological Assays (e.g., Enzyme Inhibition) N_Alkyl_DNJ->Bio_Assay

Caption: General synthetic workflow for N-Alkyl-DNJ derivatives.
Experimental Protocol: Boc Protection of Amines (General)

A general, solvent-free method for the Boc protection of amines involves the following steps[5]:

  • Mix the amine (1 mmol) and di-tert-butyl dicarbonate ((Boc)₂O, 1.1 mmol).

  • Stir the reaction mixture at room temperature for a specified time (typically monitored by TLC).

  • Upon completion, the product can often be isolated directly or after a simple workup, such as washing with a dilute acid and brine, followed by drying and evaporation of the solvent if one is used.

  • The purity and identity of the product are confirmed by NMR spectroscopy and mass spectrometry.[5]

Reproducibility of this step is generally high due to the mild conditions and high yields often achieved.

Performance Comparison: Glycosidase Inhibition

The primary biological activity of DNJ and its derivatives is the inhibition of α- and β-glucosidases. The inhibitory potency is commonly measured as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

Comparative Data on Glycosidase Inhibition

The following table summarizes the IC₅₀ values for DNJ and several N-alkylated derivatives against α-glucosidase. It is important to note that these values are compiled from different studies and experimental conditions may vary.

CompoundLinker/Substituentα-Glucosidase IC₅₀ (µM)β-Glucosidase IC₅₀ (µM)Reference
1-Deoxynojirimycin (DNJ) (Unsubstituted)155 ± 15648 ± 36[3]
Compound 12 C₄ linker + Phenyltriazole105 ± 9770 ± 92[3]
Compound 18 C₆ linker + Phenyltriazole11 ± 169 ± 5[3]
Compound 19 C₆ linker + Phenyltriazole11 ± 173 ± 7[3]
N-Butyl-DNJ (Miglustat) n-Butyl34 (Kᵢ value for GBA1)>1000 (for GBA1)[4]
N-Nonyl-DNJ (NN-DNJ) n-Nonyl0.42 (for acid α-glucosidase)Not Reported[6][7]
Acarbose (Control) (Disaccharide analogue)~193-942Not Reported[8][9]

Note: GBA1 is lysosomal β-glucosidase. Data presented as Mean ± SD where available.

From the data, it is evident that N-alkylation of DNJ significantly influences its inhibitory activity and selectivity. Longer alkyl chains or the addition of bulky groups like phenyltriazoles can enhance the potency against α-glucosidase.[3][10] For example, compounds with a C₆ linker showed more potent inhibition of both α- and β-glucosidase compared to the parent DNJ.[3]

Experimental Protocol: α-Glucosidase Inhibition Assay

The reproducibility of glycosidase inhibition assays is high when standardized protocols are followed. Below is a detailed, commonly used protocol.

Workflow for α-Glucosidase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Buffer Prepare Phosphate Buffer (e.g., 50 mM, pH 6.8) Enzyme_Sol Prepare α-Glucosidase Solution (e.g., 2 U/mL) Substrate_Sol Prepare pNPG Substrate Solution (e.g., 1 mM) Inhibitor_Sol Prepare Inhibitor Solutions (Varying Concentrations) Pre_incubation Pre-incubate Enzyme + Inhibitor (37°C, 5-10 min) Reaction_Start Add pNPG Substrate to Initiate Reaction Pre_incubation->Reaction_Start Incubation Incubate Reaction Mixture (37°C, 20-30 min) Reaction_Start->Incubation Reaction_Stop Stop Reaction (e.g., add Na₂CO₃) Incubation->Reaction_Stop Measure_Abs Measure Absorbance at 405 nm (p-nitrophenol product) Reaction_Stop->Measure_Abs Calc_Inhibition Calculate % Inhibition Measure_Abs->Calc_Inhibition Calc_IC50 Determine IC₅₀ Value Calc_Inhibition->Calc_IC50

Caption: Experimental workflow for a typical α-glucosidase inhibition assay.
Detailed Protocol Steps

This protocol is adapted from established methodologies.[8][11][12]

  • Reagent Preparation :

    • Prepare a phosphate buffer (50-100 mM, pH 6.8).

    • Dissolve α-glucosidase from Saccharomyces cerevisiae in the buffer to a concentration of 2 U/mL.

    • Dissolve the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the buffer to a concentration of 1 mM.

    • Prepare a stock solution of the iminosugar inhibitor and perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure :

    • In a 96-well plate, add 20 µL of the enzyme solution and 20 µL of each inhibitor concentration.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

    • Incubate the mixture at 37°C for 20 minutes.

    • Terminate the reaction by adding 50 µL of 1 M sodium carbonate (Na₂CO₃).

  • Data Analysis :

    • Measure the absorbance of the yellow product, p-nitrophenol, at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] × 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Activity: Iminosugars as Chemical Chaperones

Beyond direct enzyme inhibition, certain N-alkylated DNJ derivatives act as pharmacological chaperones. This is particularly relevant for lysosomal storage disorders like Gaucher disease, which is caused by mutations in the β-glucosidase (GBA) enzyme.[7][13]

Mechanism of Action

In the endoplasmic reticulum (ER), where the pH is neutral, N-alkylated DNJs can bind to and stabilize the misfolded mutant GBA enzyme. This stabilization allows the enzyme to pass the ER's quality control system and be trafficked to the lysosome. In the acidic environment of the lysosome, the chaperone dissociates, leaving a more functional enzyme to catabolize its substrate.[13][14]

Signaling and Trafficking Pathway

G cluster_ER Endoplasmic Reticulum (ER) pH ~7.2 cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome pH ~4.5-5.0 Misfolded_GBA Misfolded Mutant GBA Stabilized_Complex GBA-Chaperone Complex (Stabilized) Misfolded_GBA->Stabilized_Complex Binding & Stabilization Degradation Proteasomal Degradation Misfolded_GBA->Degradation ER-Associated Degradation (ERAD) Chaperone N-Alkyl-DNJ (Chaperone) Chaperone->Stabilized_Complex Binding & Stabilization Trafficking Trafficking Stabilized_Complex->Trafficking Passes ERQC Functional_GBA Functional GBA Trafficking->Functional_GBA Dissociation in Acidic pH Hydrolysis Substrate Hydrolysis Functional_GBA->Hydrolysis Substrate Glucosylceramide (Substrate) Substrate->Hydrolysis

Caption: Chaperone activity of N-Alkyl-DNJ on mutant GBA.
Comparative Data on Cellular Chaperone Activity

Studies on patient-derived fibroblasts with the N370S GBA mutation show that N-nonyl-deoxynojirimycin (NN-DNJ) can increase the cellular activity of the mutant enzyme.

CompoundConcentrationFold Increase in N370S β-Glu ActivityReference
NN-DNJ 5 µMUp to 1.65-fold[13]
NN-DNJ >60 µMInhibition Observed[13]

This dual activity—enhancement at low concentrations and inhibition at high concentrations—is a hallmark of pharmacological chaperones that are also enzyme inhibitors.[13] The reproducibility of these cellular assays depends on consistent cell culture techniques and the specific mutation being studied.

Conclusion

The reproducibility of experiments involving this compound is fundamentally tied to its role as a synthetic intermediate. The synthesis of this compound and its subsequent derivatization are based on well-established chemical reactions that are generally reproducible.

  • Enzyme Inhibition: N-alkylation of the 1-deoxynojirimycin (DNJ) core structure is a proven strategy to significantly enhance inhibitory potency and modulate selectivity for different glycosidases. The length and nature of the N-alkyl chain are critical factors determining the activity.

  • Cellular Activity: N-alkylated DNJ derivatives, such as NN-DNJ, have demonstrated reproducible efficacy as pharmacological chaperones in cellular models of Gaucher disease, highlighting a therapeutic application beyond simple enzyme inhibition.

  • Standardized Assays: The protocols for key experiments, particularly in vitro glycosidase inhibition assays, are well-defined and offer high reproducibility, allowing for reliable comparison of different iminosugar derivatives.

For researchers and drug developers, this compound represents a versatile and reliable starting point for the synthesis of a wide range of potentially therapeutic iminosugar derivatives. The consistency of its production is key to the reproducible generation of these active compounds for biological evaluation.

References

Safety Operating Guide

Prudent Disposal of N-Boc-1,5-imino-D-glucitol: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle N-Boc-1,5-imino-D-glucitol with appropriate care in a well-ventilated laboratory environment. Standard personal protective equipment (PPE) should be worn, including safety goggles, gloves, and a lab coat.

Precautionary MeasureSpecificationRationale
Personal Protective Equipment Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.To prevent skin and eye contact.
Work Area Well-ventilated chemical fume hood.To minimize inhalation exposure.
Spill Management Have a chemical spill kit readily available.For immediate containment and cleanup of any accidental spills.

Step-by-Step Disposal Protocol

The recommended disposal route for this compound is through a licensed hazardous waste disposal company. This ensures compliance with regulatory requirements and minimizes environmental impact.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect waste this compound, including contaminated items such as weighing paper and disposable spatulas, in a designated, clearly labeled, and sealable solid waste container.

    • Container Labeling: The label should include the chemical name ("this compound"), the date, and a "Non-hazardous" or "General Chemical Waste" designation, pending confirmation with your institution's environmental health and safety (EHS) office. Given the bioactivity of iminosugars, it is prudent to handle it as a chemical waste stream rather than general trash.

  • Liquid Waste: If this compound is in a solution, collect it in a designated, leak-proof, and clearly labeled liquid waste container.

    • Solvent Compatibility: Ensure the waste container is compatible with the solvent used.

    • Avoid Mixing: Do not mix this waste stream with other incompatible chemical wastes. The Boc (tert-butoxycarbonyl) protecting group is known to be labile to strong acids. Therefore, this waste should not be mixed with acidic waste streams to avoid potential reactions that could release isobutylene gas.

Step 2: Storage of Waste

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from heat sources and direct sunlight.

  • The container should be kept closed at all times, except when adding waste.

Step 3: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or your designated chemical waste disposal service to schedule a pickup.

  • Provide them with the necessary information about the waste, including the chemical name and quantity.

Step 4: Documentation

  • Maintain a record of the waste generated, including the amount and date of disposal, in your laboratory's chemical inventory or waste log.

Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in a labeled solid waste container. is_solid->solid_waste Solid liquid_waste Collect in a labeled liquid waste container. is_solid->liquid_waste Liquid store_waste Store the sealed container in a designated area. solid_waste->store_waste check_compatibility Is the container compatible with the solvent? liquid_waste->check_compatibility compatible_container Use a compatible container. check_compatibility->compatible_container Yes incompatible_container Select a compatible container. check_compatibility->incompatible_container No compatible_container->store_waste incompatible_container->liquid_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_waste->contact_ehs document_disposal Document the disposal in the laboratory waste log. contact_ehs->document_disposal end End of Disposal Procedure document_disposal->end

Caption: Disposal workflow for this compound.

Disclaimer: This guidance is intended for informational purposes and should be supplemented by a thorough review of your institution's specific chemical hygiene and waste disposal policies. Always consult with your Environmental Health and Safety (EHS) department for definitive instructions.

Essential Safety and Operational Guide for Handling N-Boc-1,5-imino-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for N-Boc-1,5-imino-D-glucitol (CAS No. 122371-65-7) was not publicly available at the time of this writing. The following guidance is based on general best practices for handling solid, non-volatile chemical compounds in a laboratory setting and should be supplemented by a thorough risk assessment by the user and adherence to all institutional and local safety regulations.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedures outlined below are designed to ensure the safe handling, use, and disposal of this compound.

Personal Protective Equipment (PPE)

The appropriate selection and consistent use of Personal Protective Equipment (PPE) are paramount to minimizing exposure and ensuring personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves. Change gloves immediately if contaminated.Protects against skin contact.
Body Protection Laboratory coat.Protects skin and personal clothing from spills.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and splashes.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if weighing out large quantities or if dust is generated.Prevents inhalation of fine particles.
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.

Operational Plan

A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed.

Handling and Use
  • Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a well-ventilated workbench.

  • Weighing: When weighing the solid compound, do so in a fume hood or on a balance with a draft shield to minimize the generation of airborne dust.

  • Spill Prevention: Use appropriate labware and handle with care to prevent spills.

Spill and Emergency Procedures
  • Minor Spills: For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

  • Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste materials contaminated with this compound must be handled and disposed of in accordance with local, state, and federal regulations for chemical waste.

  • Waste Collection: Collect all contaminated materials, including used gloves, weigh boats, and any spilled material, in a clearly labeled, sealed container for hazardous waste.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company. Do not dispose of this compound down the drain or in the regular trash.

Safe Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow A Receiving B Inspect Container A->B C Damaged? B->C D Quarantine & Report C->D Yes E Store in Designated Area C->E No F Preparation for Use E->F G Don Appropriate PPE F->G H Handle in Ventilated Area G->H K Experimentation H->K I Spill? J Follow Spill Procedure I->J Yes L Decontamination I->L No J->L K->I K->L M Waste Disposal L->M N Remove PPE M->N

Caption: Workflow for the safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.